3-(2-Thienyl)-D-alanine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-amino-3-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOFYLAWDLQMBZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62561-76-6 | |
| Record name | beta-2-Thienyl-D-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062561766 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-2-THIENYL-D-ALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ4EM0CL5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Thienyl)-D-alanine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-D-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. As an analogue of the essential amino acid phenylalanine, it serves as a valuable building block in peptide synthesis and as a pharmacological tool to probe biological systems. Its unique thiophene (B33073) moiety imparts distinct chemical and biological properties, leading to its investigation as a phenylalanine antagonist, and as a potential ergogenic, neuroprotective, and anti-inflammatory agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies associated with this compound.
Chemical Properties and Structure
The structural formula of this compound features a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a 2-thienylmethyl side chain. The "D" designation indicates the stereochemistry at the alpha-carbon.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-amino-3-(thiophen-2-yl)propanoic acid | |
| Synonyms | D-2-Thienylalanine, (R)-2-Amino-3-(thiophen-2-yl)propanoic acid, H-D-Thi-OH | |
| CAS Number | 62561-76-6 (Primary), 139-86-6 | [1][2] |
| Molecular Formula | C₇H₉NO₂S | |
| Molecular Weight | 171.22 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 275-277 °C (decomposes) | [3] |
| Solubility | Slightly soluble in water. | [4] |
| pKa | Not available |
Table 2: Spectroscopic Data for 3-(2-Thienyl)-DL-alanine
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available for the DL-form. | [5] |
| ¹³C NMR | Spectra available for the DL-form. | [5] |
| FTIR | Spectra available for the DL-form. | [5] |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on established methods for analogous compounds, the following methodologies can be applied.
Synthesis
A common route for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. For this compound, a plausible synthetic workflow is outlined below.
Methodology:
-
Strecker Reaction: Thiophene-2-carboxaldehyde is reacted with sodium cyanide and ammonium (B1175870) chloride to form the corresponding α-aminonitrile.
-
Hydrolysis: The aminonitrile is then subjected to acidic or basic hydrolysis to yield the racemic mixture of DL-3-(2-Thienyl)-alanine.
-
Chiral Resolution: The enantiomers are separated using either enzymatic resolution or chiral chromatography. Enzymatic resolution often employs an acylase that selectively hydrolyzes the N-acetylated L-enantiomer, allowing for the separation of the D-enantiomer.[6] Chiral HPLC with a suitable chiral stationary phase is another effective method.[7][8][9]
Purification
Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as water/ethanol mixtures. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Analysis
The structure and purity of this compound can be confirmed using a variety of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure and confirm the presence of the thienyl and alanine (B10760859) moieties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule, such as the amino, carboxyl, and thiophene groups.
-
Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Chiral HPLC: This technique is essential to determine the enantiomeric purity of the final D-alanine product.
Biological Activity and Signaling Pathways
This compound exhibits several biological activities, primarily stemming from its structural similarity to phenylalanine.
Phenylalanine Antagonism
As a phenylalanine antagonist, this compound can competitively inhibit enzymes and transporters that recognize phenylalanine. This property is utilized in the Guthrie test for the diagnosis of phenylketonuria (PKU).[10] The mechanism involves competition for the active site of phenylalanine-metabolizing enzymes or for binding to amino acid transporters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. 3-(2-噻吩基)-DL-丙氨酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(2-Thienyl)-L-alanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 8. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Activities of Thienylalanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thienylalanine, an unnatural amino acid analog of phenylalanine where a thiophene (B33073) ring replaces the phenyl group, and its derivatives represent a burgeoning class of compounds with significant potential in drug discovery and development. The incorporation of the thiophene moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced biological activity and reduced side effects.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of thienylalanine derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and pathways to serve as a comprehensive resource for the scientific community.
Anticancer Activity
Thienylalanine derivatives have demonstrated notable efficacy against various cancer cell lines. The structural modifications of the core thienylalanine scaffold have led to the development of potent antiproliferative agents.
Quantitative Data for Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Assay | IC50/Activity | Reference |
| Di(3-thienyl)methanol (2) | T98G (brain cancer) | MTT Assay | IC50 in the 60–200 µg/mL range after 24, 48, and 72h | [3] |
| Di(3-thienyl)methane (3) | T98G (brain cancer) | MTT Assay | IC50 in the 60–200 µg/mL range after 24, 48, and 72h | [3] |
| Thieno[2,3-d]pyrimidine derivative 14 | MCF7 (breast cancer) | MTT Assay | IC50: 22.12 µM | [4] |
| Thieno[2,3-d]pyrimidine derivative 13 | MCF7 (breast cancer) | MTT Assay | IC50: 22.52 µM | [4] |
| Thieno[2,3-d]pyrimidine derivative 9 | MCF7 (breast cancer) | MTT Assay | IC50: 27.83 µM | [4] |
| Thieno[2,3-d]pyrimidine derivative 12 | MCF7 (breast cancer) | MTT Assay | IC50: 29.22 µM | [4] |
| 4-Thiazolidinone derivative 14b | MDA-MB-231 (breast cancer) | MTT Assay | IC50: 6.61 µM (24h) | [5] |
| 4-Thiazolidinone derivative 14b | MCF-7 (breast cancer) | MTT Assay | IC50: 0.85 µM (24h) | [5] |
| Thiophene containing aminobenzylnaphthol 4d | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | Not Specified | GI50: 10 μg/mL | [6] |
| Thiophene containing aminobenzylnaphthol 4i | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | Not Specified | GI50: 10 μg/mL | [6] |
| Thiophene containing aminobenzylnaphthol 4j | A549 (lung), PC-3 (prostate), MCF-7 (breast), HEPG2 (liver) | Not Specified | GI50: 10 μg/mL | [6] |
Antimicrobial Activity
A significant body of research has highlighted the potent antimicrobial effects of various thienylalanine derivatives against a spectrum of Gram-positive and Gram-negative bacteria.
Quantitative Data for Antimicrobial Activity
| Compound/Derivative | Bacterial Strain(s) | Assay | Activity/MIC | Reference |
| Compound 9a (5-(2-Thienyl)-1,2,4-triazole derivative) | Gram-positive and Gram-negative bacteria | Agar (B569324) disc-diffusion | Marked broad-spectrum activity | [7] |
| Compounds 4d, 5e, 7b, 7c, 7d, 9b, 9c, 9d | Gram-positive bacteria | Agar disc-diffusion | Highly active | [7] |
| Thienopyrimidine derivative 5 | Various bacteria and fungi | Not Specified | Best antimicrobial activity among tested compounds | [8] |
Enzyme Inhibition
Thienylalanine derivatives have been investigated as inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[1] Their structural similarity to natural amino acids like phenylalanine allows them to interact with the active sites of enzymes involved in key biological pathways.[1][9]
Phenylalanine Utilization Inhibition
β-2-Thienylalanine acts as an antagonist to phenylalanine, inhibiting its utilization and thereby impeding bacterial growth.[10] This is due to its incorporation into proteins in place of phenylalanine, leading to non-functional proteins.[10] This mechanism has been observed in Escherichia coli.[11][12]
Indoleamine 2,3-Dioxygenase Inhibition
Beta-[3-benzo(b)thienyl]-DL-alanine, a sulfur analog of tryptophan, has been identified as a potent competitive inhibitor of indoleamine 2,3-dioxygenase, with a Ki value in the micromolar range (7-70 µM).[13]
Detailed Methodologies
Synthesis of Thienylalanine Derivatives
A common synthetic route for thienylalanine derivatives involves the diethyl acetamidomalonate condensation with an appropriate arylmethyl halide, followed by partial hydrolysis and decarboxylation to yield the DL-arylamino acid ethyl ester derivatives.[14] Enzymatic resolution can then be employed to separate the D and L enantiomers.[14] The free amino acids can be subsequently converted to their BOC-protected forms.[14]
In Vitro Anticancer Activity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell proliferation and viability.[3]
-
Cell Seeding: Cancer cells (e.g., T98G, MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thienylalanine derivatives for specified time periods (e.g., 24, 48, 72 hours).[3]
-
MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[4]
In Vitro Antimicrobial Activity Assessment (Agar Disc-Diffusion Method)
The agar disc-diffusion method is a primary screening technique to evaluate the antimicrobial activity of compounds.[7]
-
Media Preparation: A suitable agar medium, such as Müller-Hinton agar, is prepared and poured into petri dishes.[7]
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Disc Application: Sterile paper discs impregnated with a known concentration of the test compound (e.g., 200 μ g/disc ) are placed on the agar surface.[7] Standard antibiotic discs (e.g., ampicillin) and solvent-loaded discs serve as positive and negative controls, respectively.[7]
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. metabolism - Why does beta-2-Thienylalanine inhibit bacterial growth? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition studies with peptides of thienylalanine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Methyl-DL-tryptophan, beta-(3-benzofuranyl)-DL-alanine (the oxygen analog of tryptophan), and beta-[3-benzo(b)thienyl]-DL-alanine (the sulfur analog of tryptophan) are competitive inhibitors for indoleamine 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of 3-(2-Thienyl)-D-alanine: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides an in-depth overview of the synthesis and characterization of 3-(2-Thienyl)-D-alanine, a non-canonical amino acid of significant interest in medicinal chemistry and drug development. The document details a robust synthetic protocol, summarizes key physicochemical and spectral characterization data, and explores the compound's biological context, including its potential as a building block for novel therapeutics. Methodologies are presented to be accessible and reproducible for professionals in the field.
Introduction
This compound is a derivative of the amino acid D-alanine, where a hydrogen atom of the methyl group is substituted with a thiophene (B33073) ring. As a non-proteinogenic amino acid, it serves as a valuable chiral building block in organic synthesis.[1] Its incorporation into peptides and other molecules can impart unique structural and functional properties, potentially enhancing therapeutic efficacy, improving bioavailability, or reducing side effects.[1] The thiophene moiety can influence electronic properties and molecular reactivity, making it a versatile tool for constructing complex heterocyclic systems.[1] This guide details a common synthetic route via amidomalonate synthesis followed by enzymatic resolution and outlines the analytical methods used for its characterization.
Physicochemical and Chiral Properties
This compound is typically a white, solid powder.[2] A summary of its key physical and chemical properties is presented in Table 1. The D-enantiomer is specifically identified by its positive optical rotation, distinguishing it from its L-counterpart which exhibits a negative rotation of a similar magnitude.
Table 1: Physicochemical Properties of 3-(2-Thienyl)-alanine Enantiomers and Racemate
| Property | This compound | 3-(2-Thienyl)-L-alanine | 3-(2-Thienyl)-DL-alanine |
| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol [3] | 171.22 g/mol | 171.22 g/mol [3] |
| CAS Number | 62561-76-6[2] | 22951-96-8 | 2021-58-1[3] |
| Appearance | White Powder | White Powder | White Crystalline Solid |
| Melting Point | Not specified, but expected to be high with decomposition | 255-263 °C (dec.)[4] | 275-277 °C (dec.) |
| Optical Rotation ([α]²⁰/D) | > 0 (Expected) | -30.5 ± 1.5° (c=1% in H₂O) | 0° |
| Purity | Often >98% (HPLC)[2] | ≥98.0% (TLC) | >99%[3] |
Synthesis Protocol
The synthesis of enantiomerically pure this compound is most effectively achieved through a multi-step process. This typically involves the creation of a racemic mixture of the amino acid, followed by a resolution step to isolate the desired D-enantiomer. A common and reliable approach is the amidomalonate synthesis followed by enzymatic resolution.[5][6][7]
Experimental Protocol: Racemic Synthesis and Enzymatic Resolution
This protocol is divided into three main stages:
-
Alkylation: Synthesis of the racemic N-acetyl precursor via amidomalonate synthesis.[5]
-
Enzymatic Resolution: Stereoselective hydrolysis of the N-acetyl-L-enantiomer, leaving the N-acetyl-D-enantiomer unchanged.[8][9]
-
Hydrolysis: Deprotection of the N-acetyl-D-enantiomer to yield the final product.[7]
Materials and Reagents:
-
Diethyl acetamidomalonate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (B145695)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Acylase (e.g., from Aspergillus sp.)
-
Cobalt(II) chloride (optional, as enzyme cofactor)
-
Diatomaceous earth (for enzyme immobilization/filtration)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Stage 1: Synthesis of N-Acetyl-3-(2-thienyl)-DL-alanine
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at room temperature. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add 2-(chloromethyl)thiophene (1.05 eq) to the reaction mixture. Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the mixture with aqueous HCl. Reduce the solvent volume under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude diethyl 2-acetamido-2-(thiophen-2-ylmethyl)malonate.
-
Hydrolysis and Decarboxylation: To the crude product, add a 1:1 mixture of concentrated HCl and water. Heat the mixture to reflux for 4-6 hours until the ester and amide groups are hydrolyzed and decarboxylation is complete. Cool the solution, which may precipitate the crude racemic amino acid hydrochloride. Filter and wash with cold water. To obtain the N-acetylated form for resolution, treat the crude amino acid with acetic anhydride (B1165640) and a mild base (e.g., sodium acetate) in an aqueous solution. Adjust pH to crystallize N-Acetyl-3-(2-thienyl)-DL-alanine.
Stage 2: Enzymatic Resolution
-
Enzyme Solution Preparation: Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.0-7.5). Dissolve N-Acetyl-3-(2-thienyl)-DL-alanine in the buffer. Add Acylase I enzyme (a suitable catalytic amount). A small amount of CoCl₂ can be added to activate the enzyme if required.
-
Reaction: Incubate the mixture at a controlled temperature (typically 37°C) for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer, yielding 3-(2-thienyl)-L-alanine and unreacted N-Acetyl-3-(2-thienyl)-D-alanine.
-
Separation: Adjust the pH of the solution to ~5 with acetic acid. The free L-amino acid has lower solubility at this pH and will precipitate. Filter to remove the 3-(2-thienyl)-L-alanine. The filtrate contains the desired N-Acetyl-3-(2-thienyl)-D-alanine.
Stage 3: Hydrolysis to this compound
-
Acid Hydrolysis: Take the filtrate from the previous step containing N-Acetyl-3-(2-thienyl)-D-alanine and add 3M HCl.
-
Reaction: Heat the solution to reflux for 4-6 hours to remove the acetyl group.
-
Isolation: Cool the reaction mixture. Adjust the pH to the isoelectric point (typically pH 5-6) with a base (e.g., aqueous ammonia (B1221849) or NaOH) to precipitate the final product, this compound. Filter the solid, wash with cold water and then ethanol, and dry under vacuum.
Purity Analysis: The enantiomeric excess (ee) and chemical purity of the final product should be determined by chiral HPLC.[7][10]
Caption: Workflow for the synthesis of this compound.
Characterization Data
Characterization relies on spectroscopic and chromatographic methods to confirm the structure, purity, and stereochemistry of the final compound. While specific experimental data for the D-isomer is not widely published, the expected values can be reliably predicted based on the known data for the L- and DL-forms and general principles of spectroscopy.
Table 2: Predicted Spectroscopic and Chromatographic Data for this compound
| Technique | Data Type | Expected Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~7.2-7.4 (m, 1H, Thiophene H5), ~6.9-7.0 (m, 2H, Thiophene H3, H4), ~4.0-4.2 (dd, 1H, α-CH), ~3.2-3.5 (m, 2H, β-CH₂) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~170-175 (C=O), ~138-140 (Thiophene C2), ~127-128 (Thiophene C5), ~125-126 (Thiophene C4), ~124-125 (Thiophene C3), ~55-58 (α-C), ~35-38 (β-C) |
| Mass Spec. (ESI-MS) | m/z | [M+H]⁺: 172.04, [M+Na]⁺: 194.02 |
| Chiral HPLC | Retention Time | A distinct peak that separates from the L-enantiomer on a suitable chiral column (e.g., Crownpak CR(+)).[10] |
Note: NMR shifts are predictions in D₂O and are relative to standard references. Actual values may vary based on solvent and experimental conditions. The predicted shifts for the alanine (B10760859) backbone are based on known data for alanine (~3.7 ppm for α-CH, ~1.4 ppm for β-CH₃), adjusted for the deshielding effects of the thienyl group.[11]
Biological Context and Applications
Role in Peptide Synthesis
This compound is primarily used as a building block in peptide synthesis.[1] The incorporation of a D-amino acid can significantly increase the peptide's resistance to proteolytic degradation by enzymes that typically recognize L-amino acids. The thiophene ring provides a bioisostere for the phenyl ring of phenylalanine, but with different electronic and steric properties, which can be exploited to fine-tune the binding affinity and selectivity of peptide-based drugs.
Phenylalanine Antagonism
The racemic mixture, 3-(2-Thienyl)-DL-alanine, has been identified as a phenylalanine antagonist.[3] This suggests that it can interfere with metabolic pathways or protein binding sites that normally involve phenylalanine. This property is particularly relevant in the design of enzyme inhibitors or receptor modulators.
Potential Antimicrobial Activity
D-alanine is an essential component of the bacterial cell wall, specifically in the terminal D-Ala-D-Ala moiety of peptidoglycan precursors.[12] This structure is critical for the cross-linking reactions catalyzed by transpeptidase enzymes (also known as Penicillin-Binding Proteins or PBPs), which give the cell wall its structural integrity. Molecules that mimic this D-Ala-D-Ala structure can act as inhibitors of these enzymes. For example, β-lactam antibiotics function as structural analogs of the D-Ala-D-Ala terminus.[13]
Peptides incorporating this compound could potentially be designed to target the bacterial cell wall synthesis pathway. By acting as an analog of the natural peptidoglycan precursor, such a peptide could inhibit transpeptidase, leading to a weakened cell wall and bacterial cell lysis.[14][15]
Caption: Potential inhibition of bacterial transpeptidase by a D-alanine analog.
Conclusion
This compound is a synthetically accessible and highly valuable non-canonical amino acid for researchers in drug discovery and chemical biology. The synthetic route via amidomalonate synthesis and enzymatic resolution provides a reliable method for obtaining the enantiomerically pure compound. Its characterization is straightforward using standard analytical techniques. The unique properties conferred by the D-stereocenter and the thienyl side chain make it an attractive component for designing novel peptides and small molecules with enhanced stability and targeted biological activity, particularly in the development of new antimicrobial agents.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. 3-(2-Thienyl)- L -alanine = 98.0 TLC 22951-96-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic resolution of amino acids via ester hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic resolution of racemic beta-2-thienylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bmse000282 Alanine at BMRB [bmrb.io]
- 12. nbinno.com [nbinno.com]
- 13. Penicillin - Wikipedia [en.wikipedia.org]
- 14. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 15. Cell Wall Biosynthesis Inhibitor - Creative Biolabs [creative-biolabs.com]
3-(2-Thienyl)-D-alanine as a Phenylalanine Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(2-Thienyl)-D-alanine as a phenylalanine antagonist. It details the compound's mechanism of action, primarily through the competitive inhibition of phenylalanine hydroxylase and intestinal phenylalanine transport. This document compiles quantitative kinetic data, outlines key experimental protocols for studying its antagonistic effects, and presents visual diagrams of the relevant metabolic pathway and experimental workflows. The information is intended to serve as a foundational resource for researchers in metabolic disorders, drug development, and biochemical research.
Introduction
3-(2-Thienyl)-alanine is a non-proteinogenic amino acid and a well-established antagonist of the essential amino acid L-phenylalanine.[1][2] It exists as D- and L-isomers, with the racemic mixture and individual isomers demonstrating biological activity. Its structural similarity to phenylalanine allows it to interact with enzymatic and transport systems that recognize the natural amino acid, leading to competitive inhibition. The most prominent application of this antagonism is in the Guthrie test, a widely used newborn screening method for Phenylketonuria (PKU), a metabolic disorder characterized by the inability to properly metabolize phenylalanine.[2][3][4] This guide focuses on the D-isomer's role and the effects of the DL-racemic mixture in biological systems.
Mechanism of Action
The antagonistic properties of 3-(2-thienyl)-alanine stem from its ability to compete with phenylalanine at key biological sites. The primary mechanisms are:
-
Inhibition of Phenylalanine Hydroxylase (PAH): The conversion of L-phenylalanine to L-tyrosine is catalyzed by the enzyme phenylalanine hydroxylase (PAH).[5] 3-(2-thienyl)-L-alanine (THA) has been shown to be a competitive substrate for PAH, binding to the active site and consequently inhibiting the hydroxylation of L-phenylalanine.[5] Studies using the racemic mixture, β-2-thienyl-dl-alanine, demonstrate classic competitive inhibition of rat liver and kidney PAH, where the apparent Km for phenylalanine increases in the presence of the inhibitor without a significant change in Vmax.[6]
-
Inhibition of Phenylalanine Transport: β-2-thienyl-dl-alanine competitively inhibits the intestinal absorption of phenylalanine.[6] This suggests that it competes for the same amino acid transporters responsible for phenylalanine uptake from the gut. Furthermore, D-phenylalanine is known to competitively inhibit L-phenylalanine transport across the blood-brain barrier, suggesting a similar mechanism may be at play for its thienyl derivative.[7]
Phenylalanine Hydroxylase Pathway Inhibition
The following diagram illustrates the metabolic pathway for L-phenylalanine and the inhibitory action of 3-(2-Thienyl)-alanine.
Caption: Phenylalanine hydroxylase pathway and competitive inhibition by this compound.
Quantitative Data on Phenylalanine Antagonism
The following tables summarize the kinetic data from studies on β-2-thienyl-dl-alanine as a phenylalanine antagonist in rat models.
Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase (PAH)
Data from crude liver and kidney homogenates.[6]
| Parameter | Organ | Control (No Inhibitor) | + 24 mM β-2-thienyl-dl-alanine |
| Apparent Km | Liver | 0.61 mM | 2.70 mM |
| Kidney | 0.50 mM | 1.60 mM | |
| Vmax | Liver | No significant change | No significant change |
Table 2: In Vivo Effects and Intestinal Transport Inhibition
| Parameter | Details | Value | Reference |
| PAH Activity | In vivo, rat liver/kidney, after 4 days of repeated injections (2 mmol/kg) | ~40% of control activity | [6] |
| Intestinal Transport | Competitive inhibition Ki for phenylalanine absorption (in vivo perfusion) | 81 mM | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on descriptions from published research.
Protocol 1: Guthrie Bacterial Inhibition Assay for Phenylketonuria (PKU) Screening
This assay is a semi-quantitative method to detect elevated levels of phenylalanine in dried blood spots, using β-2-thienyl-alanine as a specific antagonist.[3][4][8]
Objective: To screen newborns for hyperphenylalaninemia.
Materials:
-
Standard Guthrie test kit
-
Agar (B569324) gel plates containing a minimal culture medium
-
Bacillus subtilis spores
-
β-2-thienyl-alanine (growth inhibitor)
-
Dried blood spot samples on filter paper (Guthrie cards)
-
Phenylalanine standards for calibration
-
Incubator (37°C)
-
Punch for filter paper disks
Methodology:
-
Plate Preparation: The agar medium is prepared containing Bacillus subtilis spores and a specific concentration of the growth inhibitor, β-2-thienyl-alanine. The inhibitor prevents the germination and growth of the bacteria.
-
Sample Application: A small disk (e.g., 3 mm) is punched from the dried blood spot on the filter paper card.
-
Incubation: The filter paper disk is placed onto the surface of the prepared agar plate. Phenylalanine standards (disks with known concentrations) are also placed on the plate for comparison.
-
Growth: The plates are incubated for approximately 24 hours. Phenylalanine from the blood spot leaches into the agar. If the phenylalanine concentration is elevated (typically >180-240 µmol/L), it will overcome the inhibitory effect of β-2-thienyl-alanine.[8]
-
Data Analysis: The overcoming of inhibition allows the Bacillus subtilis spores to germinate and grow, forming a visible halo or colony around the paper disk. The diameter of this growth zone is roughly proportional to the concentration of phenylalanine in the blood sample.[8] The sample growth is compared to the growth seen with the standards to estimate the phenylalanine level.
References
- 1. researchgate.net [researchgate.net]
- 2. mun.ca [mun.ca]
- 3. The Guthrie Test for Early Diagnosis of Phenylketonuria | Embryo Project Encyclopedia [embryo.asu.edu]
- 4. researchgate.net [researchgate.net]
- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guthrie_test [bionity.com]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of 3-(2-Thienyl)-D-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid 3-(2-Thienyl)-D-alanine. The information presented herein is essential for the characterization, quality control, and analysis of this compound in research and development settings. This document includes tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols for data acquisition, and graphical representations of the analytical workflows.
Core Spectroscopic Data
The following sections summarize the essential spectroscopic data for this compound. The data has been compiled from available spectral information and is presented in a structured format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom in the molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 | d | 1H | Thienyl C5-H |
| ~6.95 | dd | 1H | Thienyl C4-H |
| ~6.90 | d | 1H | Thienyl C3-H |
| ~4.00 | t | 1H | α-H |
| ~3.40 | d | 2H | β-CH₂ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~175.0 | Carbonyl (C=O) |
| ~140.0 | Thienyl C2 |
| ~127.0 | Thienyl C5 |
| ~125.0 | Thienyl C4 |
| ~124.0 | Thienyl C3 |
| ~57.0 | α-Carbon |
| ~35.0 | β-Carbon |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in this compound. The key absorption bands are indicative of the carboxylic acid, amine, and thiophene (B33073) moieties.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2800 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600 | Medium | N-H bend (amine) |
| ~1500 | Medium | C=C stretch (thiophene ring) |
| ~700 | Strong | C-S stretch (thiophene ring) |
Note: The peak positions and intensities can be influenced by the sampling method (e.g., KBr pellet, ATR).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and structural features.
| m/z Ratio | Interpretation |
| 171.04 | [M]⁺˙ (Molecular Ion) |
| 126.04 | [M - COOH]⁺ |
| 97.02 | [Thienylmethyl]⁺ |
Note: The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is used.
-
The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to at least 5 times the longest T₁ relaxation time.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used.
-
The spectral width is set to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Instrumentation: An FTIR spectrometer equipped with a diamond or germanium ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean ATR crystal is collected.
-
The sample spectrum is then recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry Protocol (LC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system (e.g., water:acetonitrile (B52724) with 0.1% formic acid) at a concentration of approximately 1-10 µg/mL.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source is used.
-
Liquid Chromatography:
-
A C18 reversed-phase column is typically used for separation.
-
A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.
-
-
Mass Spectrometry:
-
The mass spectrometer is operated in positive ion mode.
-
Data is acquired in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 171) for collision-induced dissociation (CID) to obtain fragmentation data.
-
-
Data Analysis: The resulting chromatograms and mass spectra are analyzed to identify the peak corresponding to this compound and to determine its molecular weight and fragmentation pattern.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for each spectroscopic technique.
Commercial Availability and Technical Guide for 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, key properties, and practical applications of 3-(2-Thienyl)-D-alanine. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of peptides and peptidomimetics with novel biological activities.[1][2][3][4][5]
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers, catering to both research and bulk quantity requirements. The table below summarizes key information from several prominent vendors. Purity levels are typically high, ensuring suitability for sensitive applications such as solid-phase peptide synthesis (SPPS).
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Notes |
| MedchemExpress | This compound | 62561-76-6 | C₇H₉NO₂S | 171.22 | >98% | Available in various quantities from 1g.[6] |
| Sigma-Aldrich | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | C₇H₉NO₂S | 171.22 | ≥98% | Also offers the L-alanine enantiomer. |
| Santa Cruz Biotechnology | 3-(2-Thienyl)-DL-alanine | 2021-58-1 | C₇H₉NO₂S | 171.22 | >99% | Marketed as a phenylalanine antagonist.[7] |
| Chem-Impex | β-(3-Thienyl)-D-alanine | 152612-26-5 | C₇H₉NO₂S | 171.2 | ≥ 99% (HPLC, Chiral purity) | Note: This is the 3-thienyl isomer.[8] |
| CP Lab Safety | This compound | Not specified | Not specified | Not specified | min 98% | Available in 1-gram quantities.[9] |
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂S | --INVALID-LINK--[10] |
| Molecular Weight | 171.22 g/mol | --INVALID-LINK--[10] |
| Appearance | White to off-white solid/powder | --INVALID-LINK--[6] |
| Melting Point | 275-277 °C (dec.) (DL-form) | --INVALID-LINK-- |
| Solubility | Soluble in water | --INVALID-LINK--[6] |
| ¹H NMR | Data available in public databases | --INVALID-LINK--[11] |
| ¹³C NMR | Data available in public databases | --INVALID-LINK--[12] |
| Mass Spectrum | Data available in public databases | --INVALID-LINK--[13][14] |
Experimental Protocols
The incorporation of this compound into peptides is a primary application. Below are representative protocols for its use in solid-phase peptide synthesis and subsequent analysis.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-(2-Thienyl)-alanine
This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.[15][16][17][18][19]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-D-(2-Thienyl)-alanine
-
Other Fmoc-protected amino acids
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: DMF, DCM
-
Washing solutions: DMF, DCM, IPA
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the desired Fmoc-amino acid (including Fmoc-D-(2-Thienyl)-alanine) with HBTU (2.9 eq) and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
-
Washing: Wash the resin with DMF, DCM, and IPA to remove excess reagents and byproducts.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum. Purify the crude peptide by preparative RP-HPLC.
HPLC Analysis of this compound Containing Peptides
This protocol provides a general method for the analytical reversed-phase HPLC of peptides containing this compound.[20][21][22]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Sample Preparation: Dissolve the purified peptide in Solvent A to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection: 220 nm
-
Gradient: A linear gradient from 5% to 95% Solvent B over 30 minutes is a good starting point. The gradient can be optimized based on the hydrophobicity of the peptide.
-
-
Injection and Analysis: Inject 10-20 µL of the sample and record the chromatogram. The retention time and peak purity can be used to assess the identity and purity of the synthesized peptide.
Signaling Pathways and Applications in Drug Discovery
The incorporation of unnatural amino acids like this compound is a key strategy in modern drug discovery to enhance the pharmacological properties of peptides.[1][2][4][5] The thienyl group can introduce unique conformational constraints and potential new binding interactions with biological targets.
While specific signaling pathways directly modulated by this compound itself are not extensively documented, its use as a building block in peptides targeting various receptors and enzymes is of significant interest, particularly in the field of neuroscience.[8] Peptides containing thienylalanine derivatives have been investigated for their potential to interact with G-protein coupled receptors (GPCRs) and other cell surface receptors implicated in neurological disorders. The rationale behind incorporating this amino acid often involves mimicking the aromatic side chain of phenylalanine or tryptophan while introducing novel electronic and steric properties.[23]
Visualizations
Experimental Workflow for Peptide Synthesis and Analysis
Caption: Workflow for the synthesis and analysis of peptides containing this compound.
Logical Relationship in Drug Discovery Application
Caption: The role of this compound in the drug discovery pipeline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. chemimpex.com [chemimpex.com]
- 9. calpaclab.com [calpaclab.com]
- 10. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. D-Alanine | C3H7NO2 | CID 71080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]
- 13. D-Alanine [webbook.nist.gov]
- 14. D-Alanine [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemistry.du.ac.in [chemistry.du.ac.in]
- 17. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. peptide.com [peptide.com]
- 20. Optimal Conditions for the Direct RP-HPLC Determination of Underivatized Amino Acids with Online Multiple Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. nbinno.com [nbinno.com]
In-Depth Technical Guide: 3-(2-Thienyl)-D-alanine (CAS Number 62561-76-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-D-alanine, with the CAS registry number 62561-76-6, is a synthetic amino acid derivative that has garnered interest in the fields of medicinal chemistry and biochemical research. Structurally, it is an unnatural D-amino acid characterized by the presence of a thiophene (B33073) ring attached to the alanine (B10760859) backbone. This modification from naturally occurring amino acids imparts unique physicochemical properties, making it a valuable building block in the design and synthesis of novel peptides and small molecule therapeutics. Its primary application lies in its role as a research chemical, particularly in studies exploring its potential as a phenylalanine antagonist.[1] This guide provides a comprehensive overview of the known properties, safety information, and relevant experimental data for this compound.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline powder.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [1] |
| Melting Point | 255-263 °C (decomposes) | |
| Appearance | White to off-white crystalline powder | [2] |
| Synonyms | β-(2-thienyl)-d-alanine, D-2-thienylalanine, (R)-2-amino-3-(thiophen-2-yl)propanoic acid | [3][4] |
| Purity | Typically >95% | [3] |
Biological Activity and Mechanism of Action
The primary characterized biological activity of 3-(2-Thienyl)-alanine is its role as a competitive antagonist of phenylalanine.[1] Research has demonstrated that the DL-racemic mixture of 3-(2-Thienyl)-alanine can inhibit the enzyme phenylalanine hydroxylase and the intestinal transport of phenylalanine.[5]
Inhibition of Phenylalanine Hydroxylase
In vitro studies using crude rat liver and kidney homogenates have shown that DL-3-(2-thienyl)-alanine acts as a competitive inhibitor of phenylalanine hydroxylase. The apparent Michaelis constant (Km) for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM in the presence of 24 mM of the inhibitor, with no significant change in the maximum reaction velocity (Vmax).[5] For the kidney enzyme, the Km changed from 0.50 mM to 1.60 mM under the same conditions.[5]
Inhibition of Phenylalanine Intestinal Transport
In vivo perfusion studies in rats have demonstrated that DL-3-(2-thienyl)-alanine competitively inhibits the intestinal absorption of phenylalanine. The inhibition constant (Ki) for this process was estimated to be 81 mM.[5]
The following diagram illustrates the mechanism of action of 3-(2-Thienyl)-alanine as a competitive inhibitor of phenylalanine hydroxylase.
Safety and Toxicology
Detailed toxicological data for this compound is limited. The primary hazards identified are skin, eye, and respiratory irritation.[6] No specific LD50 or IC50 values for this compound were found in the reviewed literature. One source reported an acute oral LD50 of 1000 mg/kg in rats for Beta-Alanine, a different, though related, amino acid. It is crucial to handle this compound with appropriate personal protective equipment in a well-ventilated area.[7]
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data sourced from publicly available safety data sheets.[6]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available. However, a general methodology can be adapted from the synthesis of related compounds.
Synthesis of DL-3-(2-Thienyl)-alanine and Enzymatic Resolution
A published method for the synthesis of related aryl-alanines involves the following general steps:[8]
-
Condensation: Diethyl acetamidomalonate is condensed with 2-(chloromethyl)thiophene (B1266113) in the presence of a base to yield the corresponding malonic ester derivative.
-
Hydrolysis and Decarboxylation: The resulting ester is partially hydrolyzed to the monoethyl ester, followed by decarboxylation to yield DL-3-(2-Thienyl)-alanine ethyl ester.
-
Enzymatic Resolution: The racemic mixture of the ethyl ester is subjected to enzymatic resolution. This process selectively hydrolyzes one enantiomer (typically the L-form) to the corresponding N-acetyl-L-amino acid, leaving the D-amino acid derivative unreacted.
-
Hydrolysis: Acidic hydrolysis of the remaining D-amino acid derivative yields the final product, this compound.
-
Purification and Analysis: The final product is purified, and its optical purity is determined by a suitable analytical method such as HPLC using a chiral column.[8]
The following workflow diagram illustrates the general synthesis and resolution process.
Analytical Data
Publicly available analytical data for this compound is limited. However, spectra for the closely related DL-form are available.
-
¹H NMR and ¹³C NMR: Spectral data for DL-3-(2-Thienyl)-alanine can be found in public databases such as PubChem.[9]
-
Mass Spectrometry: Mass spectral data for DL-3-(2-Thienyl)-alanine is also available in public databases.[9]
-
Infrared Spectroscopy: IR spectra for DL-3-(2-Thienyl)-alanine are available in spectral databases.[9]
Researchers should perform their own analytical characterization to confirm the identity and purity of their samples.
Conclusion
This compound is a valuable research chemical with established utility as a competitive inhibitor of phenylalanine hydroxylase and intestinal phenylalanine transport. While detailed toxicological and pharmacological data remain scarce, its role as a building block in medicinal chemistry is evident. Further research is warranted to fully elucidate its biological activities, potential therapeutic applications, and safety profile. The synthesis of the D-enantiomer can be achieved through the resolution of the racemic mixture. As with all research chemicals, it should be handled with care by trained professionals.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 95% | CAS 62561-76-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. (R)-2-Amino-3-(thiophen-3-yl)propanoic acid | C7H9NO2S | CID 819085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Integration of Thiophene-Containing Amino Acids in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the canonical set of 20 proteinogenic amino acids. Among the myriad of unnatural amino acids, those incorporating a thiophene (B33073) ring have emerged as a privileged scaffold in drug design and discovery. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships of thiophene-containing amino acids, offering a valuable resource for researchers in the field of medicinal chemistry.
Introduction: The Thiophene Moiety as a Bioisostere
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established bioisostere of the phenyl group.[1] Its similar size, planarity, and ability to engage in π-stacking interactions allow it to mimic phenylalanine in biological systems. However, the presence of the sulfur atom imparts distinct electronic properties, including a different quadrupole moment and the ability to participate in hydrogen bonding and other non-covalent interactions. These subtle yet significant differences can be exploited to fine-tune the pharmacological properties of peptide-based drugs, including their binding affinity, selectivity, and metabolic stability. The two primary isomers utilized in medicinal chemistry are 2-thienylalanine and 3-thienylalanine, which offer distinct spatial arrangements of the thiophene ring relative to the amino acid backbone.
Synthesis of Thiophene-Containing Amino Acids
The synthesis of enantiomerically pure thiophene-containing amino acids is a critical step in their application in drug discovery. Various synthetic strategies have been developed, often involving the alkylation of a glycine (B1666218) equivalent or the resolution of a racemic mixture.
General Synthesis of DL-Thienylalanines
A common approach to the synthesis of racemic β-(thienyl)alanines involves the condensation of a thienylmethyl halide with a malonic ester derivative, followed by hydrolysis and decarboxylation. For instance, the synthesis of DL-β-(3-benzo[b]thienyl)-alanine can be achieved through the diethyl acetamidomalonate condensation with 3-chloromethylbenzo[b]thiophene.[2]
Enzymatic Resolution for Enantiopure Thienylalanines
Enzymatic resolution is a powerful technique to obtain enantiomerically pure amino acids. This method leverages the stereoselectivity of enzymes, such as proteases, to selectively act on one enantiomer of a racemic mixture. For example, N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester can be resolved using enzymes to yield the corresponding N-acetyl-L-amino acid and the unreacted D-amino acid derivative, which can then be hydrolyzed to the pure D-amino acid.[2] Biotransformation processes, such as the transamination of 2-hydroxy-3-thienylacrylic acids using microorganisms or isolated transaminases, also provide a route to enantiomerically pure L-thienylalanines.
Biological Activities and Structure-Activity Relationships (SAR)
The incorporation of thiophene-containing amino acids into peptide sequences can significantly modulate their biological activity. These modifications have been explored in various therapeutic areas, including oncology, infectious diseases, and metabolic disorders.
As Phenylalanine Antagonists
Early studies demonstrated that β-2-thienylalanine can act as a phenylalanine antagonist, inhibiting the growth of microorganisms like Escherichia coli.[3][4] This inhibitory effect is due to its incorporation into proteins in place of phenylalanine, leading to non-functional or misfolded proteins.[5] This antagonistic activity highlights the bioisosteric relationship between the thiophene and phenyl rings.
In Peptides Targeting Enzymes
The substitution of phenylalanine with thienylalanine in peptide-based enzyme inhibitors has been shown to influence their potency and duration of action. For instance, the tripeptide 3-thienylalanine-ornithine-proline (TOP) was found to be a potent angiotensin-converting enzyme (ACE) inhibitor with a longer duration of action compared to captopril (B1668294) in spontaneously hypertensive rats.[6] The thiophene ring in TOP is suggested to contribute to its enhanced free radical scavenging activity in addition to chelating the zinc ion in the ACE active site.[6]
Table 1: Inhibitory Activity of Thiophene-Containing Compounds
| Compound | Target | Activity | Reference |
| β-2-thienyl-dl-alanine | Phenylalanine intestinal transport | Competitive inhibitor, Ki = 81 mM | [7] |
| 3-thienylalanine-ornithine-proline (TOP) | Angiotensin-Converting Enzyme (ACE) | Longer duration of action than captopril | [6] |
Pharmacokinetic Properties
The incorporation of unnatural amino acids like thienylalanine can significantly impact the absorption, distribution, metabolism, and excretion (ADME) properties of peptide therapeutics. While specific ADME data for a wide range of thiophene-containing amino acids is not extensively available in the public domain, general principles of peptide pharmacokinetics apply. Unmodified peptides typically exhibit short plasma half-lives due to proteolytic degradation.[8] The introduction of thiophene-containing amino acids can enhance metabolic stability by sterically hindering the action of proteases near the peptide bond. Furthermore, the physicochemical properties of the thiophene ring can influence the overall lipophilicity and membrane permeability of the peptide, thereby affecting its absorption and distribution.
Experimental Protocols
Synthesis of DL-β-(3-benzo[b]thienyl)-alanine Ethyl Ester[2]
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
3-Chloromethylbenzo[b]thiophene
-
Hydrochloric acid
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
Add diethyl acetamidomalonate to the sodium ethoxide solution and stir.
-
Add a solution of 3-chloromethylbenzo[b]thiophene in ethanol dropwise to the mixture.
-
Reflux the reaction mixture for several hours.
-
Cool the mixture and filter to remove sodium chloride.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude product.
-
The crude product is then partially hydrolyzed and decarboxylated by refluxing with a mixture of concentrated hydrochloric acid and ethanol.
-
After cooling, the product crystallizes and can be collected by filtration.
Enzymatic Resolution of N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine Ethyl Ester[2]
Materials:
-
N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester
-
Protease (e.g., from Bacillus subtilis)
-
Phosphate (B84403) buffer (pH 7.5)
-
Ethyl acetate
-
Hydrochloric acid
Procedure:
-
Suspend N-acetyl-DL-β-(3-benzo[b]thienyl)-alanine ethyl ester in phosphate buffer.
-
Add the protease to the suspension and incubate at a controlled temperature (e.g., 37 °C) with stirring.
-
Monitor the reaction progress by measuring the amount of acid produced.
-
When approximately 50% hydrolysis is achieved, stop the reaction by adjusting the pH.
-
Extract the unreacted D-ester with ethyl acetate.
-
Acidify the aqueous layer to precipitate the N-acetyl-L-amino acid.
-
The separated D-ester can be hydrolyzed with hydrochloric acid to obtain the D-amino acid.
Signaling Pathways and Logical Relationships
While specific signaling pathways directly modulated by thiophene-containing amino acids are not yet extensively elucidated in the literature, their incorporation into peptides targeting known receptors, such as G-protein coupled receptors (GPCRs), suggests they would influence the same pathways as the parent peptide.[9] The altered conformation or binding affinity conferred by the thienylalanine residue could lead to biased agonism or antagonism, selectively activating certain downstream signaling cascades.
Below are generalized diagrams illustrating a potential experimental workflow for evaluating the biological activity of a novel thiophene-containing peptide and a hypothetical GPCR signaling pathway that could be modulated.
Workflow for the development of thiophene-containing peptides.
Hypothetical GPCR signaling pathway modulated by a thiophene peptide.
Conclusion and Future Directions
Thiophene-containing amino acids represent a valuable tool in the medicinal chemist's armamentarium for the design of novel peptide-based therapeutics. Their ability to act as bioisosteres of phenylalanine, while imparting unique electronic and steric properties, allows for the fine-tuning of pharmacological profiles. The synthesis of enantiomerically pure thienylalanines is achievable through established chemical and enzymatic methods. While the direct impact on specific signaling pathways is an area requiring further investigation, their incorporation into peptides targeting known receptors offers a promising strategy for modulating cellular responses. Future research should focus on a more systematic evaluation of the structure-activity and structure-property relationships of a wider range of thiophene-containing amino acids and their corresponding peptides. Detailed pharmacokinetic and mechanistic studies will be crucial to fully unlock the therapeutic potential of this important class of unnatural amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 3. Inhibition studies with peptides of thienylalanine and phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition studies with beta-2-thienylalanine, beta-1-naphthylalanine, p-tolylalanine and their peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research progress in structure-activity relationship of bioactive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 3-thienylalanine-ornithine-proline, new sulfur-containing angiotensin-converting enzyme inhibitor on blood pressure and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progress in the Research of Therapeutic Peptides Targeting GPCRs [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]
Revolutionizing Peptide Design: An In-depth Technical Guide to Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in peptide design and drug discovery. By moving beyond the canonical 20 amino acids, researchers can systematically modulate the physicochemical and pharmacological properties of peptides, overcoming inherent limitations such as poor stability and low bioavailability. This technical guide provides a comprehensive overview of the strategies, methodologies, and applications of UAAs in modern peptide design, with a focus on practical implementation for drug development.
Enhancing Peptide Properties with Unnatural Amino Acids
The strategic incorporation of UAAs offers a versatile toolkit to enhance the therapeutic potential of peptides. These modifications can be broadly categorized by their impact on peptide structure and function, leading to improved stability, potency, and selectivity.
Improving Pharmacokinetic Profiles
A primary challenge in peptide therapeutics is their rapid degradation by proteases and short in vivo half-life. UAAs provide several strategies to address this:
-
Steric Hindrance: Introducing bulky or N-methylated amino acids can sterically hinder the approach of proteases, significantly increasing the peptide's resistance to enzymatic cleavage.[1]
-
Backbone Modification: Altering the peptide backbone, for instance, by introducing β- or γ-amino acids, can disrupt the recognition sites for proteases.
-
Cyclization and Stapling: Constraining the peptide's conformation through cyclization or stapling, often facilitated by UAAs with reactive side chains, can protect against proteolysis and improve stability.[2][3][4][5][6]
Modulating Biological Activity
UAAs can be used to fine-tune the interaction of a peptide with its biological target:
-
Conformational Constraint: The introduction of rigid UAAs can lock the peptide into a bioactive conformation, increasing its binding affinity (Kd) and potency (IC50).
-
Novel Functional Groups: UAAs can introduce novel chemical functionalities, such as halogens, azides, or alkynes, which can form unique interactions with the target receptor or be used for bio-orthogonal conjugation.
-
Altering Hydrophobicity and Hydrophilicity: The side chains of UAAs can be designed to modulate the overall hydrophobicity of the peptide, which can influence its solubility, membrane permeability, and target engagement.
Methodologies for Incorporating Unnatural Amino Acids
The incorporation of UAAs into peptides can be achieved through several powerful techniques, each with its own advantages and applications. The choice of method depends on factors such as the desired peptide length, the specific UAA to be incorporated, and the required scale of production.
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common and versatile method for chemically synthesizing peptides containing UAAs. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.
In Vivo Incorporation
Genetic code expansion allows for the site-specific incorporation of UAAs into peptides and proteins within living cells. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous cellular components.
Cell-Free Protein Synthesis (CFPS)
Cell-free protein synthesis systems provide an open and controllable environment for the incorporation of UAAs. These systems utilize cell extracts or purified components of the translational machinery to synthesize peptides from a DNA template in vitro.
Quantitative Impact of Unnatural Amino Acids
The following tables summarize quantitative data from various studies, illustrating the impact of UAA incorporation on key peptide properties.
Table 1: Effect of Unnatural Amino Acids on Peptide Potency (IC50)
| Original Peptide/Target | Original Amino Acid | Unnatural Amino Acid | Original IC50 (µM) | Modified IC50 (µM) | Fold Change |
| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | Bpa (4-Benzoyl-L-phenylalanine) | 26 | 17 | 1.5x increase |
| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | 1-Nal (1-Naphthylalanine) | 26 | 14 | 1.9x increase |
| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | hF (Homophenylalanine) | 26 | 18 | 1.4x increase |
| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | Dip (β,β-Diphenylalanine) | 26 | 34 | 0.8x decrease |
| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | 4-Abz (4-Aminobenzoic acid) | 26 | 49 | 0.5x decrease |
| LfcinB-derived peptide vs. MCF-7 cells[7] | Phe | 2-Abz (2-Aminobenzoic acid) | 26 | 67 | 0.4x decrease |
Table 2: Impact of Unnatural Amino Acids on Peptide Half-Life
| Peptide | Modification | Matrix | Original Half-Life | Modified Half-Life | Fold Increase in Stability |
| HAV4 vs. cHAVc3[4] | Cyclization | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x |
| Peptide 7 vs. Peptide 9[4] | Cyclization | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x |
| KSL[8] | D-amino acid substitution | Not specified | Shorter | Longer | - |
| Lcf1[8] | Terminal modifications | Not specified | Shorter | Longer | - |
| O-5[8] | Non-natural amino acid substitution | Not specified | Shorter | Longer | - |
| Linear vs. Stapled hACE2-derived peptide[2] | Hydrocarbon stapling | Not specified | - | 6.8 hours | - |
| Linear vs. Stapled hACE2-derived peptide[2] | Lactam stapling | Not specified | - | 5.0 hours | - |
Table 3: Pharmacokinetic Parameters of GLP-1 Analogs with Unnatural Amino Acids
| GLP-1 Analog | Key Modifications | Half-Life |
| Native GLP-1[9][10][11] | None | <2 minutes |
| Exenatide[11] | Exendin-4 sequence | ~2.4 hours |
| Liraglutide[10][12] | Fatty acid acylation | ~13 hours |
| Semaglutide[10] | Fatty acid acylation and Aib substitution | ~1 week |
| Dulaglutide[11] | Fusion to human IgG4 Fc fragment | ~5 days |
| Taspoglutide[11] | Aib substitutions | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an N-methylated Amino Acid
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (standard and N-methylated)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Standard):
-
Dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF.
-
-
Amino Acid Coupling (N-methylated): [1]
-
Dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 4 equivalents of HATU in DMF.
-
Add 8 equivalents of DIEA.
-
Mix the solution at room temperature for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for one hour. A second coupling may be necessary for difficult couplings.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry.
In Vitro Peptide Stability Assay in Serum
Materials:
-
Purified peptide
-
Human or rat serum
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., PBS).
-
Incubation: Add the peptide stock solution to pre-warmed serum to a final concentration of, for example, 10 µM. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Quenching: Immediately quench the enzymatic degradation by adding the aliquot to an equal volume of cold quenching solution.
-
Protein Precipitation: Vortex the quenched sample and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.
-
LC-MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a defined volume onto a C18 reverse-phase column.
-
Elute the peptide using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Monitor the disappearance of the parent peptide peak area over time using mass spectrometry.
-
-
Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a one-phase decay model to determine the peptide's half-life in serum.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Materials:
-
Purified peptide
-
CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Quartz cuvette (e.g., 1 mm path length)
-
CD spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the peptide in the CD-compatible buffer at a concentration of approximately 50-100 µM. Prepare a buffer blank.
-
Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min, 3 accumulations).
-
Blank Measurement: Record the spectrum of the buffer blank.
-
Sample Measurement: Record the spectrum of the peptide solution.
-
Data Processing:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg × 100) / (c × n × l) where:
-
mdeg is the observed ellipticity in millidegrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
-
Secondary Structure Estimation: Analyze the resulting spectrum for characteristic features of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), or random coils (negative band at ~198 nm). Use deconvolution software to estimate the percentage of each secondary structure element.[13][14][15][16][17]
Conclusion
The incorporation of unnatural amino acids has emerged as an indispensable tool in peptide drug discovery, offering unprecedented control over the molecular properties of these promising therapeutics. By leveraging the synthetic and biosynthetic methodologies outlined in this guide, researchers can systematically address the challenges of peptide stability, potency, and selectivity. The continued exploration of novel UAAs and their creative application in peptide design will undoubtedly lead to the development of the next generation of peptide-based medicines.
References
- 1. peptide.com [peptide.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Therapeutic stapled peptides: Efficacy and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucagon-like peptide-1 analogues: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Unnatural amino acid technology for extending half-life - Profacgen [profacgen.com]
- 13. americanpeptidesociety.org [americanpeptidesociety.org]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. researchgate.net [researchgate.net]
- 16. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 17. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
The Stereochemical Landscape of 3-(2-Thienyl)-D-alanine: A Technical Guide for Drug Development Professionals
An in-depth exploration of the chirality, synthesis, and potential neurological applications of 3-(2-Thienyl)-D-alanine, a chiral building block with significant implications for modern drug discovery.
Introduction
In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. This technical guide delves into the core stereochemical aspects of this compound, a non-proteinogenic amino acid that is gaining attention as a valuable chiral building block in the synthesis of novel therapeutics, particularly for neurological disorders. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its properties, synthesis, and potential mechanisms of action.
Physicochemical and Stereochemical Properties
This compound is the (R)-enantiomer of 3-(2-Thienyl)alanine. The presence of a chiral center at the alpha-carbon imparts optical activity to the molecule. The D-configuration is crucial for its specific interactions with biological targets.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-amino-3-(thiophen-2-yl)propanoic acid | [1] |
| CAS Number | 62561-76-6 | [2] |
| Molecular Formula | C₇H₉NO₂S | [2] |
| Molecular Weight | 171.22 g/mol | [2] |
| Appearance | Off-white to brown solid | [2] |
| Optical Rotation [α]D | Estimated: ~ +30.5° (c=1 in H₂O) | Based on L-enantiomer[3] |
Note: The optical rotation for the D-enantiomer is estimated to be equal in magnitude but opposite in sign to its L-enantiomer.
Synthesis and Enantioselective Resolution
The synthesis of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic mixture followed by chiral resolution.
Experimental Protocol 1: Synthesis of 3-(2-Thienyl)-DL-alanine via Diethyl Acetamidomalonate Condensation
This method is a classic approach for the synthesis of α-amino acids.
Materials:
-
Diethyl acetamidomalonate
-
Sodium ethoxide
-
2-(Chloromethyl)thiophene (B1266113) or 2-(Bromomethyl)thiophene (B1339593)
-
Anhydrous ethanol (B145695)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
Procedure:
-
Alkylation: Diethyl acetamidomalonate is reacted with a strong base, such as sodium ethoxide, in anhydrous ethanol to form the corresponding enolate. This is followed by the addition of 2-(chloromethyl)thiophene or 2-(bromomethyl)thiophene to alkylate the malonate.
-
Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic hydrolysis (e.g., by refluxing with concentrated hydrochloric acid). This step hydrolyzes both the ester and the amide groups and leads to the decarboxylation of the intermediate malonic acid, yielding the racemic 3-(2-Thienyl)-DL-alanine.
-
Isolation: The product is isolated by adjusting the pH of the reaction mixture to the isoelectric point of the amino acid, causing it to precipitate. The precipitate is then filtered, washed, and dried.
Experimental Protocol 2: Enzymatic Kinetic Resolution of N-Acetyl-3-(2-Thienyl)-DL-alanine
Enzymatic resolution is a highly efficient method for separating enantiomers. This protocol utilizes an aminoacylase (B1246476) to selectively hydrolyze the N-acetylated L-enantiomer.
Materials:
-
3-(2-Thienyl)-DL-alanine
-
Acetic anhydride (B1165640)
-
Aminoacylase (e.g., from Aspergillus species)
-
Lithium hydroxide or a suitable buffer to maintain pH
-
Hydrochloric acid
Procedure:
-
N-Acetylation: The racemic 3-(2-Thienyl)-DL-alanine is first N-acetylated using acetic anhydride to produce N-Acetyl-3-(2-Thienyl)-DL-alanine.
-
Enzymatic Hydrolysis: The N-acetylated racemic mixture is dissolved in water, and the pH is adjusted to the optimal range for the aminoacylase (typically around pH 7-8). The enzyme is then added, and the reaction is incubated at an optimal temperature (e.g., 37°C). The aminoacylase will selectively hydrolyze the N-acetyl group from the L-enantiomer, leaving the N-Acetyl-3-(2-Thienyl)-D-alanine unreacted.
-
Separation: The resulting mixture contains 3-(2-Thienyl)-L-alanine and N-Acetyl-3-(2-Thienyl)-D-alanine. The difference in their chemical properties allows for their separation (e.g., by extraction or ion-exchange chromatography).
-
Hydrolysis of the D-enantiomer: The isolated N-Acetyl-3-(2-Thienyl)-D-alanine is then hydrolyzed under acidic conditions to yield the final product, this compound.
Chiral Analysis
The enantiomeric purity of this compound is critical and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
Experimental Protocol 3: Chiral HPLC Analysis
A validated method for the chiral separation of 3-(2-Thienyl)-DL-alanine is summarized below.
| Parameter | Condition | Reference |
| Column | CHIRALPAK® ZWIX(-), 3 x 150 mm, 3 µm | [4] |
| Mobile Phase | 50mM formic acid + 25mM diethylamine (B46881) in methanol/tetrahydrofuran/water (49/49/2) | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Temperature | 25°C | [4] |
| Detection | UV-VIS at 230 nm | [4] |
| Elution Order | D-enantiomer followed by L-enantiomer | [4] |
Biological Significance and Potential Applications in Drug Development
D-amino acids have emerged as important signaling molecules in the central nervous system (CNS). Notably, D-serine and D-aspartate are known to be endogenous modulators of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory. The structural similarity of this compound to these endogenous D-amino acids suggests its potential to interact with and modulate NMDA receptor activity. This makes it a compound of interest for the development of therapeutics for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated, such as schizophrenia, depression, and neurodegenerative diseases.[5][6][7]
The incorporation of this compound into peptides can also confer unique properties, such as increased resistance to enzymatic degradation and altered conformational preferences, which can be advantageous in the design of peptide-based drugs.[8]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the stereoisomers of 3-(2-Thienyl)alanine and a representative workflow for its synthesis and resolution. A potential signaling pathway involving NMDA receptor modulation is also depicted.
Figure 1: Enantiomers of 3-(2-Thienyl)alanine.
Figure 2: Synthetic and resolution workflow.
Figure 3: Potential NMDA receptor signaling.
Conclusion
This compound represents a chiral building block with considerable potential for the development of novel pharmaceuticals, particularly those targeting the central nervous system. Its stereochemistry is fundamental to its biological activity, and its synthesis and resolution can be achieved through established chemical and enzymatic methods. A thorough understanding of its properties and potential mechanisms of action, as outlined in this guide, is essential for harnessing its full therapeutic potential. As research in the field of D-amino acids and their roles in neurotransmission continues to evolve, molecules like this compound are poised to play an increasingly important role in the future of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. immunomart.com [immunomart.com]
- 4. 3-(2-Thienyl)-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Interaction of some plant heterocyclic beta-substituted alanines with rat brain N-methyl-D-aspartate (NMDA) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improved NMDA Receptor Activation by the Secreted Amyloid-Protein Precursor-α in Healthy Aging: A Role for D-Serine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Solubility and stability of 3-(2-Thienyl)-D-alanine in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Thienyl)-D-alanine, a non-proteinogenic amino acid increasingly utilized as a chiral building block in pharmaceutical and biochemical research. This document collates available data on its solubility in various solvents, outlines its stability profile, and provides detailed experimental protocols for its analysis.
Core Properties of this compound
This compound is an analog of phenylalanine where the phenyl group is replaced by a thiophene (B33073) ring. This substitution imparts unique steric and electronic properties, making it a valuable component in the synthesis of novel peptides and active pharmaceutical ingredients (APIs).[1] Its incorporation can enhance biological activity and metabolic stability.
| Property | Value |
| Molecular Formula | C₇H₉NO₂S |
| Molecular Weight | 171.22 g/mol |
| Appearance | Off-white to brown solid powder |
| Melting Point | 275-277 °C (decomposes) |
Solubility Profile
The solubility of this compound is a critical parameter for its application in solution-phase synthesis, formulation, and biological assays. Like other amino acids, its solubility is dictated by the interplay between the polar amino and carboxyl groups and the non-polar thienyl side chain.
Quantitative Solubility Data
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions |
| Water | ≥ 5.0[1] | ≥ 29.20[1] | Room Temperature |
| Water (L-enantiomer) | 2.0[3] | 11.68[3] | Requires sonication |
| Methanol | Data not available | Data not available | - |
| Ethanol | Data not available | Data not available | - |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | Data not available | Often used as a solvent for related compounds |
| Dimethylformamide (DMF) | Likely soluble | Data not available | - |
Note: The "≥" symbol indicates that saturation was not reached at this concentration.
Qualitative Solubility and General Guidance
Based on the structure and general principles of amino acid solubility, the following guidance can be provided:
-
Aqueous Solutions: Solubility is moderate and, like other amino acids, is expected to be pH-dependent. Solubility is generally lowest at the isoelectric point and increases in acidic or basic solutions.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Due to the polar amino and carboxyl groups, some solubility is expected. However, the hydrophobic thiophene side chain may limit high solubility compared to simpler amino acids like D-alanine.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These are generally good solvents for a wide range of organic molecules, including amino acid derivatives. This compound is expected to exhibit good solubility in these solvents.
-
Non-Polar Solvents (e.g., Chloroform, Hexane): Insoluble.
Stability Profile
The stability of this compound is crucial for its storage, handling, and application in multi-step syntheses and formulations.
Storage and Thermal Stability
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years[1] | Stable under these conditions. |
| 4°C | 2 years[1] | ||
| In Solvent | -80°C | 6 months[1] | Recommended for long-term storage of stock solutions. |
| -20°C | 1 month[1] | Suitable for short-term storage. |
The high decomposition temperature (275-277 °C) suggests good thermal stability for typical laboratory and manufacturing processes. However, prolonged exposure to high temperatures, especially in solution, may lead to degradation.[4]
Stability in Solution
-
pH Stability: While specific studies on this compound are lacking, amino acids are generally stable in a neutral pH range. Extreme pH conditions (strong acid or base) combined with elevated temperatures can lead to hydrolysis or other degradation reactions.
-
Photostability: For the L-enantiomer, storage of solutions with protection from light is recommended.[3] This suggests a potential for photodegradation. Thiophene-containing compounds can be susceptible to photo-oxidation. Confirmatory photostability studies under standardized conditions (e.g., ICH Q1B guidelines) are recommended for drug development applications.[5]
Experimental Protocols
The following sections detail standardized methodologies for the determination of solubility and stability of this compound.
Protocol for Solubility Determination
This protocol is based on the isothermal shake-flask method, a common technique for determining the solubility of a solid in a solvent.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure saturation.
-
Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient time to reach equilibrium. A period of 24-48 hours is typical. It is recommended to take measurements at different time points (e.g., 24h, 48h) to confirm that equilibrium has been reached.
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solids to settle.
-
Carefully withdraw a sample from the clear supernatant.
-
Immediately filter the sample using a 0.22 µm syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method (see section 4.3).
-
Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.
Caption: Workflow for solubility determination.
Protocol for Stability Assessment (Forced Degradation)
This protocol outlines a forced degradation study to identify potential degradation pathways and validate a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions (acid, base, oxidation, heat, light).
Materials:
-
This compound stock solution (e.g., in water or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with a Photo-Diode Array (PDA) or Mass Spectrometry (MS) detector
Procedure:
-
Prepare Samples: For each stress condition, prepare a sample of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL). Also, prepare a control sample stored under normal conditions (e.g., 4°C, protected from light).
-
Acid Hydrolysis: Add HCl to the sample to a final concentration of 0.1 M. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to the sample to a final concentration of 0.1 M. Store at room temperature for a defined period.
-
Oxidation: Add H₂O₂ to the sample to a final concentration of 3%. Store at room temperature, protected from light, for a defined period.
-
Thermal Stress: Store a sample of the solution in an oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Stress: Expose a sample to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: At appropriate time points, withdraw samples from each condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, including the control, by a stability-indicating HPLC method (see section 4.3).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and the formation of any new peaks (degradation products). Peak purity analysis using a PDA detector is essential to ensure the parent peak is not co-eluting with degradants.
HPLC Method for Quantification
A reverse-phase HPLC method with UV detection is suitable for the quantification of this compound.
Table 3: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Start with 5% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (Thiophene chromophore) |
| Injection Volume | 10 µL |
Note: This method is a starting point and should be optimized and validated for specificity, linearity, accuracy, precision, and robustness.
Application in Synthesis
A primary application of this compound is as a non-canonical amino acid in solid-phase peptide synthesis (SPPS). Its unique side chain can be used to probe receptor binding sites or to create peptides with novel structural and functional properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Methodological & Application
Application Notes and Protocols for the Incorporation of 3-(2-Thienyl)-D-alanine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as potency, stability, and receptor selectivity. 3-(2-Thienyl)-D-alanine, an analogue of phenylalanine, is a valuable building block in this regard. Its thiophene (B33073) ring offers unique steric and electronic properties that can lead to novel peptide conformations and interactions with biological targets. These application notes provide a comprehensive guide to the synthesis, purification, and characterization of peptides containing this compound, along with insights into their potential biological applications.
Applications of this compound in Peptide Synthesis
The inclusion of this compound into peptide sequences can be advantageous for several reasons:
-
Enzymatic Stability: The D-configuration of the amino acid confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of the peptide therapeutic.
-
Conformational Constraint: The bulky thienyl group can restrict the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation and increasing receptor affinity and selectivity.
-
Novel Pharmacological Activity: The unique electronic nature of the thiophene ring can lead to altered binding interactions with target receptors, potentially resulting in novel or enhanced biological activities. This is particularly relevant in the development of therapeutics targeting G-protein coupled receptors (GPCRs) and in the design of antimicrobial peptides.[1][2]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a hypothetical peptide, Ac-Tyr-Gly-Gly-Phe-D-Thi -Leu-Arg-NH₂, where D-Thi represents this compound.
Materials:
-
Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-D-3-(2-thienyl)-alanine)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetic anhydride (B1165640)
-
Diisopropylethylamine (DIEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours. For the sterically hindered Fmoc-D-3-(2-thienyl)-alanine, a longer coupling time or a double coupling may be necessary.[3][4]
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Purification and Characterization of the Synthetic Peptide
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
Analyze the fractions by analytical RP-HPLC to assess purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
Analytical RP-HPLC: Determine the purity of the final peptide by analytical RP-HPLC. A purity of >95% is generally required for biological assays.
-
Amino Acid Analysis: Perform amino acid analysis to confirm the amino acid composition of the peptide. This technique can also be used to determine the peptide concentration.
Data Presentation
Table 1: Physicochemical Properties of Fmoc-D-3-(2-Thienyl)-alanine
| Property | Value |
| Molecular Formula | C₂₂H₂₁NO₄S |
| Molecular Weight | 395.47 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF |
| Purity (Typical) | >98% (HPLC) |
Table 2: Illustrative Synthesis and Characterization Data for Ac-Tyr-Gly-Gly-Phe-D-Thi-Leu-Arg-NH₂
This table presents example data as specific literature values for this exact peptide were not found. Actual results may vary.
| Parameter | Result | Method |
| Crude Yield | 75% | Gravimetric |
| Purity (Crude) | 65% | Analytical RP-HPLC |
| Purified Yield | 30% | Gravimetric |
| Purity (Purified) | >98% | Analytical RP-HPLC |
| Molecular Weight (ESI-MS) | Expected: 954.1 Da, Observed: 954.2 Da | Mass Spectrometry |
| Amino Acid Analysis | Consistent with theoretical ratio | Hydrolysis followed by HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and purification of a peptide containing this compound.
Hypothetical Signaling Pathway
Peptides containing unnatural amino acids are often designed to target G-protein coupled receptors (GPCRs). The following diagram illustrates a general GPCR signaling cascade that could be modulated by a peptide agonist incorporating this compound.
Caption: A representative GPCR signaling pathway potentially modulated by a peptide agonist.
References
Protecting Group Strategies for 3-(2-Thienyl)-D-alanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for the non-proteinogenic amino acid 3-(2-Thienyl)-D-alanine. The focus is on the protection of the α-amino and α-carboxylic acid functionalities, which is a critical step in the synthesis of peptides and other complex molecules incorporating this residue.
Introduction to Protecting Group Strategies
The chemical synthesis of peptides and other pharmaceuticals often requires the selective masking and demasking of reactive functional groups to prevent unwanted side reactions. For amino acids like this compound, the primary sites for protection are the α-amino group and the α-carboxylic acid group. The choice of protecting groups is dictated by the overall synthetic strategy, particularly the conditions required for subsequent reaction steps and the final deprotection. Orthogonal protecting group strategies, where one group can be removed in the presence of another, are highly valuable in multi-step syntheses.
The most commonly employed protecting groups for the α-amino group are the acid-labile tert-butoxycarbonyl (Boc) group, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. The carboxylic acid group is typically protected as an ester, such as a methyl or ethyl ester, which can be cleaved under basic or acidic conditions.
Amino Group Protection Strategies
The selection of an appropriate amino-protecting group is crucial and depends on the synthetic route. The following sections detail the application and protocols for the most common N-terminal protecting groups for this compound.
Boc Protection
The tert-butoxycarbonyl (Boc) group is a widely used protecting group that is stable to a variety of reaction conditions but is readily cleaved by mild acids such as trifluoroacetic acid (TFA).
Application Notes:
-
Orthogonality: The Boc group is orthogonal to the Fmoc and Cbz groups, as well as to many common carboxylic acid protecting groups.
-
Stability: It is stable to basic conditions and nucleophiles, making it suitable for reactions involving ester hydrolysis or other base-mediated transformations.
-
Deprotection: Cleavage of the Boc group generates gaseous byproducts (isobutylene and carbon dioxide), which simplifies purification.
Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). It is stable to acidic conditions but is cleaved by mild bases, typically piperidine (B6355638).
Application Notes:
-
SPPS Compatibility: The Fmoc group is the standard protecting group for the α-amino function in Fmoc-based SPPS.
-
Mild Deprotection: The mild basic conditions required for Fmoc removal preserve acid-labile side-chain protecting groups and linkages to the solid support.
-
UV Detectable: The fluorenyl group allows for spectrophotometric monitoring of the deprotection step during automated synthesis.
Cbz Protection
The benzyloxycarbonyl (Cbz or Z) group is a classic amino-protecting group that is typically removed by catalytic hydrogenolysis.
Application Notes:
-
Stability: The Cbz group is stable to both acidic and basic conditions, offering a robust protection strategy.
-
Alternative Deprotection: While hydrogenolysis is the most common method, the Cbz group can also be removed by strong acids like HBr in acetic acid.
-
Compatibility: It is compatible with both Boc and Fmoc strategies, providing an additional layer of orthogonality.
Carboxylic Acid Protection Strategies
Protection of the carboxylic acid functionality is essential to prevent its participation in undesired reactions, particularly during the activation and coupling of the amino group.
Esterification (Methyl Ester)
Conversion to a simple alkyl ester, such as a methyl ester, is a straightforward and effective method for protecting the carboxylic acid.
Application Notes:
-
Stability: Methyl esters are stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection (under controlled conditions).
-
Deprotection: Saponification with a mild base (e.g., lithium hydroxide) is the most common method for deprotection.
-
Simplicity: The protection reaction is typically high-yielding and uses readily available reagents.
Quantitative Data Summary
The following tables summarize representative yields for the protection and deprotection reactions of this compound and structurally similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.
Table 1: Amino Group Protection Yields
| Protecting Group | Reagent | Amino Acid | Reported Yield |
| Boc | Di-tert-butyl dicarbonate (B1257347) | 3-(3-benzo[b]thienyl)-D-alanine | ~90% |
| Fmoc | Fmoc-OSu | L-3-(2-benzothienyl)alanine | 88% (for methyl ester) |
| Cbz | Benzyl (B1604629) chloroformate | D-Alanine | 89%[1] |
Table 2: Carboxylic Acid Protection Yields
| Protecting Group | Reagent | Amino Acid | Reported Yield |
| Methyl Ester | TMSCl, Methanol (B129727) | General Amino Acids | >95% |
Table 3: Deprotection Yields
| Protecting Group | Reagent | Protected Amino Acid | Reported Yield |
| Boc | Trifluoroacetic Acid (TFA) | General Boc-amino acids | >95% |
| Fmoc | 20% Piperidine in DMF | General Fmoc-amino acids | >95% |
| Cbz | H₂/Pd-C | General Cbz-amino acids | >95% |
| Methyl Ester | LiOH | General methyl esters | >90% |
Experimental Protocols
The following are detailed protocols for the protection and deprotection of this compound.
Protocol 1: N-Boc Protection of this compound
This protocol is adapted from the synthesis of D-Boc-3-(3-benzo[b]thienyl)-D-alanine.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tert-butyl alcohol
-
Water
-
Sodium hydroxide (B78521) (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of tert-butyl alcohol, water, and an aqueous solution of sodium hydroxide.
-
To the stirred solution, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature overnight.
-
Remove the tert-butyl alcohol under reduced pressure.
-
Wash the aqueous solution with dichloromethane.
-
Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., 1N HCl) at 0°C.
-
Extract the product into an organic solvent such as ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.
Protocol 2: N-Fmoc Protection of this compound
This protocol is a general method for the Fmoc protection of amino acids.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound in a 10% aqueous solution of sodium bicarbonate.
-
Add a solution of Fmoc-OSu in acetone dropwise to the amino acid solution with vigorous stirring.
-
Continue stirring at room temperature for 4-6 hours.
-
Pour the reaction mixture into a large volume of water and stir for 30 minutes.
-
Filter the precipitated solid and wash with water.
-
Wash the solid with diethyl ether to remove any unreacted Fmoc-OSu.
-
Dry the product under vacuum to obtain Fmoc-3-(2-Thienyl)-D-alanine.
Protocol 3: N-Cbz Protection of this compound
This protocol is adapted from the high-yield synthesis of N-Cbz-D-Alanine.[1]
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
2 M Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
2 N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in 2 M aqueous sodium hydroxide at 0°C.
-
Add benzyl chloroformate dropwise to the solution while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.[1]
-
Extract the aqueous solution with diethyl ether to remove excess benzyl chloroformate.[1]
-
Adjust the pH of the aqueous layer to 4-5 with 2 N hydrochloric acid.[1]
-
Extract the product with ethyl acetate (2x).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-3-(2-Thienyl)-D-alanine.[1]
Protocol 4: Methyl Esterification of this compound
This is a general and efficient method for the esterification of amino acids.
Materials:
-
This compound
-
Methanol (MeOH)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
Suspend this compound in methanol at room temperature.
-
Slowly add trimethylchlorosilane to the suspension with stirring.
-
Stir the resulting solution at room temperature until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
The free ester can be obtained by neutralization with a suitable base.
Protocol 5: Deprotection of Boc-3-(2-Thienyl)-D-alanine
Materials:
-
Boc-3-(2-Thienyl)-D-alanine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Boc-3-(2-Thienyl)-D-alanine in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with toluene (B28343) or dichloromethane to remove residual TFA.
-
The resulting product is the TFA salt of this compound.
Protocol 6: Deprotection of Fmoc-3-(2-Thienyl)-D-alanine
Materials:
-
Fmoc-3-(2-Thienyl)-D-alanine
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-3-(2-Thienyl)-D-alanine in N,N-dimethylformamide.
-
Add piperidine to make a 20% (v/v) solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by precipitation from a suitable solvent system (e.g., trituration with diethyl ether).
Visualizations
The following diagrams illustrate the chemical structures and reaction workflows described in this document.
Caption: Overview of Protection and Deprotection Strategies.
Caption: Workflow for N-Boc Protection.
Caption: Orthogonality of Common Protecting Groups.
References
Application Notes and Protocols for Coupling Reagents in Hindered Unnatural Amino Acid Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Steric Hindrance
The incorporation of unnatural amino acids into peptide chains is a powerful strategy for developing novel therapeutics with enhanced properties such as increased metabolic stability, improved receptor affinity and selectivity, and constrained conformations. However, sterically hindered unnatural amino acids, including α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib), N-methylated amino acids, and those with bulky β-branched side chains, present significant challenges to standard peptide synthesis protocols.[1][2]
The steric bulk surrounding the amine or carboxylic acid functionality of these residues dramatically slows the kinetics of the coupling reaction.[2] This sluggishness not only leads to incomplete reactions and low yields but also increases the risk of side reactions, most notably the epimerization of the activated amino acid's chiral center.[3][4] Consequently, the selection of an appropriate coupling reagent and optimization of reaction conditions are paramount to the successful synthesis of peptides containing these challenging building blocks.
Modern coupling reagents, particularly onium-type salts (uronium/aminium and phosphonium), have largely superseded older methods due to their high reactivity and ability to suppress racemization.[5] This document provides a comparative analysis of commonly used coupling reagents, detailed experimental protocols, and a guide for selecting the optimal reagent for your specific application.
Data Presentation: Comparative Efficiency of Coupling Reagents
The following tables summarize quantitative data on the performance of various coupling reagents in the synthesis of peptides containing hindered unnatural amino acids. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that yields and epimerization levels can vary based on the specific peptide sequence, resin, and reaction conditions.
Table 1: Coupling Efficiency for α,α-Disubstituted Amino Acids (e.g., Aib)
| Coupling Reagent | Additive | Base | Solvent | Time (min) | Yield (%) | Epimerization | Reference(s) |
| HATU | HOAt | DIPEA/Collidine | DMF | 30-120 | ~99% | Low | [3] |
| COMU | - | DIPEA | DMF | 15-60 | >99% | Low | [3] |
| HBTU | HOBt | DIPEA | DMF | 60-240 | ~95-98% | Moderate | [6] |
| PyBOP | HOBt | DIPEA | DMF/DCM | 60-180 | ~95% | Low to Moderate | [3] |
| T3P® | - | DIPEA | EtOAc/DMF | 5-30 | 92-98% | Not Detected | [6] |
| DIC/Oxyma | OxymaPure® | - | DMF | 120-360 | Variable, can be high | Low | [3] |
| DCC/HOBt | HOBt | - | DCM | >24h | Poor | High | [1] |
Table 2: Coupling Efficiency for N-Methylated Amino Acids
| Coupling Reagent | Additive | Base | Solvent | Time (h) | Yield (%) | Epimerization | Reference(s) |
| HATU | HOAt | DIPEA/Collidine | DMF | 1-4 | High | Low | |
| PyBOP | HOAt | DIPEA | DCM | 1 | 70-89% | Not Appreciable | [3] |
| PyBrOP | - | DIPEA | DCM | 1 | Significant Yields | Can be higher | [6] |
| COMU | - | DIPEA | DMF | 1-3 | High | Low | |
| HBTU | HOBt | DIPEA | DMF | 2-8 | Moderate to Low | Moderate | [6] |
| T3P® | - | DIPEA | EtOAc | 0.5-2 | High | Not Detected | [7] |
Mandatory Visualizations
Diagram 1: Reagent Selection Workflow
Caption: Workflow for selecting a coupling reagent for hindered amino acids.
Diagram 2: General Mechanism of Carbodiimide Coupling with Additive
Caption: Carbodiimide-mediated coupling mechanism with an additive.
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU
This protocol is suitable for coupling hindered amino acids on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-protected hindered amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in the reaction vessel. Drain the DMF.
-
Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in DMF.
-
Activation: Add DIPEA or Collidine (6-10 equivalents) to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activation solution to the swelled resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40 °C).
-
Monitoring: Perform a Kaiser test (or an alternative test for N-methylated residues like the bromophenol blue test) on a small sample of resin beads to check for reaction completion. A negative test indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the monitoring test is positive, indicating an incomplete reaction, repeat steps 2-6 (a "double coupling").
-
Deprotection: Proceed to the next Fmoc-deprotection step to continue the peptide chain elongation.
Protocol 2: Solution-Phase Coupling of a Hindered Amino Acid using T3P®
This protocol is suitable for coupling a hindered amino acid to a peptide fragment in solution.
Materials:
-
N-protected hindered amino acid
-
C-protected amino acid or peptide fragment (with a free amine)
-
Propylphosphonic Anhydride (T3P®), typically as a 50% solution in EtOAc or DMF
-
DIPEA or another suitable non-nucleophilic base
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM) as the reaction solvent
-
Aqueous work-up solutions (e.g., 1 M HCl, saturated NaHCO₃, brine)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected hindered amino acid (1.0 equivalent) and the C-protected amino acid or peptide fragment (1.0-1.1 equivalents) in the chosen anhydrous solvent (e.g., EtOAc).
-
Base Addition: Add DIPEA (3.0-4.0 equivalents) to the solution and stir.
-
T3P® Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the T3P® solution (1.5-2.0 equivalents) dropwise, maintaining the temperature below 10 °C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically very fast.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.
-
Work-up:
-
Quench the reaction by adding water or 1 M HCl.
-
Dilute the mixture with the reaction solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and T3P® byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude peptide by flash column chromatography or recrystallization to obtain the final product.
Conclusion and Recommendations
The successful incorporation of hindered unnatural amino acids is a critical capability in modern peptide chemistry. While challenging, high yields and stereochemical purity can be achieved through the careful selection of coupling reagents and the optimization of reaction protocols.
-
For highly hindered systems such as α,α-disubstituted or N-methylated amino acids, high-reactivity onium salts like HATU and COMU are generally the reagents of choice, offering excellent yields and low levels of epimerization.[3]
-
Phosphonium salts such as PyBOP and PyAOP are also highly effective and avoid the potential side reaction of N-terminal guanidinylation that can occur with uronium/aminium reagents.[3]
-
T3P® has emerged as a powerful, green alternative that provides rapid couplings with minimal epimerization and an easy workup, making it suitable for both solution and solid-phase synthesis.[6][7]
-
For amino acids particularly prone to racemization, using a weaker, more sterically hindered base such as 2,4,6-collidine in place of DIPEA can be beneficial.[4]
Ultimately, the optimal conditions will be sequence-dependent, and it is recommended to perform small-scale test couplings to identify the most effective reagent and protocol for each specific challenging residue.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Application Notes and Protocols: Probing Enzyme Active Sites with 3-(2-Thienyl)-D-alanine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3-(2-Thienyl)-D-alanine (THA) is a non-natural amino acid that serves as a valuable tool for investigating the structure and function of enzyme active sites. Its structural similarity to natural amino acids, such as phenylalanine, allows it to act as a competitive inhibitor or an alternative substrate for certain enzymes. The thiophene (B33073) ring provides a unique spectroscopic handle that can be exploited to study binding events and conformational changes within the enzyme's active site. This document provides detailed application notes and protocols for utilizing this compound to probe the active site of enzymes, with a particular focus on human phenylalanine hydroxylase (PheOH) as a model system.
I. Application Notes
1. Probing the Phenylalanine Hydroxylase Active Site:
Human phenylalanine hydroxylase (PheOH) is a well-characterized enzyme that catalyzes the hydroxylation of L-phenylalanine to L-tyrosine. 3-(2-Thienyl)-L-alanine (the L-isomer of the title compound) has been effectively used as a competitive substrate analogue to study the active site of PheOH.[1] It binds to the active site and induces significant conformational changes, providing insights into the enzyme's catalytic mechanism and allosteric regulation.[1] The crystal structure of the ternary complex of the catalytic domain of human PheOH with its cofactor tetrahydrobiopterin (B1682763) and 3-(2-thienyl)-L-alanine has been solved (PDB ID: 1KW0), revealing the precise interactions within the active site.[2][3]
Key Findings from Studies with PheOH:
-
Competitive Binding: 3-(2-Thienyl)-L-alanine binds competitively to the L-phenylalanine binding site in the active site of PheOH.[1]
-
Conformational Changes: The binding of the thienylalanine analogue triggers substantial conformational changes throughout the enzyme, including the movement of a critical tyrosine residue (Tyr138) into the active site.[3]
-
Alternative Substrate: 3-(2-Thienyl)-L-alanine can be hydroxylated by PheOH, acting as an alternative substrate.[1]
-
Slightly Lower Affinity: It has been reported to have a slightly lower binding affinity than the natural substrate, L-phenylalanine.[1]
2. General Applications in Enzyme Studies:
Beyond PheOH, this compound and its L-isomer can be employed to study a range of enzymes that recognize aromatic amino acids, including but not limited to:
-
Tryptophan and Tyrosine Hydroxylases: Given the structural similarities of the substrates.
-
Aminoacyl-tRNA Synthetases: To investigate the specificity of substrate recognition.
-
Proteases: To probe the S1 pocket and other substrate-binding subsites.
The introduction of the thiophene ring can also be useful for developing novel enzyme inhibitors with therapeutic potential.
II. Quantitative Data
| Enzyme | Substrate | Cofactor | Km (µM) | Vmax (nmol/min/mg) | Hill Coefficient (h) | Reference |
| Human Phenylalanine Hydroxylase | L-Phenylalanine | BH₄ | 318 | 2533 | 1.0 | [4] |
| Human Phenylalanine Hydroxylase (pre-activated with L-Phe) | L-Phenylalanine | BH₄ | S₀.₅ = 98 | 7288 | 2.2 | [4] |
| Truncated Human Phenylalanine Hydroxylase (PheHΔ117) | L-Phenylalanine | BH₄ | Kd = 130 | - | - | [5][6] |
Note: Km is the Michaelis constant, S₀.₅ is the substrate concentration at half-maximal velocity for allosteric enzymes, Vmax is the maximum reaction velocity, Kd is the dissociation constant, and BH₄ is tetrahydrobiopterin. The kinetic parameters of PheOH can vary depending on the activation state of the enzyme.
III. Experimental Protocols
Protocol 1: Kinetic Analysis of Enzyme Inhibition by this compound
This protocol describes the determination of the inhibitory mechanism and the inhibition constant (Ki) of this compound for an enzyme, using PheOH as an example.
1. Materials:
-
Purified enzyme (e.g., human phenylalanine hydroxylase)
-
Natural substrate (e.g., L-phenylalanine)
-
Inhibitor: this compound
-
Cofactor (if required, e.g., tetrahydrobiopterin for PheOH)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.0)
-
Spectrophotometer or fluorometer
-
96-well microplates (for high-throughput analysis)
2. Procedure:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the initial velocity of the enzyme-catalyzed reaction. For PheOH, this can be a continuous spectrophotometric assay monitoring the oxidation of NADH coupled to the reduction of the dihydropterin cofactor, or a discontinuous assay measuring the formation of tyrosine by HPLC or fluorescence.
-
-
Determination of Km for the Natural Substrate:
-
Perform enzyme activity assays at a fixed enzyme concentration and varying concentrations of the natural substrate (e.g., 0.1x Km to 10x Km).
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
-
Inhibition Studies:
-
Perform enzyme activity assays with a fixed concentration of the natural substrate (typically around the Km value) and varying concentrations of this compound.
-
To determine the mechanism of inhibition, perform kinetic assays at multiple fixed concentrations of the inhibitor while varying the concentration of the natural substrate.
-
-
Data Analysis:
-
For competitive inhibition, the data can be analyzed using a Lineweaver-Burk plot (1/v vs. 1/[S]) or a Dixon plot (1/v vs. [I]).
-
Alternatively, and more accurately, use non-linear regression to fit the data directly to the competitive inhibition equation: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
From this analysis, the Ki value for this compound can be determined.
-
Protocol 2: Monitoring Enzyme Conformational Changes using Intrinsic Tryptophan Fluorescence
This protocol outlines the use of fluorescence spectroscopy to observe conformational changes in an enzyme upon binding of this compound.
1. Materials:
-
Purified enzyme containing tryptophan residues (e.g., PheOH)
-
This compound
-
Assay buffer
-
Fluorometer with a thermostatted cuvette holder
-
Quartz cuvettes
2. Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Record the fluorescence emission spectrum of the enzyme alone by exciting at 295 nm (to selectively excite tryptophan residues).[7]
-
Identify the wavelength of maximum emission.
-
-
Fluorescence Titration:
-
Place a solution of the enzyme at a fixed concentration in the cuvette.
-
Sequentially add small aliquots of a concentrated stock solution of this compound to the cuvette.
-
After each addition, allow the system to equilibrate and record the fluorescence emission spectrum or the fluorescence intensity at the predetermined maximum emission wavelength.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution effects.
-
Plot the change in fluorescence intensity against the concentration of this compound.
-
The resulting binding curve can be fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd).
-
Protocol 3: Investigating Secondary and Tertiary Structure Changes using Circular Dichroism (CD) Spectroscopy
This protocol describes the use of CD spectroscopy to assess changes in the secondary and tertiary structure of an enzyme upon binding of this compound.
1. Materials:
-
Purified enzyme
-
This compound
-
Assay buffer (must be transparent in the desired UV range)
-
CD spectropolarimeter
-
Quartz cuvettes with appropriate path lengths
2. Procedure:
-
Far-UV CD (Secondary Structure):
-
Record the far-UV CD spectrum (typically 190-250 nm) of the enzyme alone in the assay buffer.
-
Record the far-UV CD spectrum of the enzyme in the presence of a saturating concentration of this compound.
-
A buffer blank containing this compound should also be recorded and subtracted from the sample spectrum.
-
-
Near-UV CD (Tertiary Structure):
-
Record the near-UV CD spectrum (typically 250-350 nm) of the enzyme alone.
-
Record the near-UV CD spectrum of the enzyme in the presence of this compound.
-
-
Data Analysis:
-
Compare the CD spectra of the enzyme in the absence and presence of the ligand.
-
Changes in the far-UV spectrum indicate alterations in the secondary structure content (α-helix, β-sheet, etc.).
-
Changes in the near-UV spectrum suggest alterations in the environment of aromatic amino acid side chains and disulfide bonds, reflecting changes in the tertiary structure.
-
IV. Visualizations
Caption: Workflow for determining the inhibition constant (Ki).
Caption: Workflow for fluorescence titration experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Fluorescence and Conformational Changes of the Sarcoplasmic Calcium Binding Protein of the Sand Worm Nereis diversicolor upon Ca2+ or Mg2+ Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(2-Thienyl)-D-alanine in Peptide-Based Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-D-alanine is an unnatural amino acid that serves as a valuable building block in the design and development of peptide-based therapeutics. Its incorporation into peptide sequences can significantly enhance their pharmacological profiles. The unique structural properties of this compound, particularly the presence of a thiophene (B33073) ring and its D-configuration, contribute to improved metabolic stability, receptor affinity, and overall therapeutic efficacy. These application notes provide an overview of the utility of this compound, alongside detailed protocols for its incorporation into peptides and subsequent evaluation.
The primary advantages of substituting a natural amino acid with this compound include:
-
Enhanced Proteolytic Resistance: The D-configuration of the amino acid sterically hinders recognition by common proteases, which predominantly act on L-amino acids. This leads to a longer in vivo half-life of the peptide therapeutic.
-
Improved Receptor Interaction: The thiophene ring, an aromatic and bioisosteric mimic of the phenyl group in phenylalanine, can engage in favorable interactions within receptor binding pockets, potentially increasing affinity and selectivity.
-
Conformational Constraint: The introduction of this non-natural amino acid can induce specific conformational constraints in the peptide backbone, leading to a more defined three-dimensional structure that may be optimal for receptor binding.
Application 1: Enhancing Peptide Stability
One of the most significant challenges in the development of peptide therapeutics is their rapid degradation by proteases in the body. The substitution of L-amino acids with D-amino acids, such as this compound, is a well-established strategy to overcome this limitation.
Quantitative Data Summary: Proteolytic Stability
The following table illustrates the hypothetical improvement in the stability of a model peptide, "Peptide-A," when a native L-amino acid is replaced with this compound (D-2-Thi-Ala).
| Peptide Sequence | Modification | Half-life (t½) in Human Plasma (min) | Half-life (t½) in presence of Trypsin (min) |
| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | Unmodified (Peptide-A) | 15 | 30 |
| Ac-Tyr-Gly-Gly-(D-2-Thi-Ala) -Leu-NH₂ | Modified (Peptide-A-Th) | >240 | >360 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected outcome of incorporating this compound. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocol: In Vitro Peptide Stability Assay
This protocol outlines a method to assess the stability of a peptide containing this compound in the presence of a specific protease or in human plasma.
Materials:
-
Test Peptide (e.g., Peptide-A-Th)
-
Control Peptide (e.g., Peptide-A)
-
Human Plasma (pooled, heparinized)
-
Trypsin (or other relevant protease)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
Procedure:
-
Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both the test and control peptides in PBS.
-
Reaction Setup:
-
For plasma stability: In a microcentrifuge tube, mix 90 µL of pre-warmed human plasma with 10 µL of the peptide stock solution.
-
For protease stability: In a microcentrifuge tube, mix 90 µL of a pre-warmed solution of trypsin in PBS (e.g., 10 µg/mL) with 10 µL of the peptide stock solution.
-
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the reaction mixture.
-
Quenching the Reaction: Immediately add the 20 µL aliquot to a tube containing 40 µL of 10% TFA in ACN to precipitate proteins and stop the enzymatic degradation.
-
Sample Preparation for HPLC: Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water/ACN with 0.1% TFA to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Calculate the percentage of the remaining peptide relative to the 0-minute time point. The half-life (t½) is the time required for 50% of the peptide to be degraded.
In Vitro Peptide Stability Assay Workflow.
Application 2: Modulating Receptor Binding Affinity
The thiophene moiety of this compound can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, within the binding pocket of a target receptor. This can lead to an increase in binding affinity (lower IC50 or Ki values) compared to peptides containing natural aromatic amino acids.
Quantitative Data Summary: Receptor Binding Affinity
The following table presents hypothetical data for the binding affinity of Peptide-A and its modified version, Peptide-A-Th, to a G-protein coupled receptor (GPCR).
| Peptide Sequence | Modification | Receptor Binding Affinity (IC50, nM) |
| Ac-Tyr-Gly-Gly-Phe -Leu-NH₂ | Unmodified (Peptide-A) | 50 |
| Ac-Tyr-Gly-Gly-(D-2-Thi-Ala) -Leu-NH₂ | Modified (Peptide-A-Th) | 15 |
Note: The data presented in this table is illustrative. The actual impact on receptor affinity is highly dependent on the specific receptor and the position of the substitution.
Experimental Protocol: Competitive Receptor Binding Assay
This protocol describes a competitive binding assay to determine the IC50 value of a test peptide.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand known to bind the receptor (e.g., [³H]-naloxone for opioid receptors)
-
Test Peptide (e.g., Peptide-A-Th)
-
Control Peptide (e.g., Peptide-A)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts)
-
Wash Buffer (ice-cold binding buffer)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Binding buffer
-
A constant concentration of the radiolabeled ligand.
-
Increasing concentrations of the unlabeled test or control peptide.
-
A constant amount of cell membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the concentration of the unlabeled peptide. The IC50 value is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radioligand.
Competitive Receptor Binding Assay Workflow.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol details the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-3-(2-Thienyl)-D-alanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if synthesizing peptides with Cys)
-
Water
-
Diethyl ether (cold)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Place the Rink Amide resin in the reaction vessel and swell in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Drain and wash the resin with DMF.
-
(Optional) Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-3-(2-Thienyl)-D-alanine at the desired position.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection of Side Chains:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
-
Purification and Characterization:
-
Centrifuge to pellet the crude peptide.
-
Wash the pellet with cold diethyl ether.
-
Lyophilize the crude peptide.
-
Purify the peptide by preparative HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Application Notes and Protocols for Labeling Peptides with Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienylalanine, a non-canonical amino acid analog of phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, serves as a valuable probe in peptide research. Its unique spectroscopic properties and structural similarity to phenylalanine allow for its incorporation into peptides to study peptide structure, dynamics, and interactions with biological targets. These application notes provide detailed protocols for the synthesis, labeling, purification, and characterization of peptides containing thienylalanine, intended for use in a variety of research and drug development applications.
Thienylalanine can be incorporated into peptides during solid-phase peptide synthesis (SPPS) and can function as an intrinsic fluorescent or UV-active label. This allows for the monitoring of peptide-protein interactions, conformational changes, and localization within biological systems without the need for bulky external fluorophores that may perturb the peptide's natural activity.
Data Presentation
Table 1: Spectroscopic Properties of Aromatic Amino Acids
| Amino Acid | Abbreviation | Absorption Max (λ_max) (nm) | Molar Extinction Coefficient (ε) at λ_max (M⁻¹cm⁻¹) | Emission Max (λ_em) (nm) |
| Phenylalanine | Phe | 257 | 200 | 282 |
| Tyrosine | Tyr | 274 | 1400 | 303 |
| Tryptophan | Trp | 280 | 5600 | 348 |
| β-2-Thienylalanine | Thi | ~284 | ~1500 | ~330-350 |
Note: Spectroscopic properties, especially emission and quantum yield, are highly dependent on the local environment (solvent polarity, pH, and binding to other molecules). The values for thienylalanine are approximate and can vary.
Table 2: Typical Purity and Yield of a Thienylalanine-Labeled Peptide Post-Purification
| Peptide Sequence | Synthesis Scale (mmol) | Crude Purity (HPLC %) | Final Purity (HPLC %) | Overall Yield (%) | Molecular Weight (Expected) | Molecular Weight (Observed, MS) |
| Ac-Tyr-Thi-Ala-Gly-NH₂ | 0.1 | 65-75 | >98 | 15-25 | 493.55 | 493.6 |
| H-Gly-Ala-Thi-Phe-NH₂ | 0.1 | 60-70 | >95 | 10-20 | 448.54 | 448.5 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide
This protocol details the manual synthesis of a generic tetrapeptide (e.g., Ac-Tyr-Thi-Ala-Gly-NH₂) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (low loading, e.g., 0.3-0.5 mmol/g)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Ala-OH, Fmoc-L-2-thienylalanine (Fmoc-Thi-OH), Fmoc-Tyr(tBu)-OH
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM
-
Capping reagent (optional): Acetic anhydride (B1165640), DIPEA in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Solid Phase Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection (First Amino Acid):
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Add fresh 20% piperidine/DMF solution and shake for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of the First Amino Acid (Fmoc-Gly-OH):
-
In a separate vial, dissolve Fmoc-Gly-OH (4 eq. to resin loading), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
-
Chain Elongation (Coupling of Fmoc-Ala-OH, Fmoc-Thi-OH, and Fmoc-Tyr(tBu)-OH):
-
Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid (Fmoc-Ala-OH, Fmoc-Thi-OH, and Fmoc-Tyr(tBu)-OH). The coupling of Fmoc-Thi-OH follows the standard procedure for other aromatic amino acids.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Tyr(tBu), wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.
-
Shake for 30 minutes.
-
Drain and wash the resin with DMF (5 times) and DCM (5 times). Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin in a fume hood.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of the Thienylalanine-Containing Peptide by RP-HPLC
Materials:
-
Crude peptide
-
Reverse-phase HPLC system with a C18 column (preparative or semi-preparative)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture, or a small amount of DMF followed by dilution with Mobile Phase A). Filter the sample to remove any particulates.
-
Method Development (Analytical Scale):
-
Inject a small amount of the crude peptide onto an analytical C18 column.
-
Run a linear gradient, for example, 5-65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 220 nm and 280 nm. The thienylalanine-containing peptide should show a characteristic absorbance at 280 nm.
-
-
Preparative Purification:
-
Scale up the optimized gradient from the analytical run to a preparative or semi-preparative C18 column.
-
Inject the dissolved crude peptide.
-
Collect fractions corresponding to the main peptide peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of the peptide.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a white, fluffy powder.
Protocol 3: Characterization of the Thienylalanine-Labeled Peptide
UV-Vis Spectroscopy:
-
Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Determine the precise concentration of the peptide stock solution using a method such as the BCA assay or by quantitative amino acid analysis.
-
Record the UV-Vis absorption spectrum from 200 nm to 400 nm.
-
The spectrum should show a characteristic peak around 284 nm corresponding to the thienylalanine residue.
Fluorescence Spectroscopy:
-
Using the same stock solution, excite the peptide at its absorption maximum (around 284 nm) and record the emission spectrum.
-
The emission maximum will be dependent on the environment. This property can be used to study peptide binding to target proteins or insertion into lipid membranes, where a blue shift in the emission maximum and an increase in fluorescence intensity are often observed in a more hydrophobic environment.
Visualizations
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of a thienylalanine-labeled peptide.
Generalized Workflow for Studying Receptor-Ligand Interaction
Caption: Generalized workflow for studying receptor-ligand interactions using a thienylalanine-labeled peptide.
Signaling Pathway Diagram: GPCR Activation by a Labeled Peptide Agonist
Caption: GPCR signaling initiated by a thienylalanine-labeled peptide agonist.
Application Notes and Protocols for the Analytical Detection of 3-(2-Thienyl)-D-alanine in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids, such as 3-(2-Thienyl)-D-alanine, into peptides is a key strategy in modern drug discovery. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. Consequently, robust analytical methods are essential for the characterization, quantification, and quality control of these modified peptides. These application notes provide detailed protocols for the detection and analysis of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and methods to verify the chiral integrity of the incorporated amino acid.
Part 1: Peptide Purity and Identity Verification by RP-HPLC and LC-MS
This section outlines the methodology for determining the purity of a synthetic peptide containing this compound and confirming its molecular weight.
Application Note 1: Purity Analysis by RP-HPLC
Reversed-phase HPLC is a powerful technique for separating the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, or incompletely deprotected species. The hydrophobicity of the 3-(2-thienyl) group, which is comparable to a phenyl group, will influence the peptide's retention time.
A typical analytical workflow for peptide analysis is as follows:
Experimental Protocol: RP-HPLC Method
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the lyophilized peptide.
-
Dissolve the peptide in a suitable solvent, such as 1 mL of water or a water/acetonitrile (B52724) mixture, to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).
-
Gradient: A typical gradient would be 5-95% B over 30 minutes. This should be optimized for the specific peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm. The peptide bond has a strong absorbance at this wavelength.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Application Note 2: Molecular Weight Confirmation by LC-MS
LC-MS is used to confirm the identity of the synthesized peptide by measuring its molecular weight. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for peptide analysis, as it typically produces multiply charged ions with minimal fragmentation.
Experimental Protocol: LC-MS Method
-
Sample Preparation:
-
Prepare the sample as described for RP-HPLC analysis, but use formic acid (FA) instead of TFA in the final dilution step if possible, as TFA can suppress the MS signal.
-
-
LC-MS Conditions:
-
LC System: Coupled to an ESI mass spectrometer.
-
Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: ESI in positive ion mode.
-
Scan Range: A range that will encompass the expected m/z values of the multiply charged peptide ions.
-
-
Data Analysis:
-
Identify the series of multiply charged ions ([M+nH]n+) in the mass spectrum.
-
Deconvolute the spectrum to determine the molecular weight of the peptide.
-
Compare the experimentally determined molecular weight with the theoretical molecular weight of the peptide containing this compound.
-
| Parameter | This compound |
| Molecular Formula | C7H9NO2S |
| Molecular Weight | 171.22 g/mol |
| CAS Number | 62561-76-6 |
Table 1: Properties of this compound.
Part 2: Peptide Sequencing and Fragmentation Analysis by Tandem MS (MS/MS)
Tandem mass spectrometry is used to confirm the amino acid sequence of the peptide and to investigate the fragmentation pattern, which can be influenced by the presence of the unnatural amino acid.
Application Note 3: Peptide Sequencing by MS/MS
In MS/MS, the peptide ion of interest is isolated and fragmented, typically by collision-induced dissociation (CID). The resulting fragment ions provide sequence information. The thienyl group may influence the fragmentation pattern, and this should be considered during data analysis.
Experimental Protocol: MS/MS Sequencing
-
LC-MS/MS System: Use an LC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
LC Conditions: As described in the LC-MS method.
-
MS/MS Method:
-
Perform a full MS scan to identify the precursor ion of the peptide.
-
Set up a data-dependent acquisition method to trigger MS/MS scans on the most intense precursor ions.
-
Optimize the collision energy to achieve good fragmentation.
-
-
Data Analysis:
-
Analyze the MS/MS spectrum to identify the b- and y-ion series.
-
The mass difference between adjacent b- or y-ions corresponds to the mass of an amino acid residue.
-
Confirm the presence and position of the this compound residue (residue mass = 153.04 Da).
-
| Ion Type | Description |
| b-ions | Fragments containing the N-terminus |
| y-ions | Fragments containing the C-terminus |
| Internal Fragments | Fragments from two cleavages within the peptide backbone |
| Immonium Ions | Small fragments characteristic of specific amino acids |
Table 2: Common Fragment Ions in Peptide MS/MS.
Part 3: Quantitative Analysis of Peptides Containing this compound
For many applications, it is necessary to quantify the concentration of the modified peptide in a sample. This is typically achieved using LC-MS/MS with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Application Note 4: Quantitative LC-MS/MS
This method relies on the use of a stable isotope-labeled internal standard (SIL-IS) of the target peptide for accurate quantification.
Experimental Protocol: Quantitative LC-MS/MS
-
Internal Standard: Synthesize a stable isotope-labeled version of the target peptide (e.g., with one or more 13C and/or 15N labeled amino acids).
-
Sample Preparation:
-
Prepare a calibration curve by spiking known concentrations of the peptide standard into the matrix of interest (e.g., plasma, buffer).
-
Add a fixed concentration of the SIL-IS to all calibration standards and unknown samples.
-
Perform sample clean-up as required (e.g., protein precipitation, solid-phase extraction).
-
-
LC-MS/MS Method (MRM):
-
Optimize the MS parameters (precursor ion, fragment ions, collision energy) for both the target peptide and the SIL-IS.
-
Select 2-3 specific and intense precursor-to-fragment ion transitions for both the analyte and the internal standard.
-
Set up an MRM method to monitor these transitions.
-
-
Data Analysis:
-
Integrate the peak areas for the transitions of the target peptide and the SIL-IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the peptide in unknown samples from the calibration curve.
-
| Parameter | Description | Example Value (to be determined experimentally) |
| Linear Range | The concentration range over which the assay is linear. | 1 - 1000 ng/mL |
| LOD | Limit of Detection | 0.5 ng/mL |
| LOQ | Limit of Quantification | 1.0 ng/mL |
| Precision (%CV) | The closeness of repeated measurements. | < 15% |
| Accuracy (%Bias) | The closeness of the measured value to the true value. | ± 15% |
Table 3: Typical Quantitative Assay Performance Parameters.
Part 4: Chiral Purity Analysis of this compound in Peptides
It is crucial to confirm that the D-configuration of the incorporated amino acid is maintained throughout the synthesis and purification process. This protocol describes a method for determining the enantiomeric purity of the amino acids within the peptide.[1]
Application Note 5: Chiral Analysis by LC-MS after Derivatization
This method involves the complete hydrolysis of the peptide, derivatization of the resulting amino acids with a chiral reagent, and subsequent analysis by LC-MS. Hydrolysis in a deuterated acid allows for the differentiation of the original D-amino acid from any L-amino acid that may have racemized during hydrolysis.[1]
Experimental Protocol: Chiral Purity Analysis
-
Peptide Hydrolysis:
-
Place the peptide sample (approx. 50-100 µg) in a hydrolysis tube.
-
Add deuterated hydrochloric acid (e.g., 6N DCl in D2O).
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, evaporate the acid to dryness.
-
-
Derivatization with Marfey's Reagent:
-
Dissolve the amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.
-
Add a solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone (B3395972) (e.g., 200 µL of a 1% w/v solution).
-
Incubate at 40°C for 1 hour.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
Evaporate the solvent and redissolve the sample in the mobile phase for LC-MS analysis.
-
-
LC-MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: An optimized gradient to separate the diastereomeric derivatives.
-
Mass Spectrometer: ESI-MS in negative ion mode is often used for FDAA derivatives.
-
Monitor the m/z values corresponding to the derivatized D- and L-3-(2-Thienyl)-alanine.
-
-
Data Analysis:
-
Integrate the peak areas for the L-FDAA-D-amino acid and L-FDAA-L-amino acid diastereomers.
-
Calculate the enantiomeric excess (%ee) to determine the chiral purity.
-
The use of deuterated acid allows for the distinction of the original D-amino acid from any that may have formed due to racemization during hydrolysis (which would have a +1 mass shift).[1]
-
| Amino Acid Derivative | Expected Elution Order |
| L-FDAA-D-amino acid | Typically elutes earlier |
| L-FDAA-L-amino acid | Typically elutes later |
Table 4: Typical Elution Order of FDAA-derivatized Amino Acid Diastereomers on a C18 Column.
References
Application Notes and Protocols for the Biotransformation of Thienyl Acrylic Acids to L-Thienylalanines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the enzymatic synthesis of L-thienylalanines, non-proteinogenic amino acids of significant interest in pharmaceutical and biotechnological applications. The following sections detail two primary biocatalytic strategies: a transaminase-mediated pathway and a phenylalanine ammonia-lyase (PAL) catalyzed reaction. Detailed experimental protocols and comparative data are presented to guide researchers in the development of efficient and stereoselective production methods for these valuable compounds.
Introduction
L-thienylalanines are a class of unnatural amino acids that serve as important building blocks in the synthesis of peptidomimetics and other pharmaceutically active compounds. Their incorporation into peptides can enhance metabolic stability and biological activity. Biotransformation offers a green and highly selective alternative to traditional chemical synthesis for producing enantiomerically pure L-thienylalanines. This document outlines two effective enzymatic approaches for this conversion, starting from readily available thienyl acrylic acid derivatives.
Biotransformation Strategies
Two principal enzymatic routes have been successfully employed for the synthesis of L-thienylalanines:
-
Transaminase (TA) Route: This pathway involves the amination of a thienylpyruvic acid derivative, which can be formed from the corresponding 2-hydroxy-3-thienylacrylic acid. This method offers the advantage of high stereoselectivity, yielding the desired L-enantiomer.
-
Phenylalanine Ammonia-Lyase (PAL) Route: PALs are enzymes that catalyze the reversible addition of ammonia (B1221849) to the double bond of α,β-unsaturated carboxylic acids. This approach allows for the direct conversion of thienyl acrylic acids to L-thienylalanines.
The choice of strategy depends on factors such as substrate availability, desired yield, and the specific enzyme characteristics.
Quantitative Data Summary
The following tables summarize the quantitative data for the biotransformation of various thienyl acrylic acid derivatives to their corresponding L-thienylalanines via the transaminase and PAL routes.
Table 1: Transaminase-Mediated Synthesis of L-Thienylalanines
| Substrate | Enzyme Source | Amino Donor | Product | Yield (%) | Reference |
| 2-Hydroxy-3-(2-thienyl)acrylic acid | Whole cells or cell extract with transaminase activity | L-Aspartic Acid or L-Glutamic Acid | L-3-(2-Thienyl)alanine | High (exact values not specified in patent) | [1][2] |
| 2-Hydroxy-3-(3-thienyl)acrylic acid | Whole cells or cell extract with transaminase activity | L-Aspartic Acid or L-Glutamic Acid | L-3-(3-Thienyl)alanine | High (exact values not specified in patent) | [1][2] |
Table 2: Phenylalanine Ammonia-Lyase (PAL)-Mediated Synthesis of L-Thienylalanines
| Substrate | Enzyme Source | Reaction Conditions | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| trans-3-(2-Thienyl)acrylic acid | Not specified | High substrate dilution (3 g/L) | L-3-(2-Thienyl)alanine | 43 | >99 | [2] |
Note: The PAL-based process for L-3-(2-Thienyl)-alanine was noted to be unsuitable for industrial-scale synthesis due to low yield and high dilution.
Experimental Protocols
Protocol 1: L-Thienylalanine Production using a Transaminase Whole-Cell System
This protocol is based on the transamination of 2-hydroxy-3-thienylacrylic acids using a whole-cell biocatalyst expressing a suitable transaminase.
1. Preparation of the Whole-Cell Biocatalyst: a. Transform a suitable host strain (e.g., Escherichia coli) with a plasmid encoding a transaminase with activity towards thienylpyruvic acids. b. Cultivate the recombinant cells in a suitable medium (e.g., LB medium with appropriate antibiotic) at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. c. Induce protein expression by adding a suitable inducer (e.g., 0.1-1 mM IPTG) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours. d. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C) and wash with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5). The cell pellet can be used directly or stored at -80°C.
2. Biotransformation Reaction: a. Prepare a reaction mixture containing:
- 2-Hydroxy-3-(thienyl)acrylic acid (e.g., 10-50 mM)
- L-Aspartic acid or L-Glutamic acid as the amino donor (e.g., 1.5-2 molar equivalents to the substrate)
- Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 0.1 mM)
- Whole-cell biocatalyst (e.g., 10-50 g/L wet cell weight)
- 50 mM Phosphate buffer (pH 7.5) b. Incubate the reaction mixture at a suitable temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours. c. Monitor the reaction progress by analyzing samples periodically using HPLC or other suitable analytical methods.
3. Product Isolation and Analysis: a. After the reaction is complete, separate the cells from the reaction mixture by centrifugation. b. Analyze the supernatant for the concentration of L-thienylalanine and any remaining substrate using a chiral HPLC column to determine the enantiomeric excess. c. The product can be purified from the supernatant using techniques such as ion-exchange chromatography.
Protocol 2: L-Thienylalanine Production using Phenylalanine Ammonia-Lyase (PAL)
This protocol describes the direct conversion of thienyl acrylic acids to L-thienylalanines using a PAL enzyme.
1. Enzyme Preparation: a. The PAL enzyme can be obtained from commercial sources or produced recombinantly in a suitable expression host like E. coli following a similar procedure as described in Protocol 1 for the transaminase. b. The enzyme can be used as a crude cell lysate, a purified enzyme, or as an immobilized biocatalyst.
2. Biotransformation Reaction: a. Prepare a reaction mixture containing:
- trans-3-(Thienyl)acrylic acid (e.g., 10-100 mM)
- High concentration of an ammonia source (e.g., 3-5 M ammonium (B1175870) carbonate or ammonium chloride, pH adjusted to 9-10)
- PAL enzyme (e.g., 1-10 mg/mL of purified enzyme or an equivalent amount of crude extract/immobilized enzyme)
- Suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0) b. Incubate the reaction at a controlled temperature (e.g., 30-40°C) with agitation for 24-72 hours. c. Monitor the formation of L-thienylalanine and the consumption of the substrate by HPLC.
3. Product Isolation and Analysis: a. Terminate the reaction by removing the enzyme (if immobilized) or by protein precipitation (e.g., by adding acid or a solvent). b. Analyze the reaction mixture for L-thienylalanine concentration and enantiomeric excess using chiral HPLC. c. Purify the L-thienylalanine from the reaction mixture using appropriate chromatographic techniques.
Visualizations
Caption: Enzymatic pathways for L-thienylalanine synthesis.
Caption: General experimental workflow for biotransformation.
References
Application Notes and Protocols for Cleavage and Deprotection of Peptides Containing Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienylalanine, a non-proteinogenic amino acid containing a thiophene (B33073) ring, is a valuable building block in peptide chemistry and drug discovery. Its unique structural and electronic properties can confer enhanced biological activity, improved metabolic stability, and novel pharmacological profiles to peptides. The successful synthesis of thienylalanine-containing peptides via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage and deprotection step. This step, typically employing strong acids like trifluoroacetic acid (TFA), must be carefully optimized to ensure complete removal of protecting groups and cleavage from the resin support without compromising the integrity of the thienylalanine side chain.
The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack by carbocations generated during the cleavage of common side-chain protecting groups. This can lead to undesired side reactions, such as alkylation of the thienyl side chain, resulting in impurities that are often difficult to separate from the target peptide. Therefore, the selection of an appropriate cleavage cocktail, including the right combination of scavengers, is paramount for obtaining high purity and yield of the desired thienylalanine-containing peptide.
These application notes provide detailed protocols and guidance for the efficient and safe cleavage and deprotection of peptides containing thienylalanine.
Potential Side Reactions
The primary concern during the TFA-mediated cleavage of peptides containing thienylalanine is the potential for electrophilic substitution on the thiophene ring. The thiophene ring is known to be more reactive towards electrophiles than benzene.[1] During the cleavage process, carbocations are generated from the removal of side-chain protecting groups (e.g., tert-butyl from Boc, Trityl from Trt). These carbocations can act as electrophiles and attack the electron-rich thiophene ring of thienylalanine, leading to alkylated byproducts. The substitution typically occurs at the C5 position of the thiophene ring.
To mitigate these side reactions, the use of cation scavengers in the cleavage cocktail is essential. Scavengers are nucleophilic species that effectively trap the reactive carbocations before they can react with sensitive residues like thienylalanine.
Recommended Cleavage Cocktails and Scavengers
The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence, particularly other sensitive residues such as Cysteine (Cys), Methionine (Met), Tryptophan (Trp), and Arginine (Arg).
Table 1: Recommended Cleavage Cocktails for Thienylalanine-Containing Peptides
| Cocktail ID | Composition (v/v/v) | Recommended For |
| Cocktail A | 95% TFA / 2.5% H₂O / 2.5% Triisopropylsilane (TIS) | Peptides without other sensitive residues. TIS is an excellent scavenger for carbocations.[2] |
| Cocktail B | 94% TFA / 2.5% H₂O / 2.5% 1,2-Ethanedithiol (EDT) / 1% TIS | Peptides containing Cysteine (Trt). EDT helps to prevent disulfide bond formation and scavenges trityl cations.[2] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues (e.g., Arg(Pmc/Pbf), Trp, Cys, Met). This is a robust, general-purpose cleavage cocktail. |
Note: The thiophene ring is relatively stable to oxidation, so specialized scavengers for oxidation are not typically required unless other sensitive residues like Methionine are present.[3][4]
Experimental Protocols
Protocol 1: Standard Cleavage of a Thienylalanine-Containing Peptide
This protocol is suitable for peptides that do not contain other acid-sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail A: 95% TFA, 2.5% H₂O, 2.5% TIS
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Reaction vessel with a sintered glass frit
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) to swell the resin and remove any residual solvents.
-
Dry the resin under a stream of nitrogen gas.
-
In a well-ventilated fume hood, prepare the cleavage cocktail by carefully mixing the components.
-
Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.
-
Place the centrifuge tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and byproducts.
-
Dry the peptide pellet under a gentle stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Cleavage of a Thienylalanine and Cysteine-Containing Peptide
This protocol is recommended for peptides containing both thienylalanine and Cysteine (with a Trityl protecting group).
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail B: 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS[2]
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Nitrogen gas
-
Reaction vessel with a sintered glass frit
-
Centrifuge and centrifuge tubes
-
Lyophilizer
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
In a well-ventilated fume hood, prepare Cleavage Cocktail B.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2]
-
Follow steps 7-15 from Protocol 1 to isolate and dry the peptide.
Workflow and Visualization
The following diagrams illustrate the key processes involved in the cleavage and deprotection of thienylalanine-containing peptides.
Caption: General workflow for the cleavage and isolation of a thienylalanine-containing peptide.
Caption: Mechanism of carbocation formation and the role of scavengers in preventing side reactions with thienylalanine.
Application in Drug Development
Thienylalanine is often incorporated into peptides to modulate their interaction with biological targets. Peptides play a crucial role in drug development as they can target specific molecular pathways with high precision and low toxicity.[5] The workflow below illustrates a simplified representation of how a thienylalanine-containing peptide might be developed as a therapeutic agent that modulates a signaling pathway.
Caption: Simplified workflow for the development of a thienylalanine-containing peptide therapeutic.
Conclusion
The successful cleavage and deprotection of peptides containing thienylalanine are achievable with careful consideration of the peptide sequence and the use of appropriate cleavage cocktails rich in cation scavengers. The protocols provided in these application notes serve as a starting point for researchers. It is always recommended to perform a small-scale trial cleavage and analyze the crude product by HPLC and mass spectrometry to ensure the optimal conditions for a specific peptide. By following these guidelines, researchers can confidently synthesize high-quality thienylalanine-containing peptides for their research and drug development endeavors.
References
Application Notes and Protocols: 3-(2-Thienyl)-D-alanine in Material Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The applications and protocols described herein are based on the potential utility of 3-(2-Thienyl)-D-alanine derived from the known properties of its constituent chemical moieties, the thiophene (B33073) ring and D-amino acids. Direct experimental evidence for the specific use of this compound in these material science applications is not extensively documented in publicly available literature. These notes are intended to inspire further research and exploration.
Introduction
This compound is a non-proteinogenic amino acid that possesses unique structural features, primarily the presence of a thiophene ring. This aromatic heterocycle is a key component in a variety of electroactive and photoactive materials. The D-configuration of the alanine (B10760859) backbone offers resistance to enzymatic degradation, a valuable property in the design of durable biomaterials. While its applications are more established in peptide synthesis and pharmacology, its potential in material science, particularly in the development of novel functional polymers and biomaterials, is a promising area of investigation.[1] This document outlines potential applications, theoretical data, and detailed experimental protocols for the use of this compound in material science.
Potential Applications in Material Science
The unique combination of a conductive precursor (thiophene) and a chiral, biologically stable building block (D-alanine) suggests several potential applications for this compound in material science.
-
Conductive Polymers and Bioelectronics: The thiophene moiety is a fundamental unit in the synthesis of polythiophenes, a major class of conductive polymers. Incorporating this compound into polymer chains could lead to the development of novel conductive biomaterials for applications such as biosensors, tissue engineering scaffolds with electrical stimulation capabilities, and organic bioelectronics.
-
Enzyme-Resistant Biomaterials: D-amino acids are not recognized by most natural proteases. Materials synthesized with this compound would likely exhibit enhanced resistance to enzymatic degradation, making them suitable for long-term implants, drug delivery systems, and hydrogels.
-
Chiral Surfaces and Separation Media: The inherent chirality of this compound can be exploited to create chiral surfaces for enantioselective separations in chromatography or as catalysts for asymmetric synthesis.
-
Self-Assembling Peptides for Nanomaterials: Peptides containing this compound could be designed to self-assemble into well-defined nanostructures such as nanotubes, nanofibers, and hydrogels. The thienyl groups could then be electropolymerized to create conductive nanomaterials.
Data Presentation
As direct experimental data for materials solely based on this compound is limited, the following table presents expected properties based on analogous materials.
| Material Type | Monomer | Potential Polymerization Method | Expected Conductivity (S/cm) | Biostability |
| Conductive Polypeptide | N-protected this compound | Ring-Opening Polymerization of N-Carboxyanhydride (NCA) | 10-5 - 10-2 (doped) | High |
| Surface Grafted Polymer | This compound derivative | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) | Surface dependent | High |
| Self-Assembled Hydrogel | Peptide containing this compound | Spontaneous self-assembly | 10-6 - 10-3 (after electropolymerization) | High |
Experimental Protocols
Protocol 1: Synthesis of a Conductive Polypeptide via Ring-Opening Polymerization of this compound N-Carboxyanhydride (TD-NCA)
Objective: To synthesize a polypeptide containing this compound that can be doped to become electrically conductive.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (B92381)
-
Initiator (e.g., Sodium methoxide (B1231860) in THF)
-
Dopant (e.g., Iodine (I2) or Ferric chloride (FeCl3))
-
Standard glassware for air-sensitive chemistry (Schlenk line)
Methodology:
-
Synthesis of TD-NCA:
-
Suspend this compound in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0°C.
-
Slowly add a solution of triphosgene (1/3 equivalent) in anhydrous THF to the suspension with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the solution becomes clear.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a mixture of THF and hexane to obtain pure TD-NCA crystals.
-
Dry the product under vacuum.
-
-
Ring-Opening Polymerization:
-
Dissolve the TD-NCA in anhydrous THF under an inert atmosphere.
-
Add a calculated amount of initiator solution to start the polymerization. The monomer-to-initiator ratio will determine the target molecular weight.
-
Allow the reaction to proceed for 24-72 hours at room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol (B129727) or water.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
-
-
Doping and Characterization:
-
Prepare a thin film of the polymer by drop-casting or spin-coating from a suitable solvent (e.g., THF).
-
Expose the film to iodine vapor in a closed chamber or dip it in a solution of FeCl3 in a non-solvent for the polymer (e.g., nitromethane) to induce doping.
-
Measure the conductivity of the doped film using a four-point probe or by fabricating a simple two-terminal device.
-
Characterize the polymer's structure and properties using techniques like FT-IR, NMR, GPC (for molecular weight), and UV-Vis spectroscopy (to observe changes upon doping).
-
Protocol 2: Surface Modification of a Substrate with this compound for Bio-functionalization
Objective: To create a biocompatible and enzyme-resistant surface by grafting this compound onto a substrate.
Materials:
-
Substrate with primary amine groups (e.g., amine-silanized glass or silicon wafer)
-
Boc-3-(2-Thienyl)-D-alanine
-
Coupling agents: N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for deprotection
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
Methodology:
-
Activation of Boc-3-(2-Thienyl)-D-alanine:
-
Dissolve Boc-3-(2-Thienyl)-D-alanine, DCC, and NHS in a 1:1:1 molar ratio in anhydrous DMF.
-
Stir the solution at room temperature for 4 hours to form the NHS-ester.
-
-
Surface Coupling:
-
Immerse the amine-functionalized substrate in the activated NHS-ester solution.
-
Add a small amount of DIPEA to catalyze the reaction.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Rinse the substrate sequentially with DMF, DCM, and methanol to remove unreacted reagents.
-
Dry the substrate under a stream of nitrogen.
-
-
Boc-Deprotection:
-
Immerse the substrate in a solution of 20% TFA in DCM for 1 hour to remove the Boc protecting group, exposing the primary amine of the grafted alanine.
-
Rinse the substrate thoroughly with DCM and methanol and dry.
-
-
Characterization:
-
Confirm the successful grafting by surface characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur and nitrogen.
-
Use contact angle measurements to assess the change in surface hydrophilicity.
-
The exposed amine groups can be further functionalized with biomolecules (e.g., peptides, proteins) using standard bioconjugation techniques.
-
Visualizations
Caption: Workflow for the synthesis of a conductive polypeptide.
Caption: Relationship between molecular structure and potential applications.
References
Troubleshooting & Optimization
Low coupling efficiency of 3-(2-Thienyl)-D-alanine in SPPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the low coupling efficiency of 3-(2-Thienyl)-D-alanine during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency with this compound is a common issue primarily due to the steric hindrance from the bulky thienyl group. The following steps provide a systematic approach to troubleshoot and improve coupling outcomes.
Issue: Low Coupling Efficiency of this compound
1. Initial Assessment & Monitoring
Before modifying the protocol, it's crucial to confirm the low coupling efficiency.
-
Qualitative Test: Perform a ninhydrin (B49086) (Kaiser) test after the coupling step. A strong blue color indicates a significant number of unreacted free amines, confirming incomplete coupling.
-
Quantitative Analysis: For a more precise measurement, cleave a small amount of resin-bound peptide and analyze it using HPLC and Mass Spectrometry to quantify the deletion product (peptide without this compound) versus the desired product.
2. Optimization of Coupling Reagents & Conditions
If low efficiency is confirmed, the following strategies, starting with the simplest, should be employed.
-
Double Coupling: Immediately after the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion.[1][2][3]
-
Extended Coupling Time: Increase the reaction time for the coupling step from the standard 1-2 hours to 4-24 hours.
-
Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical for sterically hindered amino acids. Standard carbodiimide (B86325) reagents like DIC may be insufficient. More potent activating agents are recommended.[4][5][6][7]
3. Advanced & Alternative Strategies
If the above steps do not yield satisfactory results, consider these more advanced techniques.
-
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate and improve the efficiency of coupling difficult or sterically hindered amino acids.[5]
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60°C) can enhance coupling efficiency, even without microwave instrumentation.[3]
-
Solvent & Additives:
-
Capping: To prevent the accumulation of deletion sequences, it is advisable to cap any unreacted free amines after the coupling step. This is typically done using acetic anhydride (B1165640) and a non-nucleophilic base like DIPEA.[1][3][10][11]
Frequently Asked Questions (FAQs)
Q1: Why is the coupling efficiency of this compound often low in SPPS?
A1: The primary reason is steric hindrance. The bulky 2-thienyl group attached to the beta-carbon of the alanine (B10760859) derivative physically obstructs the approach of the activated carboxyl group to the free amine on the growing peptide chain, slowing down or preventing the formation of the peptide bond.
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, high-efficiency coupling reagents are recommended. Phosphonium-based reagents like PyBOP and newer generation uronium salts like HATU, HCTU, and COMU are generally more effective than standard carbodiimides (e.g., DIC/HOBt).[4][6]
Q3: Can I just increase the coupling time instead of changing the reagent?
A3: Extending the coupling time is a valid strategy and can improve yields. However, for very difficult couplings, simply extending the time may not be sufficient to achieve a high level of completion. Combining an extended reaction time with a more powerful coupling reagent is often the most effective approach.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with fresh reagents immediately after the first coupling is complete.[2][3] This strategy is highly recommended for any amino acid known to be difficult to couple, such as this compound, as it helps to drive the reaction towards completion.
Q5: How does microwave-assisted SPPS improve the coupling of hindered amino acids?
A5: Microwave energy accelerates the coupling reaction by efficiently transferring energy to the polar solvent molecules, leading to rapid and uniform heating.[5] This increased kinetic energy helps to overcome the activation energy barrier, which is higher for sterically hindered amino acids, resulting in faster and more complete couplings.
Q6: What is "capping" and why is it important?
A6: Capping is a process where unreacted N-terminal amines on the peptide chain are permanently blocked, typically with an acetyl group from acetic anhydride.[3][11] This is crucial when dealing with difficult couplings because it prevents these unreacted chains from coupling with the next amino acid in the sequence, thus minimizing the formation of deletion impurity peptides and simplifying the final purification.
Q7: Could the thiophene (B33073) ring itself be causing side reactions?
A7: The thiophene ring is an electron-rich aromatic system. While generally stable under standard Fmoc-SPPS conditions, strong acids or oxidizing conditions could potentially lead to side reactions. However, the primary issue reported for this amino acid derivative is poor coupling due to steric bulk, not side reactions of the thiophene moiety.
Data Summary
The following table summarizes recommended coupling reagents for sterically hindered amino acids, which are applicable to this compound.
| Coupling Reagent | Class | Advantages for Hindered Amino Acids | Disadvantages |
| HATU/HCTU | Uronium/Aminium | Fast, highly efficient, widely used for difficult couplings.[4][6] | Can cause racemization with sensitive residues; higher cost.[4] |
| PyBOP | Phosphonium | Very effective for sterically hindered couplings.[4] | Can be less efficient than HATU for some sequences.[4] |
| COMU | Uronium | High efficiency comparable to HATU, safer alternative to HOBt/HOAt-based reagents.[4][6] | Higher cost.[4] |
| DIC/Oxyma | Carbodiimide | Cost-effective, low racemization.[4] | Slower and often less efficient for hindered couplings compared to uronium/phosphonium salts.[4] |
Experimental Protocols
Protocol 1: Double Coupling with HATU
This protocol is recommended as a first-line approach to improve the coupling of this compound.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.[8]
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling:
-
In a separate vessel, pre-activate Fmoc-3-(2-Thienyl)-D-alanine (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the reaction vessel.
-
-
Washing: Wash the resin with DMF (3 times).
-
Second Coupling: Repeat step 4 with a fresh solution of activated Fmoc-3-(2-Thienyl)-D-alanine.
-
Washing: Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to prepare for the next cycle or capping step.
-
Monitoring (Optional): Perform a Kaiser test. If the test is still positive, consider the capping protocol.
Protocol 2: Capping of Unreacted Amines
This protocol should be used after the coupling step if a positive Kaiser test indicates incomplete reaction.
-
Resin Preparation: After the final wash of the coupling step, wash the resin once more with DMF.
-
Capping Solution: Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next deprotection step.
Visualizations
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Racemization of 3-(2-Thienyl)-D-alanine during peptide synthesis
Topic: Racemization of 3-(2-Thienyl)-D-alanine
This guide provides troubleshooting advice and frequently asked questions regarding the racemization of this compound and its derivatives during solid-phase and solution-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of synthesizing peptides with this compound?
A: Racemization is the conversion of a chiral molecule, in this case, the D-enantiomer of 3-(2-Thienyl)-alanine, into an equal mixture of both its D- and L-enantiomers (a racemate). During peptide synthesis, the harsh chemical conditions, particularly during the activation and coupling steps, can cause the stereocenter at the α-carbon of the amino acid to epimerize. This results in the undesired incorporation of the L-enantiomer into the peptide sequence, leading to diastereomeric impurities that can be difficult to separate and may have altered biological activity.
Q2: Why is this compound particularly susceptible to racemization?
A: The thienyl group in this compound is an electron-withdrawing aromatic ring. This property increases the acidity of the proton at the α-carbon. During the carboxyl group activation step of peptide coupling, this proton is more easily abstracted, leading to the formation of a planar enolate or oxazolone (B7731731) intermediate. This planar structure can be protonated from either side with nearly equal probability, resulting in significant levels of the L-enantiomer and thus, racemization.
Q3: Which coupling reagents are most likely to cause racemization of this compound?
A: Carbodiimide-based reagents, especially when used alone, are known to promote racemization through the formation of a highly reactive but unstable O-acylisourea intermediate, which readily cyclizes to an oxazolone. While the addition of additives like HOBt or HOAt can suppress this pathway, the inherent reactivity of the activated amino acid still poses a risk. Uronium/aminium-based reagents like HBTU and HATU, while generally efficient, can also cause significant racemization depending on the reaction conditions, particularly the base used.
Troubleshooting Guide
Issue: High levels of diastereomeric impurity detected after coupling this compound.
This common issue arises when the D-amino acid undergoes significant racemization during the coupling reaction, leading to the incorporation of the L-form.
Troubleshooting Steps & Solutions:
-
Review Your Coupling Reagent and Additives: The choice of coupling reagent is critical. Reagents that form highly reactive intermediates are more prone to causing racemization.
-
Recommendation: Switch to a coupling reagent known for lower racemization potential. Phosphonium salts like PyBOP or reagents that generate the HOAt active ester in situ, such as HATU, are often better choices than carbodiimides alone. The use of additives is crucial.
-
Workflow:
Caption: Troubleshooting workflow for racemization.
-
-
Evaluate the Base and Its Stoichiometry: The choice and amount of base can dramatically influence racemization.
-
Problem: Strong, sterically unhindered bases like triethylamine (B128534) (TEA) can readily abstract the α-proton of the activated ester, promoting racemization. Excess base exacerbates this issue.
-
Solution: Use a weaker, more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine. Carefully control the stoichiometry; use the minimum amount of base required to facilitate the reaction. For HATU/HBTU couplings, typically 2 equivalents of DIPEA are used, but for sensitive residues, this can be reduced to 1-1.5 equivalents.
-
-
Control the Reaction Temperature: Activation and coupling reactions are exothermic.
-
Problem: Higher temperatures provide the energy needed to overcome the activation barrier for both coupling and racemization, often favoring the latter.
-
Solution: Perform the pre-activation and coupling steps at a reduced temperature. Start the activation at 0 °C and allow the reaction to proceed at 0 °C or slowly warm to room temperature.
-
Comparative Data on Coupling Conditions:
| Coupling Reagent | Additive | Base (equiv.) | Temperature (°C) | % Racemization (L-isomer) |
| DCC | None | TEA (1.1) | 25 | 25-35% |
| HBTU | HOBt | DIPEA (2.0) | 25 | 8-12% |
| HATU | HOAt | DIPEA (2.0) | 25 | 3-5% |
| HATU | HOAt | Collidine (2.0) | 0 -> 25 | < 2% |
| PyBOP | None | DIPEA (2.0) | 25 | 4-7% |
Note: Data presented are typical ranges and can vary based on the specific peptide sequence and reaction conditions.
Experimental Protocols
Protocol: Determination of Racemization by Chiral HPLC
This method is used to quantify the percentage of the undesired L-enantiomer in the peptide product.
1. Peptide Cleavage and Deprotection:
- Treat the peptide-resin (approx. 20 mg) with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge, decant the ether, and dry the peptide pellet under vacuum.
2. Peptide Hydrolysis:
- Dissolve the crude peptide in 6N HCl.
- Heat the solution at 110 °C for 24 hours in a sealed, evacuated tube.
- Lyophilize the sample to remove HCl and water, yielding the constituent amino acid hydrochlorides.
3. Derivatization (Marfey's Method):
- Dissolve the amino acid hydrolysate in 100 µL of water.
- Add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's reagent) in acetone.
- Add 40 µL of 1 M NaHCO₃.
- Incubate the mixture at 40 °C for 1 hour.
- Quench the reaction by adding 20 µL of 2 M HCl.
- Evaporate to dryness and reconstitute in the mobile phase for HPLC analysis.
4. HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% TFA. (e.g., 10% to 60% Acetonitrile over 30 minutes).
- Detection: UV at 340 nm.
- Analysis: The L-D and D-D diastereomeric derivatives will have different retention times. The D-amino acid derivative (D-FDAA-D-Thienylalanine) typically elutes earlier. Integrate the peak areas to calculate the percentage of the L-enantiomer.
Racemization Mechanism via Oxazolone Intermediate
The primary pathway for racemization during coupling involves the formation of a 5(4H)-oxazolone intermediate.
Caption: Oxazolone-mediated racemization pathway.
Technical Support Center: Enhancing the Solubility of Peptides Containing 3-(2-Thienyl)-D-alanine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-canonical amino acid 3-(2-Thienyl)-D-alanine. Due to its hydrophobic nature, this amino acid can significantly reduce the aqueous solubility of synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound poorly soluble in aqueous buffers?
A1: this compound possesses a hydrophobic thienyl side chain, which can significantly increase the overall hydrophobicity of the peptide. Peptides with a high content of hydrophobic amino acids (generally >50%) tend to aggregate in aqueous solutions, leading to poor solubility.[1][2] This aggregation is driven by the tendency of the hydrophobic regions to minimize contact with water.
Q2: What is the first step I should take when trying to dissolve my peptide?
A2: Always start with a small aliquot of your lyophilized peptide for solubility testing to avoid risking the entire sample.[2] The initial solvent of choice should be sterile, distilled water or a common aqueous buffer (e.g., phosphate-buffered saline, PBS).[2][3] If the peptide does not dissolve, proceed to the troubleshooting steps outlined below.
Q3: Are there any solvents I should avoid when working with peptides containing this compound?
A3: While this compound itself is relatively stable, if your peptide sequence also contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should be cautious with certain solvents. Dimethyl sulfoxide (B87167) (DMSO) can oxidize Cys and Met residues.[4] For peptides containing these amino acids, dimethylformamide (DMF) is often a safer alternative.[3] Additionally, strongly basic solutions should be avoided for peptides containing Cys to prevent disulfide bond formation.[4]
Q4: Can changing the pH of my buffer improve the solubility of my peptide?
A4: Yes, adjusting the pH is a primary strategy for improving peptide solubility.[5] The solubility of a peptide is generally lowest at its isoelectric point (pI), where the net charge is zero. By adjusting the pH away from the pI, you can increase the net charge of the peptide, enhancing its interaction with water molecules.[6]
-
For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).[2][3]
-
For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1% ammonium (B1175870) hydroxide) may improve solubility.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common solubility issues.
Problem: My peptide will not dissolve in water or standard buffer.
Initial Assessment Workflow
Caption: Initial workflow for testing peptide solubility.
Troubleshooting Steps:
-
Determine the peptide's net charge.
-
Based on the net charge, select an appropriate solvent system:
-
If the net charge is positive (Basic Peptide):
-
If the net charge is negative (Acidic Peptide):
-
If the net charge is neutral or the peptide is highly hydrophobic (>50% hydrophobic residues):
-
The use of organic co-solvents is recommended.[2][4] Start with a minimal amount of DMSO or DMF to create a concentrated stock solution.[5]
-
Slowly add this stock solution dropwise to your stirring aqueous buffer to the desired final concentration.[5] This gradual dilution is critical to prevent precipitation.
-
-
-
Employ Physical Methods:
Problem: My peptide precipitates when the organic stock solution is added to the aqueous buffer.
This indicates that the peptide's solubility limit in the final aqueous solution has been exceeded.
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be too high. Try preparing a more dilute solution.
-
Increase the Amount of Organic Co-solvent: While keeping the final concentration of the organic solvent as low as possible for your experimental system (typically <1% DMSO for cellular assays), a slight increase may be necessary to maintain solubility.[1]
-
Use Denaturing Agents (Last Resort): For peptides that are highly prone to aggregation, denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be used.[5] These agents disrupt the hydrogen bonds that contribute to aggregation. Be aware that these will denature other proteins in your assay and are often incompatible with biological systems.[4]
Quantitative Data Summary
| % Hydrophobic Residues | % Charged Residues (D, E, K, R, H) | Predicted Aqueous Solubility | Recommended Initial Solvent |
| < 25% | > 25% | Likely Soluble | Distilled Water or Buffer |
| > 50% | Any | Likely Insoluble | Organic Solvent (e.g., DMSO, DMF) |
| > 75% | Any | Very Insoluble | Stronger Organic Solvents (e.g., TFA, Formic Acid) |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Peptide using an Organic Co-Solvent (DMSO)
This protocol is recommended for peptides with a high percentage of hydrophobic residues, including this compound.
Materials:
-
Lyophilized peptide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.[2]
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the peptide to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Mixing: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate in a water bath for 10-20 seconds.[2] Visually inspect to ensure the solution is clear and free of particulates.
-
Dilution: While gently vortexing your target aqueous buffer, slowly add the DMSO-peptide stock solution dropwise to the buffer to reach the desired final concentration.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness). If precipitation occurs, the peptide's solubility limit has likely been exceeded.
-
Storage: For long-term storage, it is recommended to aliquot the peptide stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Experimental Workflow for Solubilization
Caption: Step-by-step workflow for dissolving hydrophobic peptides.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. bachem.com [bachem.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
Technical Support Center: Purification of Thienylalanine-Containing Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thienylalanine-containing peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these unique peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying peptides containing thienylalanine?
A1: Peptides incorporating the unnatural amino acid thienylalanine often present purification challenges primarily due to the hydrophobic and aromatic nature of the thienyl side chain. Key challenges include:
-
Poor Solubility: The increased hydrophobicity can lead to difficulties in dissolving the crude peptide in standard aqueous buffers used for purification.[1][2]
-
Aggregation: Thienylalanine residues, similar to other aromatic amino acids like phenylalanine and tryptophan, can promote peptide aggregation through π-π stacking interactions, making purification and handling problematic.[3][4]
-
Co-elution with Impurities: The unique retention behavior of thienylalanine-containing peptides in reversed-phase high-performance liquid chromatography (RP-HPLC) can lead to co-elution with closely related impurities, such as deletion or truncated sequences.
-
Oxidation: The sulfur atom in the thiophene (B33073) ring is susceptible to oxidation during synthesis and purification, leading to undesired side products.
Q2: What are the most common impurities observed after the synthesis of thienylalanine-containing peptides?
A2: Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture. Common impurities include:
-
Truncated and Deletion Peptides: Resulting from incomplete coupling or deprotection steps during SPPS.
-
Incompletely Deprotected Peptides: Residual protecting groups on amino acid side chains that were not efficiently removed during the final cleavage step.
-
Oxidized Peptides: Oxidation of the thienylalanine sulfur atom or other sensitive residues like methionine or tryptophan.
-
Diastereomers: Racemization of amino acids can occur during activation.
-
Side-products from Cleavage: Scavengers used in the cleavage cocktail can sometimes form adducts with the peptide.
Q3: Which analytical techniques are recommended for characterizing purified thienylalanine-containing peptides?
A3: A combination of analytical techniques is essential to confirm the identity, purity, and integrity of the final peptide product.
-
High-Performance Liquid Chromatography (HPLC): Primarily RP-HPLC to assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide and to sequence the peptide via fragmentation (MS/MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry of the peptide, and to study its conformation in solution.[1][5][6]
-
Amino Acid Analysis (AAA): To confirm the amino acid composition of the peptide.
Troubleshooting Guides
Problem 1: Poor Solubility of Crude Peptide
Symptoms:
-
The lyophilized crude peptide does not dissolve in aqueous buffers (e.g., water with 0.1% TFA).
-
The solution is cloudy or contains visible particulates.
-
The peptide precipitates upon injection into the HPLC system.
Possible Causes:
-
High hydrophobicity due to the presence of one or more thienylalanine residues.
-
Peptide aggregation.
Solutions:
| Strategy | Detailed Recommendation |
| Use Organic Solvents | Try dissolving the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) before diluting with the aqueous mobile phase. Caution: DMSO can oxidize sensitive residues if not handled properly. |
| Test Different pH Conditions | For acidic peptides, try dissolving in a dilute basic solution (e.g., 0.1% ammonium (B1175870) hydroxide). For basic peptides, use a dilute acidic solution (e.g., 1% acetic acid). |
| Sonication | Gentle sonication can help break up aggregates and improve dissolution.[7] Avoid excessive heating. |
| Chaotropic Agents | In some cases, the addition of a low concentration of a chaotropic agent like guanidine (B92328) hydrochloride or urea (B33335) to the initial solvent can disrupt aggregates. This is generally not compatible with direct HPLC injection and would require a desalting step. |
Problem 2: Poor Chromatographic Resolution in RP-HPLC
Symptoms:
-
Broad, tailing peaks for the target peptide.
-
Co-elution of the target peptide with impurities.
-
Low recovery of the peptide from the column.
Possible Causes:
-
Strong hydrophobic interactions between the thienylalanine-containing peptide and the C18 stationary phase.
-
Secondary interactions with residual silanols on the silica-based column packing.
-
On-column aggregation.
Solutions:
| Strategy | Detailed Recommendation |
| Optimize HPLC Column | Switch to a less hydrophobic stationary phase, such as a C8 or C4 column. For highly hydrophobic peptides, a phenyl-hexyl column can also provide alternative selectivity. |
| Modify Mobile Phase | While acetonitrile is the standard organic modifier, consider using isopropanol (B130326) or ethanol, which can improve the solubility of hydrophobic peptides and alter selectivity. |
| Adjust Gradient Slope | A shallower gradient (e.g., a slower increase in the percentage of organic solvent over time) can improve the separation of closely eluting peaks. |
| Elevate Column Temperature | Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer. |
| Alternative Ion-Pairing Reagents | While trifluoroacetic acid (TFA) is common, difluoroacetic acid (DFA) or heptafluorobutyric acid (HFBA) can offer different selectivity and may improve peak shape. |
Problem 3: Peptide Aggregation During and After Purification
Symptoms:
-
The appearance of a gel-like substance or precipitate in the collected HPLC fractions.
-
Broad, distorted peaks in analytical HPLC of the purified product.
-
Low biological activity of the purified peptide.
Possible Causes:
-
Intermolecular hydrophobic and aromatic interactions facilitated by the thienylalanine residues.
-
High peptide concentration in the collected fractions.
Solutions:
| Strategy | Detailed Recommendation |
| Work at Lower Concentrations | If possible, purify smaller amounts of the crude peptide at a time to keep the concentration low in the HPLC fractions. |
| Immediate Lyophilization | Lyophilize the purified fractions immediately after collection to prevent aggregation in solution. |
| Add Organic Solvent to Collection Tubes | For very aggregation-prone peptides, consider adding a small amount of an organic solvent like acetonitrile to the collection tubes to maintain solubility. |
| Incorporate Aggregation-Disrupting Residues | During peptide design, consider incorporating charged or polar amino acids near the thienylalanine residues to disrupt hydrophobic patches. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Thienylalanine-Containing Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of DMSO or ACN.
-
Dilute the solution with Mobile Phase A (e.g., 95:5 water:acetonitrile with 0.1% TFA) to the lowest possible organic content that maintains solubility.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C8 or C4 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended. For example, 5-65% Mobile Phase B over 60 minutes.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: 220 nm and 280 nm. The thiophene ring of thienylalanine also absorbs at higher wavelengths, which can be used for selective detection.
-
Column Temperature: 40 °C.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity.
-
Confirm the molecular weight of the purified peptide by mass spectrometry.
-
Immediately freeze and lyophilize the pooled fractions.
-
Protocol 2: Cleavage and Deprotection of a Thienylalanine-Containing Peptide from Resin
This protocol assumes standard Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with dichloromethane (B109758) (DCM) and dry under vacuum.
-
-
Cleavage Cocktail Preparation:
-
A standard cleavage cocktail for peptides containing potentially sensitive residues is Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Water: 5%
-
Phenol (B47542): 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Note: The presence of scavengers like phenol and thioanisole is important to prevent side reactions with the aromatic thienyl group. EDT is a scavenger for trityl groups often used for cysteine protection.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.
-
Combine all filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10-fold excess).
-
Centrifuge the suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether several times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
-
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of thienylalanine-containing peptides.
Caption: Troubleshooting logic for common purification issues with thienylalanine-containing peptides.
References
- 1. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
Technical Support Center: Navigating the Instability of the Thiophene Ring Under Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of the thiophene (B33073) ring during acidic cleavage and deprotection steps in your experiments.
Frequently Asked Questions (FAQs)
Q1: My thiophene-containing compound is degrading during an acidic workup/deprotection. What is happening to the thiophene ring?
A1: The thiophene ring, while aromatic, is susceptible to degradation under acidic conditions, primarily through two pathways: acid-catalyzed polymerization/oligomerization and, to a lesser extent, ring opening. The sulfur atom's lone pair of electrons makes the ring electron-rich and prone to protonation. This protonation can initiate a cascade of reactions, leading to the formation of colored, insoluble polymeric materials, often observed as a black or brown tar-like substance.
Q2: I'm observing a black, tar-like substance in my reaction flask after acidic treatment of my thiophene derivative. What is it and how can I avoid it?
A2: The black tar is most likely a result of acid-catalyzed polymerization of the thiophene ring. This occurs when a protonated thiophene molecule acts as an electrophile and attacks another neutral thiophene molecule, leading to a chain reaction and the formation of polythiophenes. To avoid this, you should use the mildest acidic conditions possible, lower the reaction temperature, and minimize the reaction time.
Q3: How can I minimize the degradation of the thiophene ring during an acid-labile protecting group cleavage (e.g., Boc deprotection)?
A3: Minimizing degradation requires a careful selection of reagents and optimization of reaction conditions. Key strategies include:
-
Choice of Acid: Use acids with non-nucleophilic counterions. For instance, a solution of HCl in an anhydrous solvent like dioxane is often preferred over aqueous HCl.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for efficient deprotection (e.g., 0 °C to room temperature).
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions.
-
Scavengers: In some cases, adding a scavenger like a silane (B1218182) can help trap reactive intermediates.
Q4: Which acid is "safer" for my thiophene-containing compound: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)?
A4: The "safer" acid depends on the specific substrate and reaction conditions. TFA is a very strong acid and is effective for cleaving acid-labile groups like Boc, but its strength can also promote thiophene degradation.[1] HCl in an anhydrous solvent (e.g., 4M HCl in dioxane) is a common alternative that can be milder in some cases.[2] It is advisable to perform small-scale test reactions with both acids to determine which gives a cleaner reaction profile for your specific compound.
Q5: How do substituents on the thiophene ring affect its stability in acid?
A5: Substituents have a significant impact on the stability of the thiophene ring.
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the ring, making it more susceptible to protonation and subsequent polymerization.
-
Electron-withdrawing groups (e.g., carbonyl, nitro) decrease the electron density, which can make the ring more stable towards acid-catalyzed degradation. However, these groups may introduce other reactivity considerations.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Formation of a dark, insoluble precipitate (tar) | Acid-catalyzed polymerization of the thiophene ring. | - Use milder acidic conditions (e.g., lower acid concentration, switch from TFA to HCl in dioxane).- Decrease the reaction temperature (e.g., run the reaction at 0 °C).- Reduce the reaction time by closely monitoring progress.- Ensure anhydrous conditions, as water can sometimes exacerbate degradation. |
| Low yield of the desired product after deprotection | Degradation of the thiophene ring or incomplete reaction. | - Confirm complete deprotection by LC-MS or TLC.- If deprotection is incomplete, slightly increase the reaction time or temperature, but monitor closely for degradation.- If degradation is the issue, refer to the solutions for tar formation. Consider a different protecting group strategy for future syntheses. |
| Multiple unexpected spots on TLC or peaks in LC-MS | A mix of degradation products, oligomers, and potentially ring-opened species. | - Attempt to isolate and characterize major byproducts to understand the degradation pathway.- Employ milder deprotection conditions.- Consider alternative purification strategies, such as chromatography on a different stationary phase or crystallization, to separate the desired product from closely related impurities. |
| Complete loss of starting material with no identifiable product | Severe and rapid degradation of the thiophene ring. | - The chosen acidic conditions are too harsh for the substrate.- Drastically reduce the acid concentration and temperature.- Re-evaluate the synthetic strategy. An acid-labile protecting group may not be suitable for this particular thiophene derivative. Consider protecting groups that are cleaved under neutral or basic conditions.[3] |
Mechanisms of Degradation & Troubleshooting Workflows
The primary mechanism of thiophene degradation under acidic conditions is polymerization.
References
Technical Support Center: Optimizing Reaction Conditions for Coupling 3-(2-Thienyl)-D-alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the coupling of 3-(2-Thienyl)-D-alanine. Due to its bulky thienyl side chain, this amino acid presents challenges related to steric hindrance, which can lead to incomplete reactions and side product formation. This guide offers strategies to overcome these difficulties and optimize your peptide synthesis protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during the coupling of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Coupling Yield | Insufficient reactivity of the coupling reagent: Standard carbodiimide (B86325) reagents like DCC or DIC may not be effective enough to overcome the steric hindrance of the thienyl group. | Switch to a more potent coupling reagent: Utilize uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium (B103445) salts like PyBOP or PyAOP. These reagents form highly reactive esters that can enhance the coupling efficiency for sterically hindered amino acids. |
| Suboptimal Solvent Choice: Poor solvation of the growing peptide chain or the amino acid derivative can hinder the reaction. | Optimize the solvent system: While DMF is a common choice, consider using N-methylpyrrolidone (NMP) which can improve solvation and disrupt peptide aggregation. In some cases, a mixture of solvents might be beneficial. | |
| Low Reaction Temperature: The reaction may be too slow at room temperature to go to completion within a reasonable timeframe. | Increase the reaction temperature: Cautiously increasing the temperature to 40-50°C can improve the reaction kinetics. However, monitor for potential side reactions like racemization. | |
| Incomplete Reaction (Difficult Coupling) | High degree of steric hindrance: The bulky side chain of this compound can physically block the reactive sites. | Employ a double coupling strategy: After the initial coupling reaction, repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective method to drive the reaction to completion. |
| Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking access to the reactive N-terminus. | Incorporate chaotropic agents: The addition of chaotropic salts can help to break up secondary structures and improve accessibility. | |
| Presence of Side Products | Racemization: The chiral center of this compound can epimerize under basic conditions, especially with prolonged reaction times or elevated temperatures. | Add an anti-racemization agent: The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is highly recommended to suppress racemization. HOAt is generally more effective than HOBt. Use a weaker, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases. |
| Guanidinylation of the N-terminus: This can occur when using an excess of uronium/aminium-based coupling reagents (e.g., HBTU, HATU). | Pre-activate the amino acid: Mix the Fmoc-3-(2-Thienyl)-D-alanine with the coupling reagent and base for a few minutes before adding it to the resin-bound peptide. This minimizes the direct reaction of the coupling reagent with the free amine on the peptide. |
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: For sterically hindered amino acids like this compound, uronium/aminium salts are generally the most effective. HATU is often considered the gold standard due to its high reactivity and ability to minimize racemization, especially when used with HOAt. HBTU and HCTU are also good alternatives. Phosphonium salts like PyBOP and PyAOP are also highly effective. Standard carbodiimides like DCC and DIC are often less efficient for such challenging couplings.
Q2: What is the recommended solvent for coupling this compound?
A2: N,N-Dimethylformamide (DMF) is the most commonly used solvent for solid-phase peptide synthesis and is a good starting point. However, if you experience issues with solubility or aggregation, N-methylpyrrolidone (NMP) can be a superior choice due to its better solvating properties. For solution-phase couplings, dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) can also be used, depending on the solubility of your substrates.
Q3: How can I monitor the progress of the coupling reaction?
A3: The Kaiser test (or ninhydrin (B49086) test) is a reliable qualitative method to detect the presence of free primary amines on the solid support. A negative Kaiser test (yellow beads) indicates that the coupling reaction is complete. For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.
Q4: Is double coupling always necessary for this compound?
A4: While not always mandatory, double coupling is a highly recommended strategy to ensure the highest possible yield, especially when incorporating this sterically demanding amino acid. It is often more efficient to perform a second coupling than to deal with deletion sequences in the final product.
Q5: What is the optimal temperature for the coupling reaction?
A5: Most coupling reactions are performed at room temperature (20-25°C) . If the reaction is sluggish, you can consider increasing the temperature to 40-50°C . However, be mindful that higher temperatures can increase the risk of epimerization. It is crucial to find a balance between reaction speed and the preservation of chiral integrity.
Q6: How can I minimize racemization during the coupling of this compound?
A6: To minimize racemization, you should:
-
Use a coupling reagent known for low racemization, such as HATU .
-
Always include an additive like HOBt or, preferably, HOAt .
-
Use a hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine.
-
Avoid excessive pre-activation times.
-
Keep the reaction temperature as low as feasible while ensuring a reasonable reaction rate.
Quantitative Data Summary
While specific quantitative data for the coupling of this compound is not extensively available in a comparative format, the following tables summarize the expected relative performance of common coupling reagents and conditions based on their effectiveness with other sterically hindered amino acids.
Table 1: Relative Effectiveness of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Relative Reactivity | Racemization Risk | Cost | Notes |
| HATU | Very High | Low | High | Generally the most effective for difficult couplings. |
| HBTU/HCTU | High | Low to Medium | Medium | Good alternatives to HATU. |
| PyBOP/PyAOP | High | Low to Medium | High | Phosphonium salts, very effective. |
| DIC/HOBt | Medium | Medium | Low | A cost-effective option, but may require longer reaction times or double coupling. |
| DCC/HOBt | Medium | Medium | Low | Primarily for solution-phase; the DCU byproduct is insoluble. |
Table 2: Influence of Reaction Parameters on Coupling Efficiency and Purity
| Parameter | Recommended Condition | Impact on Yield | Impact on Purity (Minimizing Side Reactions) |
| Coupling Reagent | HATU or HBTU | High | High |
| Additive | HOAt or HOBt | - | High (reduces racemization) |
| Base | DIPEA or Collidine | - | High (non-nucleophilic bases are preferred) |
| Solvent | DMF or NMP | High (good solvation is key) | - |
| Temperature | Room Temperature (or slightly elevated) | Moderate (can increase rate) | Can be negative (may increase racemization) |
| Strategy | Double Coupling | High | High (ensures completion) |
Experimental Protocols
Below are detailed, generalized protocols for key coupling methods that can be adapted for this compound.
Protocol 1: HATU Mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), continue shaking for another hour or proceed with a second coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times).
Protocol 2: HBTU Mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents), HBTU (2.9-4.9 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activation mixture to the resin and shake at room temperature for 1-3 hours.
-
Monitoring: Perform a Kaiser test. If the coupling is incomplete, consider a second coupling.
-
Washing: Drain the reaction mixture and wash the resin with DMF (3-5 times).
Protocol 3: DIC/HOBt Mediated Coupling
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30-60 minutes. Drain the solvent.
-
Reaction Mixture Preparation: In the reaction vessel, add a solution of Fmoc-3-(2-Thienyl)-D-alanine (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Coupling: Shake the mixture at room temperature for 2-4 hours. A longer reaction time or a second coupling is often necessary with this method for hindered amino acids.
-
Monitoring: Check for reaction completion using the Kaiser test.
-
Washing: After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (3-5 times).
Visualizations
Caption: General workflow for a solid-phase peptide synthesis coupling cycle.
Caption: Decision tree for troubleshooting low coupling yield and racemization.
Technical Support Center: Troubleshooting Aggregation of Peptides with Unnatural Amino Acids
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
Preventing oxidation of the sulfur atom in thienylalanine
Here is the technical support center for preventing the oxidation of the sulfur atom in thienylalanine.
This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions regarding the oxidative stability of the sulfur atom in thienylalanine.
Frequently Asked Questions (FAQs)
???+ question "Q1: What is thienylalanine oxidation and why is it a concern?"
???+ question "Q2: When is the sulfur atom in thienylalanine most likely to oxidize?"
???+ question "Q3: How can I detect and quantify the oxidation of thienylalanine?"
Troubleshooting Guides
Problem: Unexpected peak observed in HPLC after peptide cleavage, with a +16 Da mass shift.
Click for Troubleshooting Steps
Symptom: Your analytical HPLC chromatogram shows a new, typically more polar, peak alongside your target peptide peak after synthesis and cleavage. Mass spectrometry analysis confirms this new peak corresponds to your peptide plus 16 Da.
Probable Cause: The sulfur atom in the thienylalanine residue was oxidized to a sulfoxide (B87167) during the acidic cleavage step due to insufficient quenching of reactive electrophilic species generated from protecting groups.[1][2]
Solution: Incorporate a "scavenger" cocktail into your TFA cleavage mixture. Scavengers are nucleophilic reagents that trap these reactive species before they can modify your peptide.[1]
Recommended Actions:
-
Select an Appropriate Scavenger Cocktail: For sulfur-containing peptides, cocktails containing thiol-based scavengers are highly effective.[3] Reagent K is a popular and robust choice.[1][3] Refer to the table below for common options.
-
Modify Your Cleavage Protocol: Use a well-established protocol that includes scavengers. See Protocol 1 for a detailed methodology.
-
Work Under an Inert Atmosphere: For exceptionally sensitive sequences, performing the cleavage reaction under an argon or nitrogen atmosphere can further minimize oxidation.[3]
Data Presentation: Comparison of Common Scavenger Cocktails
| Reagent Name | Composition (v/v/v) | Key Scavengers & Function | Use Case Notes |
| TFA / TIPS / H₂O | 95% TFA / 2.5% Triisopropylsilane / 2.5% Water | TIPS: Reduces trityl and other carbocations. | A good general-purpose, low-odor cocktail for peptides without highly sensitive residues like Cys, Met, or Trp.[1] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIPS | Phenol, TIPS: Scavenge a broad range of cationic species. | Recommended for Cysteine-containing peptides.[3] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Thioanisole, EDT: Excellent scavengers for protecting sulfur-containing (Met, Cys) and Trp residues.[1][3] | A highly effective, albeit malodorous, cocktail for complex peptides with multiple sensitive residues.[1] |
Visualization: Logic of Scavenger Action
Caption: Scavengers intercept reactive cations generated during TFA cleavage, preventing them from oxidizing thienylalanine.
Problem: Thienylalanine-containing drug substance shows increasing degradation upon storage.
Click for Troubleshooting Steps
Symptom: Long-term stability testing of your drug substance or product reveals a time-dependent increase in an impurity identified as the thienylalanine sulfoxide.
Probable Cause: The formulation provides an environment conducive to oxidation. This can be due to factors like the presence of oxygen, inappropriate pH, exposure to light, or reactive excipients.[4]
Solution: Reformulate the product to include stabilizing agents and control environmental factors. A forced degradation study can help rapidly screen for effective strategies.[5]
Recommended Actions:
-
Perform a Forced Degradation Study: Intentionally stress the material under various conditions (e.g., 3% H₂O₂, elevated temperature, light exposure) to rapidly identify key degradation pathways and test potential stabilizers.[6][7] See Protocol 2 for methodology.
-
Optimize Formulation pH: The rate of many oxidation reactions is pH-dependent. Conduct a pH-stability profile to identify the pH of maximum stability for your molecule and use a suitable buffer system.[4]
-
Incorporate Antioxidants: Add approved antioxidants to the formulation. The choice of antioxidant may depend on whether your formulation is aqueous or lipid-based.[8]
-
Control Environmental Factors:
Data Presentation: Common Antioxidants for Pharmaceutical Formulations
| Antioxidant | Type | Typical Use | Considerations |
| Ascorbic Acid (Vitamin C) | Water-Soluble | Aqueous formulations | Can be pH-dependent; may require chelation agents like EDTA to prevent metal-catalyzed oxidation.[8] |
| Sodium Sulfite / Metabisulfite | Water-Soluble | Aqueous injectables | Highly effective oxygen scavenger but can form adducts with some active ingredients. |
| Butylated Hydroxyanisole (BHA) | Lipid-Soluble | Oily formulations, creams | Often used in combination with BHT for a synergistic effect.[8] |
| Butylated Hydroxytoluene (BHT) | Lipid-Soluble | Oily formulations, plastics | Effective radical scavenger.[8] |
| Tocopherol (Vitamin E) | Lipid-Soluble | Lipid-based formulations | A natural antioxidant commonly used in lipid emulsions and oily solutions. |
Visualization: Troubleshooting Workflow for Formulation Stability
Caption: A logical workflow for diagnosing and resolving oxidation issues in pharmaceutical formulations.
Experimental Protocols
Protocol 1: TFA Cleavage with Reagent K to Minimize Oxidation
Objective: To cleave a peptide containing thienylalanine from the solid-phase resin while simultaneously removing side-chain protecting groups and minimizing sulfur oxidation.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
Deionized water
-
Cold diethyl ether
-
Reaction vessel with a filter
-
Shaker or rocker
-
Centrifuge
Procedure:
-
Prepare Reagent K: In a fume hood, carefully prepare the cleavage cocktail by mixing TFA, phenol, water, thioanisole, and EDT in a volume ratio of 82.5:5:5:5:2.5.[1][3] Prepare this reagent fresh before use.
-
Resin Treatment: Place the dried peptidyl-resin (e.g., 100 mg) in the reaction vessel. Add 2-3 mL of Reagent K to the resin.
-
Reaction: Seal the vessel and place it on a shaker at room temperature. Allow the reaction to proceed for 2-3 hours.[10] The resin may change color, which is normal.[2]
-
Peptide Precipitation: Filter the TFA solution containing the cleaved peptide away from the resin beads into a fresh centrifuge tube. Add cold diethyl ether (approx. 10 times the volume of the TFA solution) to precipitate the crude peptide.
-
Isolation: Place the tube on ice for 30 minutes to ensure complete precipitation. Centrifuge the mixture to pellet the peptide. Carefully decant and discard the ether.
-
Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Reconstitute the peptide in a suitable solvent (e.g., aqueous acetonitrile) and analyze via HPLC and MS to confirm identity, purity, and the absence of oxidized species.
Protocol 2: Forced Oxidation Study of a Thienylalanine Compound
Objective: To intentionally induce oxidation of a thienylalanine-containing compound to confirm the identity of the sulfoxide degradant and to test the efficacy of potential antioxidant excipients.
Materials:
-
Thienylalanine-containing compound (drug substance or peptide)
-
3% (v/v) Hydrogen Peroxide (H₂O₂) solution
-
Buffer solutions at various pH values (e.g., pH 3, 7, 9)
-
Antioxidant stock solutions (e.g., ascorbic acid, BHT)
-
HPLC system with UV/MS detector
-
Incubator or water bath
Procedure:
-
Prepare Samples: Dissolve the compound in the desired buffer to a known concentration (e.g., 1 mg/mL).
-
Set Up Conditions:
-
Control: Compound in buffer only.
-
Oxidative Stress: Compound in buffer + 3% H₂O₂.
-
Protective Test: Compound in buffer + 3% H₂O₂ + test antioxidant.
-
-
Incubation: Incubate all samples at a controlled temperature (e.g., 40°C) for a set period (e.g., 24 hours). Protect samples from light if photostability is not the variable being tested.
-
Time-Point Sampling: Take aliquots from each sample at various time points (e.g., 0, 2, 8, 24 hours).
-
Analysis: Immediately analyze each aliquot by a validated stability-indicating HPLC-MS method.[11][5]
-
Data Evaluation:
-
Quantify the percentage of the parent compound remaining and the percentage of the oxidized product formed at each time point.
-
Compare the rate of degradation in the stressed sample versus the control.
-
Evaluate the effectiveness of the antioxidant by comparing the amount of degradation in the "Protective Test" sample to the "Oxidative Stress" sample.
-
Protocol 3: Analytical RP-HPLC Method for Detecting Oxidation
Objective: To resolve and quantify the parent thienylalanine peptide from its sulfoxide derivative.
System:
-
HPLC System: A standard HPLC with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detection: UV at 220 nm.
Procedure:
-
Sample Preparation: Dissolve the crude or purified peptide sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
-
Gradient Elution:
-
Time (min) | % Mobile Phase B
-
--- | ---
-
0 | 5
-
25 | 65
-
27 | 95
-
30 | 95
-
31 | 5
-
35 | 5
-
-
Run Parameters:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
The unoxidized peptide will elute at a specific retention time.
-
The thienylalanine sulfoxide derivative, being more polar, will typically elute earlier than the parent peptide.
-
Integrate the peak areas to determine the relative percentage of the oxidized form versus the parent compound. Confirm the identity of the peaks using mass spectrometry.
-
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. scispace.com [scispace.com]
- 7. Protein Forced Degradation Studies [intertek.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. peptide.com [peptide.com]
- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Technical Support Center: Mass Spectrometry Analysis of Thienylalanine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thienylalanine-containing peptides. Due to the limited specific literature on the fragmentation patterns of thienylalanine peptides, this guide combines established principles of peptide mass spectrometry with inferred fragmentation behaviors based on thienylalanine's structural similarity to other aromatic amino acids like phenylalanine.
Troubleshooting Guide
This section addresses specific issues that may arise during the mass spectrometry analysis of thienylalanine peptides.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor sequence coverage or unexpected fragmentation patterns | The thienylalanine residue may be promoting unusual fragmentation pathways not accounted for by standard sequencing algorithms. The energy used for collision-induced dissociation (CID) might not be optimal for fragmenting the peptide backbone in the presence of the thienylalanine side chain. | 1. Manual Spectral Interpretation: Manually inspect the MS/MS spectra for unexpected neutral losses or fragment ions that could be specific to the thienylalanine side chain. 2. Vary Collision Energy: Perform experiments with a range of collision energies to find the optimal conditions for generating informative b- and y-ions. 3. Alternative Fragmentation Methods: If available, utilize alternative fragmentation techniques such as Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD), which can provide complementary fragmentation data.[1] |
| Difficulty in identifying the location of thienylalanine | The software may not be configured to recognize thienylalanine as a possible amino acid, leading to incorrect peptide identification. | 1. Modify Sequence Database: Add the mass of thienylalanine to the amino acid modification list in your protein identification software. 2. De Novo Sequencing: Use de novo sequencing algorithms to determine the peptide sequence without relying on a database. This can help to manually place the thienylalanine residue based on mass differences between fragment ions. |
| Low ion intensity for thienylalanine-containing peptides | The physicochemical properties of thienylalanine may affect the ionization efficiency of the peptide. The peptide may be adsorbing to sample vials or chromatography columns. | 1. Optimize Ionization Source Parameters: Adjust the electrospray voltage, gas flow, and temperature to improve ionization. 2. Sample Preparation: Use low-adsorption vials and consider the use of mobile phase additives to improve peptide solubility and reduce non-specific binding. |
| Presence of ambiguous fragment ions | The thienylalanine side chain may be undergoing complex rearrangements or fragmentation, leading to ions that are not easily assigned as standard b- or y-ions. | 1. High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to obtain accurate mass measurements of fragment ions. This can help to determine their elemental composition and infer their structure. 2. MSn Experiments: If your instrument has MSn capabilities, isolate the ambiguous fragment ion and subject it to further fragmentation to elucidate its structure. |
Frequently Asked Questions (FAQs)
Q1: What are the expected fragmentation patterns for thienylalanine-containing peptides?
A1: While specific experimental data is limited, based on its structure as an aromatic amino acid, thienylalanine is expected to influence peptide fragmentation in a manner similar to phenylalanine. This includes:
-
Standard Backbone Fragmentation: Generation of b- and y-type ions from cleavage of the peptide amide bonds.[2]
-
Side-Chain Fragmentation: Potential for fragmentation of the thienylalanine side chain, which could involve cleavage of the bond connecting the side chain to the peptide backbone or fragmentation of the thienyl ring itself.
-
Characteristic Neutral Losses: Possible neutral loss of the entire thienylalanine side chain or fragments thereof. For instance, a neutral loss corresponding to the mass of the thienylmethylene group (C5H5S) or other stable fragments from the thienyl ring could be observed.
Q2: How does the position of thienylalanine in the peptide sequence affect fragmentation?
A2: The position of an amino acid can significantly influence fragmentation patterns.
-
N-terminal Thienylalanine: May lead to characteristic immonium ions or related fragments.
-
C-terminal Thienylalanine: Could influence the charge state of the precursor ion and affect the types of fragment ions observed.
-
Internal Thienylalanine: The fragmentation of adjacent peptide bonds may be influenced by the bulky and aromatic nature of the thienylalanine side chain.
Q3: Are there any known characteristic immonium ions for thienylalanine?
A3: There is no specific literature detailing a characteristic immonium ion for thienylalanine. However, based on the structure, a theoretical immonium ion with a mass-to-charge ratio corresponding to the thienylalanine residue minus the mass of a carbonyl group could be expected. Researchers should be vigilant for low-mass ions in their spectra that could correspond to such a fragment.
Q4: What collision energy should I use for CID of thienylalanine peptides?
A4: The optimal collision energy will depend on the specific peptide sequence, its charge state, and the mass spectrometer being used. It is recommended to perform a collision energy ramp experiment to determine the energy that provides the most informative fragmentation spectrum, balancing backbone cleavage with potential side-chain fragmentation.
Experimental Protocols
Methodology for Tandem Mass Spectrometry (MS/MS) of Thienylalanine-Containing Peptides
-
Sample Preparation:
-
Dissolve the purified thienylalanine-containing peptide in a solution compatible with mass spectrometry, typically 0.1% formic acid in 50% acetonitrile/water.
-
The final concentration should be in the low micromolar to high nanomolar range (e.g., 1-10 pmol/µL).
-
-
Mass Spectrometry Analysis:
-
Instrumentation: Utilize a high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Infusion: Infuse the sample directly into the mass spectrometer or perform separation using liquid chromatography (LC) prior to MS analysis.
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to determine the mass-to-charge ratio (m/z) and charge state of the precursor peptide ion.
-
MS2 Scan (CID):
-
Isolate the desired precursor ion.
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Perform a collision energy ramp (e.g., 10-40 eV) to identify the optimal energy for fragmentation.
-
Acquire the product ion spectrum (MS2).
-
-
Alternative Fragmentation: If CID results are not satisfactory, consider using Electron Transfer Dissociation (ETD) or Higher-Energy Collisional Dissociation (HCD) if available. ETD can be particularly useful for preserving labile modifications and providing complementary c- and z-type fragment ions.[1]
-
-
Data Analysis:
-
Software: Use protein sequencing software that allows for the definition of custom amino acids or modifications.
-
Database Search: If a database search is performed, ensure the mass of thienylalanine is included in the search parameters.
-
De Novo Sequencing: Employ de novo sequencing algorithms to determine the peptide sequence from the MS2 spectrum.
-
Manual Interpretation: Manually inspect the spectra to identify b-, y-, and any potential non-standard fragment ions or neutral losses associated with thienylalanine.
-
Quantitative Data Summary
The following table presents the theoretical monoisotopic masses of a thienylalanine residue and potential characteristic fragment ions. This information can be used to aid in the manual interpretation of MS/MS spectra.
| Species | Formula | Monoisotopic Mass (Da) | Notes |
| Thienylalanine (Thi) Residue | C7H7NOS | 153.0248 | Mass of the amino acid residue within a peptide chain. |
| Thi Immonium Ion | C6H8NS+ | 126.0377 | Theoretical immonium ion, may be observed in the low m/z region. |
| Thienylmethyl Cation | C5H5S+ | 97.0115 | A potential fragment from the side chain. |
| Neutral Loss of Thiophene | C4H4S | 84.0034 | A potential neutral loss from the side chain. |
Note: The observation and abundance of these ions are theoretical and will depend on experimental conditions.
Visualizations
A typical experimental workflow for the analysis of thienylalanine-containing peptides.
Hypothesized fragmentation pathways for a generic thienylalanine-containing peptide.
References
Technical Support Center: Troubleshooting HPLC Peak Tailing for Modified Peptides
Welcome to our dedicated technical support center for resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of modified peptides. This resource is tailored for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is an asymmetry where the latter half of the peak is broader than the front half.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1]
Peak tailing is commonly quantified using the USP Tailing Factor (Tf) , calculated as:
Tf = W₀.₀₅ / 2f
Where:
-
W₀.₀₅ is the peak width at 5% of the peak height.
-
f is the distance from the peak maximum to the leading edge of the peak at 5% of the height.
A Tf value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1.2 suggest significant tailing that should be addressed.[1]
Q2: Why are modified peptides particularly prone to peak tailing?
A2: Modified peptides often exhibit peak tailing due to a combination of factors:
-
Secondary Interactions: Modified peptides can possess multiple charged or polar functional groups. These groups can engage in unwanted ionic or polar interactions with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5][6] These secondary interactions lead to a portion of the peptide molecules being retained longer than the main peak, causing tailing.[4]
-
Aggregation: Some modifications can increase the hydrophobicity of peptides, leading to aggregation. These aggregates can result in broad and tailing peaks.
-
Multiple Conformations: Certain modifications might allow the peptide to exist in different conformational states, which can have slightly different retention times and contribute to peak broadening and tailing.
Q3: How does the mobile phase pH affect peak tailing for peptides?
A3: The pH of the mobile phase is a critical parameter for controlling peak shape. For basic peptides, a low pH (typically between 2 and 3) is recommended.[1] At this pH, the acidic silanol groups on the stationary phase are protonated and thus neutralized, minimizing their ability to interact with positively charged peptide molecules.[7] Conversely, for acidic peptides, a mobile phase pH below their pKa is generally used to ensure they are in a single, un-ionized form.[1] Operating near the pKa of an analyte can lead to inconsistent ionization and result in peak distortion.[8]
Q4: What is the role of ion-pairing agents in preventing peak tailing?
A4: Ion-pairing agents are mobile phase additives that are essential for achieving sharp peaks for peptides.[9][10] They work in two primary ways:
-
Masking Silanol Groups: Strong acids like trifluoroacetic acid (TFA) can effectively protonate and neutralize residual silanol groups on the column, preventing secondary interactions.[7]
-
Forming Ion Pairs: The anionic part of the acid (e.g., TFA⁻) forms an ion pair with the positively charged groups on the peptide.[10][11] This complex behaves as a more hydrophobic entity, leading to more uniform interactions with the reversed-phase stationary phase and improved peak shape.[12]
Commonly used ion-pairing agents include trifluoroacetic acid (TFA), formic acid (FA), and difluoroacetic acid (DFA).
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving HPLC peak tailing issues with your modified peptides.
Guide 1: Optimizing the Mobile Phase
Peak tailing is frequently linked to the mobile phase composition. Follow these steps to troubleshoot mobile phase-related issues.
Step 1: Evaluate the Mobile Phase Additive
The choice and concentration of the acidic additive are crucial.
-
For General UV Detection: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common and effective choice for eliminating peak tailing due to its strength as an ion-pairing agent.[7]
-
For Mass Spectrometry (MS) Detection: TFA is known to cause ion suppression in the MS source. If you are using LC-MS, consider the following:
-
Formic Acid (FA): While excellent for MS sensitivity, FA is a weaker acid and may not be sufficient to prevent secondary interactions, leading to peak tailing.[7][13]
-
Difluoroacetic Acid (DFA): DFA offers a good compromise, providing better peak shape than FA while causing less ion suppression than TFA.[14][15]
-
Low Concentrations of TFA: In some cases, using a very low concentration of TFA (e.g., 0.01-0.05%) can improve peak shape without severely compromising MS signal.[16]
-
Step 2: Verify the Mobile Phase pH
Ensure the pH of your mobile phase is appropriate for your peptide. For most reversed-phase separations of peptides, a pH of 2-3 is optimal to suppress silanol activity.[1][17]
Step 3: Check Buffer Concentration
If you are using a buffer (e.g., phosphate (B84403) buffer for non-MS applications), ensure the concentration is sufficient (typically 10-50 mM).[1] A low buffer concentration may not have the capacity to maintain a stable pH, leading to peak shape issues.[13]
Guide 2: Addressing Column-Related Problems
The analytical column is another common source of peak tailing.
Step 1: Assess Column Health
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components or experience degradation of the stationary phase. This can expose more active silanol sites.[1] If the column is old or has been used with complex samples, flushing with a strong solvent or replacing it may be necessary.[1]
-
Void Formation: A void at the head of the column can cause peak distortion. This can be checked by reversing the column and flushing it, though replacement is often the best solution.[2]
Step 2: Select the Appropriate Column Chemistry
Not all C18 columns are the same. For peptide analysis, especially with basic modifications, consider the following:
-
End-Capped Columns: Choose columns that are thoroughly "end-capped." End-capping is a process that chemically derivatizes most of the remaining free silanol groups, making them less reactive.[2][3][18]
-
Polar-Embedded or Charged Surface Hybrid (CSH) Columns: These columns have stationary phases with properties that further shield the analyte from residual silanols, often providing superior peak shape for basic compounds.[1]
-
Wide-Pore Columns: Peptides require columns with wider pores (e.g., 300 Å) for better diffusion and interaction with the stationary phase, which can improve peak shape.[16]
Guide 3: Investigating Instrumental and Methodological Factors
If mobile phase and column issues have been ruled out, consider these factors.
Step 1: Check for Extra-Column Volume
Excessive volume from long or wide-bore tubing between the injector, column, and detector can lead to peak broadening and tailing.[1][19] Ensure that the tubing is as short and narrow as possible (e.g., 0.12-0.17 mm ID).[1]
Step 2: Rule Out Sample Overload
Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column and cause peak tailing.[20]
-
Action: Try reducing the injection volume or diluting the sample.[1]
Step 3: Optimize Column Temperature
Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape by:
-
Reducing mobile phase viscosity, which improves mass transfer.[21]
-
Increasing the kinetics of interaction between the peptide and the stationary phase.[22]
-
Potentially disrupting peptide aggregates.
Data Presentation
Table 1: Effect of Mobile Phase Additive on Peak Shape and MS Signal
| Mobile Phase Additive (0.1%) | Typical Peak Shape (UV) | Relative MS Signal Intensity | Primary Application |
| Trifluoroacetic Acid (TFA) | Excellent, sharp peaks[14] | Low (Ion Suppression) | LC-UV analysis |
| Formic Acid (FA) | Fair to Poor, often tailing[13][14] | High | LC-MS analysis |
| Difluoroacetic Acid (DFA) | Good, sharper than FA[14][15] | Medium | LC-UV/MS compromise |
Table 2: Troubleshooting Summary for HPLC Peak Tailing
| Symptom | Potential Cause | Recommended Action |
| Tailing for all peaks | Extra-column volume; Column void/frit blockage | Use shorter, narrower tubing; Replace column or frit.[1][20] |
| Tailing for basic peptides | Secondary silanol interactions | Lower mobile phase pH to 2-3; Use 0.1% TFA; Switch to an end-capped or polar-embedded column.[1][17] |
| Tailing appears suddenly | Column contamination/degradation | Flush column with a strong solvent; Replace the column.[1] |
| Peak shape worsens with higher concentration | Sample overload | Reduce injection volume or dilute the sample.[20] |
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step methodology for identifying and resolving the cause of peak tailing.
-
Initial Assessment:
-
Quantify the peak tailing using the USP Tailing Factor for the peak(s) of interest.
-
Note if the tailing affects all peaks or only specific peaks (e.g., basic peptides).
-
-
Mobile Phase Optimization (First Line of Defense):
-
Prepare fresh mobile phases to rule out degradation.
-
If using FA for LC-MS and observing tailing, prepare a new mobile phase with 0.1% DFA or a low concentration of TFA (e.g., 0.02%) to see if peak shape improves.
-
Ensure the final pH of the aqueous mobile phase is between 2.0 and 3.0.
-
-
Column Health Check:
-
If the mobile phase optimization does not resolve the issue, replace the guard column if one is in use.
-
If no guard column is used, or if replacing it does not help, substitute the analytical column with a new one of the same chemistry to see if the problem is column-related.
-
-
Method Parameter Adjustment:
-
Temperature: Increase the column temperature in increments of 10 °C (e.g., from 30 °C to 40 °C, then to 50 °C) and observe the effect on peak shape.
-
Flow Rate: While less common for tailing, a slightly lower flow rate can sometimes improve peak shape.[22]
-
Gradient: A shallower gradient can sometimes improve the peak shape of late-eluting, hydrophobic peptides.[22]
-
-
Instrumental Check:
-
Inspect all tubing and connections for potential leaks or excessive length/diameter.
-
If available, inject the sample on a different, well-maintained HPLC system to determine if the issue is instrument-specific.
-
Visualizations
Caption: A troubleshooting decision tree for HPLC peak tailing.
Caption: Mechanism of secondary interactions causing peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. LC Technical Tip [discover.phenomenex.com]
- 4. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromtech.com [chromtech.com]
- 9. biotage.com [biotage.com]
- 10. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. halocolumns.com [halocolumns.com]
- 15. lcms.cz [lcms.cz]
- 16. hplc.eu [hplc.eu]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. shodexhplc.com [shodexhplc.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 20. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 21. ymcamerica.com [ymcamerica.com]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of L- vs. D-Thienylalanine Peptides
In the landscape of peptide-based therapeutics, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern drug design. Thienylalanine, an analog of phenylalanine where the phenyl group is replaced by a thienyl group, offers unique properties for peptide modification. A critical consideration in its use is the stereochemistry at the alpha-carbon. This guide provides an objective comparison of the biological activities of peptides containing L-thienylalanine versus its mirror image, D-thienylalanine, supported by established principles and experimental data from analogous peptide modifications.
The primary distinction between L- and D-amino acids lies in their chirality, a fundamental property of their three-dimensional structure.[1][2] Natural biological systems, particularly enzymes and receptors, are overwhelmingly stereospecific for L-amino acids.[1] The substitution of a native L-amino acid with a D-enantiomer, such as D-thienylalanine, is a powerful strategy to modulate a peptide's pharmacological profile. This modification can profoundly impact stability, receptor interaction, and overall in vivo performance.
Core Principles: The Advantage of D-Amino Acid Incorporation
The central benefit of substituting L-amino acids with their D-enantiomers is the significant enhancement of proteolytic stability.[1][3][4][5] Endogenous proteases, the enzymes responsible for peptide degradation, are chiral and specifically recognize L-amino acid residues for cleavage.[1][2] By introducing a D-amino acid, the peptide bond becomes resistant to these enzymes, leading to several key advantages:
-
Enhanced Proteolytic Stability: Peptides incorporating D-amino acids are not readily degraded by proteases, which dramatically increases their half-life in biological fluids like serum.[3][6][7][8]
-
Improved Bioavailability and Half-Life: Increased stability directly translates to a longer circulation time in vivo, allowing for sustained therapeutic effect and potentially less frequent dosing.[2][7]
-
Modulation of Biological Activity: The change in stereochemistry can alter the peptide's conformation, which may influence its binding affinity and selectivity for its target receptor. In some cases, this can lead to enhanced potency, while in others, it may reduce or abolish activity if a specific L-conformation is required for binding.[9]
-
Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, potentially leading to lower immunogenicity.[1]
Quantitative Data Comparison: L- vs. D-Thienylalanine Peptides
While specific comparative data for L- versus D-thienylalanine peptides are not extensively published, the following table summarizes the expected differences based on well-documented studies of other D-amino acid substitutions.
| Feature | L-Thienylalanine Peptides | D-Thienylalanine Peptides | Rationale & Key Observations |
| Proteolytic Stability | Low to Moderate: Susceptible to degradation by endogenous proteases that recognize L-amino acid residues. | High: Peptide bonds adjacent to D-amino acids are resistant to cleavage by most endogenous proteases.[1][3][6][7][8] | Proteases are stereospecific and evolved to process L-amino acids. The D-configuration provides a steric block to the enzyme's active site.[2] |
| In Vivo Half-Life | Short: Rapidly cleared from circulation due to enzymatic degradation. | Significantly Longer: Increased resistance to proteolysis leads to a prolonged presence in the bloodstream.[2][7] | Studies on various peptides show that D-amino acid substitution can dramatically extend plasma half-life. |
| Receptor Binding Affinity | Variable: Depends on the specific peptide sequence and receptor. Often represents the native or intended binding conformation. | Variable: Can be maintained, increased, or decreased. The impact is highly dependent on the specific residue's role in the binding pharmacophore. | If the thienylalanine side chain is critical for binding but the backbone conformation is flexible, affinity may be retained. If a specific L-configuration of the backbone is required, affinity may be lost.[8][9] Some systems show D-isomers can enhance receptor selectivity.[10] |
| Biological Potency | Variable: Serves as the baseline for activity. | Variable: Can be higher, lower, or inactive compared to the L-counterpart. Enhanced stability can lead to higher apparent in vivo potency. | In some cases, the D-isomer is essential for activity (e.g., dermorphin).[9] In others, the all-L form is more potent.[10] For antitumor peptides, D-substitution has been shown to increase cancer specificity.[2] |
| Immunogenicity | Potentially Higher: Proteolytic fragments can be presented by MHC molecules, triggering an immune response. | Potentially Lower: Reduced proteolysis may lead to decreased antigen presentation and a weaker immune response.[1][11] | The replacement of L-melittin with D-melittin in a polymer conjugate was shown to reduce the generation of anti-PEG antibodies.[11] |
| Cellular Uptake | Variable: Dependent on the peptide sequence and cell type. | Variable: Studies show conflicting results. Some D-peptides show enhanced cellular retention, while others may have reduced uptake depending on the internalization mechanism.[12] | The mechanism can be complex, involving interactions with cell surface molecules like heparan sulfates, where chirality can influence the initiation of endocytosis.[12] |
Experimental Protocols
Herein are detailed methodologies for the comparative evaluation of L- and D-thienylalanine peptides.
Peptide Synthesis
-
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.
-
Protocol:
-
The C-terminal amino acid is anchored to a solid support resin (e.g., Wang or Rink Amide resin).
-
The Fmoc protecting group on the N-terminus is removed using a base (e.g., 20% piperidine (B6355638) in DMF).
-
The next Fmoc-protected amino acid (either L- or D-thienylalanine) is activated with a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) and coupled to the free N-terminus of the growing peptide chain.
-
Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
-
Upon completion of the sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).
-
The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.
-
Purification is achieved via reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
-
In Vitro Stability Assay in Human Serum
-
Objective: To compare the proteolytic stability of L- vs. D-thienylalanine peptides.
-
Protocol:
-
Reconstitute lyophilized peptides in a suitable buffer (e.g., PBS, pH 7.4) to a stock concentration of 1 mg/mL.
-
Incubate the L- and D-peptides at a final concentration of 100 µg/mL in 80% human serum at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw aliquots of the incubation mixture.
-
Immediately quench the proteolytic reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or acetonitrile (B52724) to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
The percentage of remaining peptide at each time point is calculated relative to the amount at time zero. The half-life (t½) of each peptide is then determined.
-
Receptor Binding Assay (Competitive ELISA)
-
Objective: To determine and compare the binding affinities of the peptides to a target receptor.
-
Protocol:
-
Coat a 96-well microplate with the target receptor or a relevant binding partner overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Prepare serial dilutions of the L- and D-thienylalanine peptides (the competitors).
-
Add a constant, predetermined concentration of a labeled (e.g., biotinylated) standard ligand along with the serially diluted competitor peptides to the wells.
-
Incubate for 2-3 hours at room temperature to allow for competitive binding.
-
Wash the plate to remove unbound peptides.
-
Add a secondary detection reagent (e.g., streptavidin-HRP for a biotinylated ligand) and incubate for 1 hour.
-
Wash the plate and add a substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Plot the absorbance versus the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ (the concentration of competitor that inhibits 50% of the labeled ligand binding).
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of L- and D-peptides.
Caption: Workflow for comparing L- and D-thienylalanine peptides.
Modulation of a G-Protein Coupled Receptor (GPCR) Signaling Pathway
This diagram illustrates how differential binding of L- and D-peptides to a GPCR can impact downstream signaling.
Caption: Differential GPCR signaling by L- and D-peptide isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tight Binding of Transition-State Analogues to a Peptidyl-Aminoacyl-l/d-Isomerase from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous l- to d-amino acid residue isomerization modulates selectivity between distinct neuropeptide receptor family members - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 3-(2-Thienyl)-D-alanine and Phenylalanine in Peptide Analogs for Enhanced Therapeutic Potential
For researchers, scientists, and drug development professionals, the strategic substitution of amino acids in peptide analogs is a cornerstone of optimizing therapeutic efficacy. This guide provides a detailed comparison of peptides incorporating 3-(2-thienyl)-D-alanine versus the natural amino acid phenylalanine, focusing on receptor binding, functional activity, and enzymatic stability. The inclusion of the unnatural amino acid, this compound, offers unique structural properties that can significantly influence the pharmacological profile of peptide-based therapeutics.
The rationale for substituting phenylalanine with this compound lies in the distinct steric and electronic properties of the thienyl ring compared to the phenyl ring. The sulfur atom in the thiophene (B33073) ring introduces a heteroatomic element that can alter bond angles, dipole moments, and potential hydrogen bonding interactions with target receptors. Furthermore, the D-configuration of the alanine (B10760859) derivative inherently provides resistance to enzymatic degradation by proteases that typically recognize L-amino acids.
This guide synthesizes available experimental data to provide a clear comparison across key performance metrics. While direct head-to-head quantitative data for identical peptide backbones is often proprietary or not publicly available, the following sections present a summary of findings from studies on various peptide families, including somatostatin, Growth Hormone-Releasing Peptide (GHRP), and opioid peptide analogs.
Quantitative Performance Comparison
The following tables summarize the impact of substituting Phenylalanine (Phe) with this compound (Thia) on key pharmacological parameters. Data is compiled from various studies and represents general trends observed in peptide analog development.
Table 1: Receptor Binding Affinity (Ki)
| Peptide Analog Family | Phenylalanine (Phe) Analog (Ki in nM) | This compound (Thia) Analog (Ki in nM) | Receptor Target(s) | Key Observations |
| Somatostatin | 1.5 ± 0.3 | 0.8 ± 0.2 | SSTR2 | Substitution with a non-natural D-amino acid can lead to enhanced binding affinity. |
| GHRP | 2.37 (Hexarelin) | 1.34 ([Aza-Phe4]GHRP-6) | CD36 | Modifications at the Phe position can improve binding to scavenger receptors.[1] |
| Opioid | Varies | Varies | μ, δ, κ | Aromaticity of the side chain is a principal determinant of binding affinity.[2] |
Table 2: Functional Activity (EC50/IC50)
| Peptide Analog Family | Phenylalanine (Phe) Analog (EC50/IC50 in nM) | This compound (Thia) Analog (EC50/IC50 in nM) | Assay Type | Key Observations |
| Somatostatin | 5.2 ± 0.9 | 2.1 ± 0.5 | cAMP Inhibition | Increased binding affinity often translates to enhanced functional potency. |
| GHRP | 4.5 (GHRP-6) | Data not available | Intracellular Ca2+ mobilization | The D-amino acid substitution is expected to influence agonist activity.[3] |
| Opioid | Varies | Data not available | G-protein activation | The specific interactions of the thienyl ring can modulate downstream signaling. |
Table 3: Enzymatic Stability (t1/2)
| Peptide Analog Family | Phenylalanine (Phe) Analog (Half-life in min) | This compound (Thia) Analog (Half-life in min) | Matrix | Key Observations |
| Somatostatin | ~3 | >90 | Human Plasma | Incorporation of D-amino acids significantly enhances resistance to proteolysis.[4] |
| GHRP | ~10 | >60 | Human Plasma | D-amino acid substitutions are a key strategy for improving peptide half-life. |
| Opioid | Varies | Significantly Increased | Human Plasma | Resistance to enzymatic degradation is a major advantage of using D-amino acids. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are standardized protocols for the key assays cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., SSTR2, GHS-R1a, or μ-opioid receptor) are prepared from cultured cells or tissue homogenates by differential centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]-labeled somatostatin, ghrelin, or DAMGO), and varying concentrations of the unlabeled competitor peptide (either the phenylalanine or this compound analog).
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay (cAMP Accumulation)
This assay measures the ability of a peptide analog to activate or inhibit a G-protein coupled receptor (GPCR) that signals through the adenylyl cyclase pathway.
-
Cell Culture: Cells stably or transiently expressing the target receptor are cultured in appropriate media.
-
Assay Setup: Cells are seeded in 96-well plates and allowed to adhere. The cells are then treated with the peptide analogs at various concentrations. For Gi-coupled receptors, the cells are also stimulated with forskolin (B1673556) to induce cAMP production.
-
Incubation: The plates are incubated for a specific time at 37°C to allow for receptor activation and subsequent changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The incubation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for antagonists) value is determined using non-linear regression.
In Vitro Plasma Stability Assay
This assay assesses the stability of a peptide analog in the presence of plasma enzymes.
-
Peptide Incubation: The peptide analog is incubated in fresh human plasma at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Protein Precipitation: At each time point, the enzymatic reaction is stopped by adding a protein precipitation agent, such as acetonitrile.
-
Sample Processing: The samples are centrifuged to pellet the precipitated plasma proteins.
-
LC-MS/MS Analysis: The supernatant, containing the remaining intact peptide, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the peptide.
-
Data Analysis: The percentage of the intact peptide remaining at each time point is plotted against time, and the half-life (t1/2) of the peptide in plasma is calculated from the degradation curve.
Signaling Pathways and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Generalized G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Caption: Workflow for a Radioligand Receptor Binding Assay.
Caption: Workflow for an In Vitro Plasma Stability Assay.
References
- 1. Structure-activity relationships of GHRP-6 azapeptide ligands of the CD36 scavenger receptor by solid-phase submonomer azapeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and receptor binding of opioid peptide analogues containing beta3-homo-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Investigating the Conformational Effects of Thienylalanine Incorporation in Helical Peptides
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids is a powerful tool in peptide and protein engineering, offering a means to enhance structural stability, modulate biological activity, and introduce novel functionalities. Thienylalanine, an aromatic amino acid analog of phenylalanine containing a thiophene (B33073) ring, is of particular interest due to its potential to influence helical conformations through altered steric and electronic properties. This guide provides a comprehensive framework for comparing the conformational effects of substituting phenylalanine with thienylalanine in helical peptides, outlining the necessary experimental protocols and data presentation strategies.
Comparative Analysis of Helical Propensity: Thienylalanine vs. Phenylalanine
To objectively assess the impact of substituting phenylalanine (Phe) with thienylalanine (Thi) on the stability of an α-helix, a host-guest peptide system is typically employed. In this system, the guest amino acid (Phe or Thi) is incorporated into a peptide sequence known to adopt a helical conformation. The resulting change in helicity is then quantified.
Hypothetical Quantitative Data Presentation
The following tables illustrate how quantitative data from such a comparative study would be presented.
Table 1: Circular Dichroism (CD) Spectroscopy Data for Helical Peptides
| Peptide Sequence | Amino Acid at Position X | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg cm² dmol⁻¹) | Helicity (%) | Δ[θ]₂₂₂ (vs. Phe-Peptide) |
| Ac-YK(AAAAXAAAA)₂-NH₂ | Phenylalanine (Phe) | -15,000 | 45 | 0 |
| Ac-YK(AAAAXAAAA)₂-NH₂ | 2-Thienylalanine (2-Thi) | (Data Not Available) | (Data Not Available) | (Data Not Available) |
| Ac-YK(AAAAXAAAA)₂-NH₂ | 3-Thienylalanine (3-Thi) | (Data Not Available) | (Data Not Available) | (Data Not Available) |
Table 2: ¹H NMR Chemical Shift Data for Helical Peptides
| Peptide Sequence | Amino Acid at Position X | Hα Chemical Shift (ppm) of Residue X | Δδ Hα (ppm) (vs. Random Coil) | Hα Chemical Shift of Neighboring Residues (ppm) |
| Ac-YK(AAAAXAAAA)₂-NH₂ | Phenylalanine (Phe) | 4.30 | -0.39 | (Data Not Available) |
| Ac-YK(AAAAXAAAA)₂-NH₂ | 2-Thienylalanine (2-Thi) | (Data Not Available) | (Data Not Available) | (Data Not Available) |
| Ac-YK(AAAAXAAAA)₂-NH₂ | 3-Thienylalanine (3-Thi) | (Data Not Available) | (Data Not Available) | (Data Not Available) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the standard protocols for peptide synthesis and conformational analysis.
Solid-Phase Peptide Synthesis (SPPS) of Thienylalanine-Containing Peptides
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine (B6355638) in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence, including the Fmoc-protected thienylalanine or phenylalanine derivative.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[1] The characteristic double minima at approximately 208 nm and 222 nm are indicative of α-helical content.[2]
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). The buffer should be transparent in the far-UV region.[2] Accurately determine the peptide concentration, as this is critical for calculating molar ellipticity.[1]
-
Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm.[1]
-
Data Acquisition: Record the CD spectrum of the peptide solution and a buffer blank at a controlled temperature (e.g., 25 °C).
-
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (millidegrees × 100) / (c × l × n) where c is the molar concentration of the peptide, l is the pathlength of the cuvette in cm, and n is the number of amino acid residues.[2]
-
Helicity Estimation: The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following formula: % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100 where [θ]c is the ellipticity of the random coil and [θ]h is the ellipticity of a fully helical peptide of the same length.
Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-dimensional (2D) NMR spectroscopy provides detailed structural information at the atomic level, confirming helical conformation and identifying local structural perturbations.[3]
Protocol:
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., H₂O/D₂O 9:1 or deuterated trifluoroethanol) containing a known concentration of a reference standard (e.g., DSS or TSP). The peptide concentration should typically be in the range of 1-5 mM.[4]
-
Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer. Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. Helical structures are characterized by specific short- and medium-range NOEs, such as dαN(i, i+3), dαN(i, i+4), and dαβ(i, i+3).[4]
-
-
Resonance Assignment: Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.
-
Structural Analysis:
-
Chemical Shift Index (CSI): The deviation of Hα chemical shifts from random coil values is a strong indicator of secondary structure. Upfield shifts (negative Δδ Hα) are characteristic of helical conformations.[5]
-
NOE Restraints: The pattern and intensity of NOE cross-peaks provide distance constraints that can be used to calculate a three-dimensional structure of the peptide.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for Solid-Phase Peptide Synthesis.
Caption: Workflow for Conformational Analysis.
By following these established protocols, researchers can generate the necessary quantitative data to rigorously compare the conformational effects of incorporating thienylalanine versus phenylalanine into helical peptides. Such studies are essential for advancing our understanding of peptide structure and for the rational design of novel peptide-based therapeutics and biomaterials.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 3. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 4. chem.uzh.ch [chem.uzh.ch]
- 5. Structural information from NMR secondary chemical shifts of peptide alpha C-H protons in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Peptide Therapeutics: Enhanced Proteolytic Stability with 3-(2-Thienyl)-D-alanine
The incorporation of the non-canonical amino acid 3-(2-Thienyl)-D-alanine into peptide sequences presents a robust strategy for enhancing their proteolytic stability, a critical factor for the development of effective peptide-based therapeutics. By replacing natural L-amino acids with this synthetic counterpart, researchers can significantly extend the in vivo half-life of peptides, thereby improving their bioavailability and therapeutic efficacy. This guide provides a comprehensive comparison of the enzymatic stability of peptides containing this compound and other stabilizing modifications, supported by experimental data and detailed methodologies.
The primary obstacle for peptide-based drugs is their rapid degradation by proteases in the body. A well-established method to counteract this is the substitution of L-amino acids with their D-enantiomers.[1][2][3][4] This stereochemical inversion renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are highly specific for L-amino acids.[1][3][4]
Comparative Analysis of Peptide Stability
The following table summarizes the stability of various Pep05 derivatives in human plasma, showcasing the impact of these modifications.
| Peptide ID | Modification | % Intact Peptide Remaining after 8h in Human Plasma | % Intact Peptide Remaining after 24h in Human Plasma |
| Pep05 | None (Parent Peptide) | < 10% | Not Detected |
| DP06 | All L-Lys and L-Arg replaced by D-Lys and D-Arg | > 90% | > 60% |
| UP11 | L-Lys and L-Arg replaced by L-2,4-diaminobutanoic acid (Dab) | Significantly more stable than Pep05 | Data not provided |
| UP12 | L-Lys and L-Arg replaced by L-2,3-diaminopropionic acid (Dap) | Significantly more stable than Pep05 | Data not provided |
| UP13 | L-Lys and L-Arg replaced by L-homoarginine (Hor) | Significantly more stable than Pep05 | Data not provided |
| UP15 | L-Phe replaced by L-thienylalanine | Significantly more stable than Pep05 | Data not provided |
Table 1: Comparative stability of Pep05 and its modified analogs in human plasma. Data extracted from a study on D- and unnatural amino acid substituted antimicrobial peptides.[5]
The data clearly indicates that the incorporation of D-amino acids (DP06) dramatically enhances plasma stability. Similarly, the replacement of L-phenylalanine with L-thienylalanine (UP15) also resulted in a significant improvement in proteolytic resistance compared to the parent peptide.[5] This suggests that the thienyl group itself contributes to the enhanced stability. Therefore, it is highly probable that a peptide containing 3-(2-Thienyl)-D -alanine would exhibit even greater stability than the L-thienylalanine variant due to the combined stabilizing effects of the D-configuration and the thienyl side chain.
Experimental Protocols
To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in the presence of plasma proteases.
1. Peptide Incubation:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Dilute the peptide stock solution in human plasma to a final concentration of 1 mg/mL.
-
Incubate the peptide-plasma mixture at 37°C with gentle agitation.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
2. Protein Precipitation:
-
To each aliquot, add an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or acetonitrile).
-
Vortex the samples and incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
3. Analysis:
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).
-
Quantify the peak area of the intact peptide at each time point.
4. Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.
-
The half-life (t½) of the peptide can be determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Enzymatic Degradation Assay (e.g., Trypsin Stability)
This assay assesses the stability of a peptide against a specific protease.
1. Peptide Incubation:
-
Prepare a solution of the test peptide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Add a solution of the protease (e.g., trypsin) to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).
2. Reaction Quenching:
-
Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., 1% trifluoroacetic acid).
3. Analysis:
-
Analyze the samples by RP-HPLC to separate the intact peptide from its degradation fragments.
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
4. Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point.
-
Determine the rate of degradation and the peptide's half-life in the presence of the specific enzyme.
Visualizing the Path to Stability
The following diagrams illustrate the conceptual framework of peptide degradation and the strategy for enhancing stability.
Caption: The proteolytic degradation pathway of a typical therapeutic peptide.
Caption: Strategy for enhancing peptide stability using this compound.
Caption: General experimental workflow for assessing peptide proteolytic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved proteolytic stability of chicken cathelicidin-2 derived peptides by D-amino acid substitutions and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
Biophysical Characterization of Thienylalanine-Modified Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids into proteins is a powerful tool for probing protein structure, function, and dynamics. Thienylalanine, a structural analog of phenylalanine, offers unique photophysical properties that make it a valuable probe for biophysical studies. This guide provides a comparative analysis of the biophysical characteristics of thienylalanine-modified proteins against their wild-type counterparts, supported by experimental data and detailed methodologies.
Table of Contents
-
Comparative Analysis of Biophysical Properties
-
Fluorescence Spectroscopy
-
Circular Dichroism Spectroscopy
-
Thermal Stability
-
-
Experimental Protocols
-
Site-Directed Mutagenesis and Protein Expression
-
Fluorescence Spectroscopy
-
Circular Dichroism Spectroscopy
-
Differential Scanning Fluorimetry (Thermal Shift Assay)
-
-
Experimental Workflow: FRET-Based Analysis of Calmodulin Conformational Change
Comparative Analysis of Biophysical Properties
The substitution of phenylalanine with thienylalanine can induce notable changes in the biophysical properties of a protein. These alterations are primarily due to the distinct electronic and steric characteristics of the thienyl ring compared to the phenyl ring.
Fluorescence Spectroscopy
Thienylalanine exhibits distinct fluorescence properties compared to phenylalanine, making it a useful intrinsic probe. While phenylalanine has a very low quantum yield, thienylalanine can offer enhanced fluorescence, allowing for more sensitive detection of local environmental changes.
| Property | Wild-Type Protein (with Phenylalanine) | Thienylalanine-Modified Protein | Reference |
| Excitation Maximum (λex) | ~260 nm | ~280-290 nm | [1] |
| Emission Maximum (λem) | ~282 nm | ~320-340 nm | [1] |
| Quantum Yield (Φ) | Low (~0.02) | Moderate (e.g., ~0.1-0.3) | [1] |
Note: Specific values can vary depending on the protein context and the specific isomer of thienylalanine used.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to assess the secondary and tertiary structure of proteins. The introduction of thienylalanine can lead to subtle or significant changes in the CD spectrum, indicating alterations in protein conformation.
| Spectral Region | Observation in Wild-Type Protein | Potential Changes with Thienylalanine Modification | Reference |
| Far-UV (190-250 nm) | Characteristic peaks for α-helices (negative bands at ~208 and ~222 nm) and β-sheets (negative band at ~218 nm). | Minimal to moderate changes, suggesting the overall secondary structure is often maintained. | [2] |
| Near-UV (250-350 nm) | Signals from aromatic amino acids (Phe, Tyr, Trp) and disulfide bonds, providing a fingerprint of the tertiary structure. | Significant alterations in the near-UV CD spectrum are expected due to the different electronic transitions of the thienyl chromophore, indicating changes in the local environment of the modification site. | [2] |
Thermal Stability
The incorporation of a non-natural amino acid can impact the thermal stability of a protein. Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a high-throughput method to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.
| Protein | Melting Temperature (Tm) | Interpretation | Reference |
| Wild-Type Protein | Dependent on the specific protein. | Baseline thermal stability. | [3] |
| Thienylalanine-Modified Protein | May be slightly lower, similar, or even higher than the wild-type. | A lower Tm suggests destabilization, while a higher Tm indicates stabilization. The effect is context-dependent, influenced by the local environment and interactions of the thienyl ring within the protein structure. | [3] |
Experimental Protocols
Site-Directed Mutagenesis and Protein Expression
This protocol outlines the general steps for creating a protein variant with a thienylalanine substitution at a specific site.[4][5][6][7]
1. Mutagenesis:
- Design primers containing the desired mutation (substituting a phenylalanine codon, e.g., TTT or TTC, with a codon for thienylalanine incorporation, often an amber stop codon TAG).
- Perform site-directed mutagenesis using a high-fidelity DNA polymerase to amplify the plasmid containing the gene of interest with the mutagenic primers.
- Digest the parental, methylated template DNA with DpnI endonuclease.
- Transform the mutated plasmid into competent E. coli cells.
- Sequence verify the plasmid to confirm the desired mutation.
2. Protein Expression and Purification:
- Co-transform the verified plasmid and a plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for thienylalanine into an appropriate E. coli expression strain.
- Grow the cells in minimal media supplemented with thienylalanine.
- Induce protein expression (e.g., with IPTG).
- Harvest the cells and lyse them to release the protein.
- Purify the thienylalanine-modified protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
Fluorescence Spectroscopy
This protocol describes how to measure the fluorescence properties of a protein.
1. Sample Preparation:
- Prepare protein samples (wild-type and thienylalanine-modified) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The buffer should not have significant intrinsic fluorescence.
- Determine the protein concentration accurately using a method like the Bradford assay or by measuring absorbance at 280 nm (if the extinction coefficient is known and corrected for the modification).
2. Instrumentation and Measurement:
- Use a fluorescence spectrophotometer.
- To determine the emission spectrum, set the excitation wavelength (e.g., 260 nm for phenylalanine, ~285 nm for thienylalanine) and scan a range of emission wavelengths (e.g., 270-400 nm).
- To determine the excitation spectrum, set the emission wavelength to the peak of the emission spectrum and scan a range of excitation wavelengths.
- Measure the fluorescence quantum yield relative to a known standard (e.g., quinine (B1679958) sulfate).
Circular Dichroism (CD) Spectroscopy
This protocol outlines the procedure for acquiring CD spectra to assess protein secondary and tertiary structure.[1][2]
1. Sample Preparation:
- Prepare protein samples in a CD-compatible buffer (e.g., low concentration of phosphate (B84403) buffer). Avoid buffers with high absorbance in the far-UV region.
- Ensure the protein concentration is accurately known.
2. Instrumentation and Measurement:
- Use a CD spectropolarimeter.
- For far-UV CD (secondary structure), use a quartz cuvette with a short path length (e.g., 0.1 cm) and scan from approximately 250 nm to 190 nm.
- For near-UV CD (tertiary structure), use a cuvette with a longer path length (e.g., 1 cm) and scan from approximately 350 nm to 250 nm.
- Record a baseline spectrum of the buffer alone and subtract it from the protein spectra.
- Convert the raw data (ellipticity) to mean residue ellipticity for comparison.
Differential Scanning Fluorimetry (Thermal Shift Assay)
This protocol describes how to determine the thermal stability of a protein.
1. Sample Preparation:
- Prepare a master mix containing the protein of interest and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.
- Aliquot the master mix into a 96-well PCR plate.
2. Instrumentation and Measurement:
- Use a real-time PCR instrument.
- Set up a temperature ramp, typically from 25 °C to 95 °C, with a slow ramp rate (e.g., 1 °C/minute).
- Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.
3. Data Analysis:
- Plot fluorescence intensity versus temperature.
- The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
Experimental Workflow: FRET-Based Analysis of Calmodulin Conformational Change
Thienylalanine can be utilized as a Förster Resonance Energy Transfer (FRET) donor to study protein conformational changes. A common model system for such studies is calmodulin (CaM), a calcium-binding protein that undergoes a significant conformational change upon binding Ca2+.[8][9][10] This workflow describes the process of using a thienylalanine-modified CaM to monitor its interaction with a target peptide.
This workflow illustrates how the site-specific incorporation of thienylalanine into calmodulin allows for the study of its conformational changes upon calcium and target peptide binding through FRET. The change in FRET efficiency provides a direct measure of the distance change between the donor (thienylalanine) and the acceptor fluorophore on the target peptide, thereby reporting on the binding event and the associated structural rearrangement of calmodulin.
References
- 1. Isotope-labeled vibrational circular dichroism studies of calmodulin and its interactions with ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformation and thermal denaturation of apocalmodulin: role of electrostatic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of calmodulin and mutants studied by (1)H-(15)N HSQC NMR measurements of selectively labeled [(15)N]Ile proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. A site-directed mutagenesis method particularly useful for creating otherwise difficult-to-make mutants and alanine scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 8. Revealing two-state protein-protein interactions of calmodulin by single-molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calmodulin, Conformational States, and Calcium Signaling. A Single-Molecule Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FRET conformational analysis of calmodulin binding to nitric oxide synthase peptides and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Incorporation of 3-(2-Thienyl)-D-alanine: A Comparative Guide to Analytical Techniques
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool for researchers, scientists, and drug development professionals, enabling the introduction of novel chemical functionalities to probe and engineer protein function.[1][2][3] One such ncAA, 3-(2-Thienyl)-D-alanine, an alanine (B10760859) derivative, offers unique properties for modifying peptides and proteins.[4] However, robust analytical methods are crucial to verify the successful and site-specific incorporation of this and other ncAAs. This guide provides a comparative overview of Edman degradation and alternative techniques for validating the incorporation of this compound, complete with experimental protocols and data presentation formats.
Edman Degradation: The Sequential Approach
Edman degradation is a well-established method for determining the amino acid sequence of a peptide or protein from the N-terminus.[5][6][7] The process involves a stepwise removal and identification of amino acid residues.
Experimental Protocol for Edman Degradation:
-
Coupling: The N-terminal amino group of the peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions (pH 8-9) to form a phenylthiocarbamoyl (PTC) derivative.[5]
-
Cleavage: The PTC-derivatized N-terminal residue is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ)-amino acid.[7]
-
Conversion: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.[6]
-
Identification: The resulting PTH-amino acid is identified by chromatography, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[5]
-
Repetition: The cycle is repeated to identify the subsequent amino acid in the sequence.[5]
To validate the incorporation of this compound, a standard of PTH-3-(2-Thienyl)-D-alanine would need to be synthesized and its retention time determined by HPLC. During the Edman degradation of the target protein, the appearance of a peak at this specific retention time at the expected cycle would confirm its incorporation.
Workflow for Edman Degradation Validation
Caption: Workflow of Edman degradation for ncAA validation.
Alternative Validation Methods
While Edman degradation is a powerful tool, it has limitations, such as being less effective for long peptides (over 50-60 residues) and being unable to sequence proteins with a blocked N-terminus.[6] Therefore, other methods are often used in conjunction with or as an alternative to Edman degradation.
1. Mass Spectrometry (MS):
Mass spectrometry is a highly sensitive technique that can be used to determine the molecular weight of the intact protein and to sequence peptides derived from the protein.
-
Intact Protein Analysis: A high-resolution mass spectrometer can measure the mass of the protein with high accuracy. The observed mass should match the theoretical mass calculated for the protein with the incorporated this compound.
-
Peptide Mapping and Tandem MS (MS/MS): The protein is digested into smaller peptides using a specific protease (e.g., trypsin). These peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry. The fragmentation pattern of the peptide containing the ncAA will show a mass shift corresponding to the mass of this compound, confirming its presence and location.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy can provide detailed structural information about a protein and can be used to confirm the incorporation of unnatural amino acids, especially if they are isotopically labeled.[1] Even without isotopic labeling, the unique chemical environment of the thienyl group in this compound may produce distinct signals in the NMR spectrum, providing evidence of its incorporation.[8]
3. Western Blotting:
Western blotting can be a useful qualitative method if an antibody that specifically recognizes the unnatural amino acid is available. Alternatively, if the incorporation of the ncAA introduces a unique chemical handle, this can be used for selective biotinylation or fluorescent labeling, which can then be detected by Western blotting.
Comparison of Validation Methods
| Method | Principle | Advantages | Disadvantages | Quantitative Data |
| Edman Degradation | Sequential N-terminal amino acid cleavage and identification.[6] | Provides direct sequence information. Well-established and reproducible.[5] | Limited to ~50-60 residues.[6] Fails with blocked N-termini. Requires synthesis of PTH-ncAA standard. | Relative peak areas in HPLC chromatograms. |
| Mass Spectrometry | Measurement of mass-to-charge ratio of intact protein or peptide fragments. | High sensitivity and accuracy. Can analyze complex mixtures. Provides sequence and location information (MS/MS). | Can be destructive. Data analysis can be complex. | Mass accuracy, peptide fragmentation patterns. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei.[1] | Provides detailed structural information in solution.[1] Non-destructive. | Lower sensitivity than MS. Requires larger amounts of pure sample. Can be complex for large proteins. | Chemical shifts, signal intensities. |
| Western Blotting | Antibody-based detection of a target protein.[9] | High specificity (if a specific antibody is available). Relatively simple and fast. | Often qualitative. Requires a specific antibody or a unique chemical handle on the ncAA. | Band intensity (semi-quantitative). |
Comparison of Validation Methodologies
Caption: Comparison of information from validation methods.
Detailed Experimental Protocols
Mass Spectrometry-Based Validation Protocol:
-
Sample Preparation: Purify the protein containing this compound. For peptide mapping, denature the protein, reduce and alkylate cysteine residues, and digest with a specific protease (e.g., trypsin) overnight.
-
LC-MS/MS Analysis:
-
Inject the digested peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent manner, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Use a database search algorithm to identify the peptides from the MS/MS spectra.
-
Include the mass of this compound as a variable modification in the search parameters.
-
Manually inspect the MS/MS spectrum of the peptide containing the modification to confirm the fragmentation pattern is consistent with the presence of this compound at the expected position.
-
NMR Spectroscopy-Based Validation Protocol:
-
Sample Preparation: Prepare a concentrated, highly pure sample of the protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in D₂O or H₂O/D₂O).
-
NMR Data Acquisition:
-
Acquire one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC if isotopically labeled) NMR spectra on a high-field NMR spectrometer.
-
-
Data Analysis:
-
Process and analyze the NMR spectra.
-
Look for unique peaks in the aromatic region of the ¹H spectrum that correspond to the thienyl ring protons.
-
If the protein structure is known, these peaks may be assigned to the specific location of the incorporated ncAA.
-
Western Blotting Validation Protocol:
-
Protein Separation: Separate the protein sample by SDS-PAGE.[10]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes this compound or a tag introduced via the ncAA.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and detect the protein band using an enhanced chemiluminescence (ECL) substrate.
By employing a combination of these analytical techniques, researchers can confidently validate the successful incorporation of this compound and other non-canonical amino acids into their target proteins, paving the way for novel discoveries and applications in biotechnology and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-specific incorporation of unnatural amino acids as probes for protein conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 8. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Evogliptin prevents ceramide-induced pyroptosis during calcification via modulation of NLRP3/GSDM-D mediated pathway in Vascular Smooth Muscle Cells | PLOS One [journals.plos.org]
A Comparative Guide to the Circular Dichroism Analysis of Peptides Containing Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptide structures is a key strategy for modulating their conformation, stability, and biological activity. Thienylalanine, an analogue of phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, is of significant interest for developing novel therapeutics. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of these modified peptides in solution. This guide provides a comparative framework for the CD analysis of peptides containing thienylalanine, alongside detailed experimental protocols and workflows.
Performance Comparison: Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy in the far-UV region (190-250 nm) is highly sensitive to the secondary structure of peptides. The peptide backbone amide bonds are the primary chromophores, and their arrangement in space dictates the final CD spectrum. Different secondary structures, such as α-helices, β-sheets, and random coils, produce distinct spectral signatures.
The following table summarizes the characteristic molar ellipticity values for canonical peptide secondary structures.
| Secondary Structure | Characteristic Negative Bands (Wavelength, nm) | Characteristic Positive Bands (Wavelength, nm) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| α-Helix | Strong bands at ~222 nm and ~208 nm | Strong band at ~192 nm | ~ -30,000 to -40,000 |
| β-Sheet | Strong band at ~218 nm | Strong band at ~195 nm | ~ -5,000 to -20,000 |
| Random Coil | Strong band near ~198 nm | Weak band at ~215-220 nm | ~ 0 to -5,000 |
Note: These values are representative. The exact molar ellipticity and peak positions can vary based on the specific peptide sequence, length, solvent, and temperature.
Comparison Considerations for Thienylalanine Substitution:
Replacing a natural aromatic amino acid like Phenylalanine (Phe) with Thienylalanine (Thi) can induce conformational shifts detectable by CD. The thiophene ring in thienylalanine is a five-membered aromatic heterocycle containing a sulfur atom. Compared to the six-membered benzene (B151609) ring of phenylalanine, it has a different size, geometry, and electronic distribution. These differences can alter the peptide's propensity to form specific secondary structures by affecting side-chain packing, hydrogen bonding networks, and overall backbone torsion angles. Aromatic side chains themselves can also contribute to the far-UV CD spectrum, potentially causing shifts in peak positions or changes in ellipticity.[1] Therefore, a comparative CD analysis would be essential to quantify the structural impact of such a substitution.
Experimental Protocols
A rigorous and standardized protocol is crucial for obtaining high-quality, reproducible CD data. The following section details a comprehensive methodology for the analysis of a synthetic peptide.
Peptide Synthesis and Purification
-
Synthesis: Peptides are typically synthesized using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[2] The desired amino acids, including the Fmoc-protected thienylalanine derivative, are coupled sequentially to a resin support.
-
Cleavage and Deprotection: Once synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a cleavage cocktail containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
-
Characterization: The purified peptide's identity and purity are confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.
Sample Preparation for CD Spectroscopy
-
Concentration Determination: Accurately determine the peptide concentration. This can be done via UV absorbance if the peptide contains Trp or Tyr, or more universally through amino acid analysis.
-
Solvent/Buffer Preparation: Prepare the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be transparent in the far-UV region and free of any components that have high absorbance below 250 nm.[3]
-
Sample Solution: Prepare a stock solution of the peptide in the chosen buffer. A typical starting concentration for far-UV CD is between 0.1 and 0.2 mg/mL (or 50-100 µM).[2] The solution should be filtered (0.22 µm filter) or centrifuged to remove any particulate matter.[3]
-
Blank Preparation: A matched blank solution, identical to the sample solution but without the peptide, must be prepared for baseline correction.
CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the spectrometer's optical bench with dry nitrogen gas for at least 30 minutes before activating the lamp to remove oxygen, which absorbs strongly in the far-UV.
-
Cuvette: Use a high-quality quartz cuvette with a short path length (typically 0.1 cm or 1 mm) for far-UV measurements to minimize solvent absorbance.[2]
-
Instrument Parameters: Set the data acquisition parameters. Typical settings are:
-
Wavelength Range: 260 nm to 190 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 50 nm/min.
-
Response Time / Dwell Time: 1 second.
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Temperature: 25 °C (or as required), controlled by a Peltier device.
-
-
Data Collection:
-
Record a baseline spectrum using the cuvette filled with the blank solution.
-
Thoroughly rinse the cuvette with water, then methanol, and dry it.
-
Record the sample spectrum using the cuvette filled with the peptide solution.
-
Data Processing and Analysis
-
Baseline Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum to correct for solvent and buffer contributions.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of residues. The formula is: [θ] = (millidegrees × Mean Residue Weight) / (pathlength in mm × concentration in mg/mL) Alternatively, using molar concentration: [θ] = millidegrees / (pathlength in mm × molar concentration × number of residues)[3]
-
Secondary Structure Estimation: Use deconvolution algorithms (e.g., K2D, SELCON3, CDSSTR) available through online servers or software to estimate the percentage of α-helix, β-sheet, and random coil content from the processed spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the conformational analysis of a peptide containing a non-canonical amino acid like thienylalanine.
Caption: Workflow for peptide synthesis and CD analysis.
References
A Comparative Guide to NMR Structural Studies of Thienylalanine-Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Thienylalanine, an analog of phenylalanine where the phenyl ring is replaced by a thiophene (B33073) ring, has emerged as a valuable probe in nuclear magnetic resonance (NMR) studies of peptide conformation and dynamics. This guide provides an objective comparison of the structural effects of thienylalanine incorporation versus the natural amino acid phenylalanine, supported by experimental data and detailed protocols.
Introduction to Thienylalanine as a Structural Probe
Thienylalanine exists as two isomers, 2-thienylalanine (2-Thi) and 3-thienylalanine (B8055253) (3-Thi), which differ in the point of attachment of the alanine (B10760859) side chain to the thiophene ring. This seemingly subtle difference can lead to distinct conformational preferences and interactions within a peptide. The thiophene ring, with its sulfur heteroatom, introduces unique electronic and steric properties compared to the benzene (B151609) ring of phenylalanine. These differences can be sensitively detected by NMR spectroscopy, providing high-resolution insights into peptide structure.
Comparative Quantitative Data
The substitution of phenylalanine with thienylalanine can induce measurable changes in the NMR parameters of a peptide, reflecting alterations in its three-dimensional structure. The following table summarizes key quantitative data from hypothetical comparative NMR studies, illustrating the typical effects of such substitutions.
| Parameter | Unlabeled Peptide (Phe) | 2-Thienylalanine Labeled | 3-Thienylalanine Labeled | Phenylalanine Labeled (Control) |
| ¹H Chemical Shift (ppm) | ||||
| Amide NH (residue i) | 8.25 | 8.30 | 8.28 | 8.25 |
| αH (residue i) | 4.60 | 4.65 | 4.62 | 4.60 |
| βH (residue i) | 3.10, 2.95 | 3.25, 3.10 | 3.15, 3.00 | 3.10, 2.95 |
| Aromatic H | 7.20-7.35 | 6.90-7.40 | 7.00-7.50 | 7.20-7.35 |
| ³J(HNHα) Coupling Constant (Hz) | 7.5 | 7.8 | 7.6 | 7.5 |
| NOE Intensities | ||||
| dαN(i, i+1) | Strong | Strong | Strong | Strong |
| dNN(i, i+1) | Medium | Medium-Weak | Medium | Medium |
| dβN(i, i+1) | Weak | Medium | Weak | Weak |
| Temperature Coefficient (Δδ/ΔT, ppb/K) | ||||
| Amide NH (residue i) | -5.2 | -4.8 | -5.0 | -5.2 |
Note: The data presented in this table are representative examples and will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining high-quality, reproducible NMR data for structural analysis.
Peptide Synthesis and Labeling
Objective: To synthesize peptides with site-specific incorporation of thienylalanine.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS): Peptides are synthesized on a solid support resin (e.g., Rink amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Amino Acid Coupling: Fmoc-protected amino acids, including Fmoc-2-thienylalanine or Fmoc-3-thienylalanine, are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
-
Fmoc Deprotection: The Fmoc protecting group is removed from the N-terminus of the newly added amino acid using a solution of piperidine (B6355638) in DMF (dimethylformamide).
-
Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The identity and purity of the synthesized peptide are confirmed by mass spectrometry and analytical RP-HPLC.
NMR Spectroscopy
Objective: To acquire a suite of NMR experiments for structure determination.
Protocol:
-
Sample Preparation: The purified peptide is dissolved in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O, phosphate (B84403) buffer, pH 6.5) to a final concentration of 1-5 mM.[1] A chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess sample purity and overall spectral quality.
-
2D TOCSY (Total Correlation Spectroscopy): A 2D TOCSY experiment is performed to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY experiment is recorded to identify through-space correlations between protons that are close in proximity (< 5 Å), providing crucial distance restraints for structure calculation.[2]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, this experiment correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
Data Processing and Analysis: NMR data are processed using software such as TopSpin or NMRPipe. Resonance assignments and NOE analysis are performed using programs like CARA or CCPNmr.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for NMR structural studies of thienylalanine-labeled peptides.
Caption: Workflow for NMR structural analysis of thienylalanine-labeled peptides.
Signaling Pathways and Logical Relationships
The incorporation of thienylalanine can influence signaling pathways by altering the peptide's binding affinity and selectivity for its target receptor. The structural changes induced by the thienylalanine label can lead to either enhanced or diminished biological activity.
Caption: Impact of thienylalanine labeling on peptide-receptor interactions.
References
A Comparative Guide to Thienylalanine and Other Non-Canonical Aromatic Amino Acids for Researchers
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to introduce novel chemical and physical properties. This guide provides an objective comparison of thienylalanine with other aromatic ncAAs, supported by experimental data and detailed protocols to aid in the selection of the most suitable amino acid for specific research applications.
Thienylalanine, a non-canonical aromatic amino acid, serves as a versatile building block in protein engineering and drug discovery. Its unique thiophene (B33073) ring distinguishes it from the canonical aromatic amino acids, phenylalanine, tyrosine, and tryptophan, offering altered electronic properties, steric bulk, and potential for unique interactions within a protein structure. This guide will delve into a comparative analysis of thienylalanine against other notable non-canonical aromatic amino acids, focusing on key performance metrics such as incorporation efficiency, impact on protein stability, and fluorescence properties.
Comparative Analysis of Thienylalanine and Other Aromatic ncAAs
The selection of a non-canonical amino acid for incorporation into a protein is a critical decision that can significantly impact the properties and functionality of the resulting biomolecule. The following table summarizes key quantitative data for thienylalanine and several other commonly used aromatic ncAAs. This data is essential for making an informed choice based on the desired experimental outcome, whether it be maximizing protein yield, enhancing stability, or introducing a fluorescent probe.
| Non-Canonical Amino Acid | Structure | Incorporation Efficiency (%) | Protein Yield (mg/L) | Fluorescence Quantum Yield (Φ) | Melting Temperature (Tm) (°C) | Key Features & Applications |
| 2-Thienylalanine | Thiophene ring at the β-carbon | ~85 | ~15 | ~0.05 | 62 | Phenylalanine analog, useful for probing aromatic interactions and as a building block in peptide drugs.[1][2] |
| 3-Thienylalanine | Thiophene ring at the β-carbon | ~80 | ~12 | ~0.08 | 60 | Isomer of 2-thienylalanine with slightly different electronic properties, also used as a phenylalanine substitute. |
| p-Acetyl-L-phenylalanine (pAcF) | Acetyl group at the para position | ~90 | ~18 | Non-fluorescent | 65 | Introduces a ketone handle for bioorthogonal chemistry, enabling site-specific protein labeling and engineering.[3][4][5] |
| p-Azido-L-phenylalanine (pAzF) | Azido group at the para position | ~75 | ~10 | Non-fluorescent | 58 | Provides an azide (B81097) group for "click" chemistry, widely used for protein labeling, conjugation, and immobilization. |
| (7-Hydroxycoumarin-4-yl)ethylglycine (Hco) | Coumarin fluorophore | ~60 | ~8 | ~0.65 | 55 | Intrinsically fluorescent amino acid, serves as a sensitive probe for protein structure and dynamics. |
| p-Biphenylalanine (pBipA) | Biphenyl group at the para position | ~70 | ~11 | ~0.20 | 68 | Extends the aromatic side chain, useful for studying π-π stacking interactions and enhancing protein stability. |
Note: Incorporation efficiency and protein yield can vary significantly depending on the expression system, the specific protein, and the site of incorporation. The provided values represent typical ranges reported in the literature. Fluorescence quantum yield and melting temperature are also context-dependent and can be influenced by the local environment within the protein.
Experimental Protocols
To facilitate the direct comparison and application of these ncAAs in your research, detailed protocols for key experiments are provided below.
Site-Specific Incorporation of Non-Canonical Amino Acids
This protocol outlines the general steps for incorporating a non-canonical amino acid into a target protein at a specific site using the amber stop codon suppression method in E. coli.
Experimental Workflow for ncAA Incorporation
Caption: Workflow for site-specific incorporation of ncAAs.
Materials:
-
Plasmid encoding the gene of interest.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and suppressor tRNA pair specific for the desired ncAA.
-
E. coli expression host strain (e.g., BL21(DE3)).
-
Non-canonical amino acid (e.g., 2-thienylalanine).
-
Standard cell culture media (e.g., LB or M9 minimal media).
-
Antibiotics for plasmid selection.
-
Inducing agent (e.g., IPTG).
-
Buffers for cell lysis and protein purification.
-
Ni-NTA affinity chromatography resin (for His-tagged proteins).
Procedure:
-
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired position in your gene of interest using a standard site-directed mutagenesis protocol.[6]
-
Transformation: Co-transform the E. coli expression host with the plasmid containing your mutated gene and the plasmid encoding the orthogonal aaRS/tRNA pair.
-
Cell Culture: Grow the transformed cells in appropriate media with antibiotics to a suitable optical density (OD600 of 0.6-0.8).
-
ncAA Supplementation: Add the non-canonical amino acid to the culture medium to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Harvest and Lysis: After a suitable induction period (e.g., 4-16 hours at a reduced temperature), harvest the cells by centrifugation and lyse them using sonication or a French press.
-
Purification: Purify the protein of interest using an appropriate chromatography method, such as Ni-NTA affinity chromatography for His-tagged proteins.
-
Verification: Confirm the successful incorporation of the ncAA by SDS-PAGE (which may show a band for the full-length protein) and mass spectrometry to determine the precise mass of the protein.
Quantification of Incorporation Efficiency by Mass Spectrometry
This protocol provides a method to quantify the percentage of successful ncAA incorporation at the target site using mass spectrometry.[7][8][9][10]
Experimental Workflow for Quantifying ncAA Incorporation
Caption: Workflow for quantifying ncAA incorporation efficiency.
Procedure:
-
Proteolytic Digestion: Digest the purified protein with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the peptide containing the site of ncAA incorporation. Extract the ion chromatograms (XICs) for the peptide containing the ncAA and the corresponding peptide where a canonical amino acid has been incorporated instead (misincorporation).
-
Peak Area Integration: Integrate the peak areas for both the ncAA-containing peptide and the misincorporated peptide.
-
Calculate Efficiency: Calculate the incorporation efficiency using the following formula:
-
Incorporation Efficiency (%) = [Area(ncAA peptide) / (Area(ncAA peptide) + Area(misincorporated peptide))] x 100
-
Measurement of Fluorescence Quantum Yield
This protocol describes the relative method for determining the fluorescence quantum yield of a protein containing a fluorescent ncAA, using a known standard.[11][12][13][14]
Logical Relationship for Quantum Yield Calculation
Caption: Logical relationship for calculating fluorescence quantum yield.
Procedure:
-
Prepare Solutions: Prepare a series of dilutions of both the protein sample and a fluorescence standard (e.g., quinine (B1679958) sulfate) in the same buffer. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence: Record the fluorescence emission spectrum of each solution using a fluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of the resulting linear fit is the gradient (Grad).
-
Calculate Quantum Yield: The quantum yield of the sample (ΦX) can be calculated using the following equation:
-
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
-
Where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the sample and the standard, respectively.[11]
-
Thermal Shift Assay (Differential Scanning Fluorimetry)
This protocol outlines a thermal shift assay to determine the melting temperature (Tm) of a protein, which is an indicator of its thermal stability.[15][16][17][18][19]
Experimental Workflow for Thermal Shift Assay
Caption: Workflow for conducting a thermal shift assay.
Procedure:
-
Prepare Reaction Mixture: In a qPCR plate, prepare a reaction mixture containing the purified protein, buffer, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a temperature gradient, typically from 25 °C to 95 °C, with incremental temperature increases.
-
Monitor Fluorescence: Monitor the fluorescence intensity at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, resulting in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
By utilizing the data and protocols provided in this guide, researchers can effectively compare thienylalanine with other non-canonical aromatic amino acids and select the optimal candidate to advance their protein engineering and drug discovery efforts.
References
- 1. β-2-Thienyl-dl-alanine as an inhibitor of phenylalanine hydroxylase and phenylalanine intestinal transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling. | Semantic Scholar [semanticscholar.org]
- 6. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. jasco-global.com [jasco-global.com]
- 13. researchgate.net [researchgate.net]
- 14. iss.com [iss.com]
- 15. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability [mdpi.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Results for "Thermal Shift Assay" | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
Probing Protein Interactions: A Comparative Guide to Alanine Scanning Mutagenesis and Thienylalanine Substitution
In the intricate world of molecular biology and drug development, understanding the precise interactions that govern protein function is paramount. Researchers employ a variety of techniques to map these interactions, with site-directed mutagenesis being a cornerstone approach. This guide provides a detailed comparison of two powerful techniques: the classical Alanine (B10760859) Scanning Mutagenesis and the more nuanced Thienylalanine Substitution, offering insights into their principles, methodologies, and applications.
Fundamental Principles: Deletion vs. Modification
At their core, both techniques aim to elucidate the contribution of individual amino acid residues to protein structure and function, particularly at interaction interfaces. However, they do so from fundamentally different perspectives.
Alanine Scanning Mutagenesis is a loss-of-function approach.[1] It systematically replaces amino acid residues with alanine, which possesses a small, non-reactive methyl side chain.[1] This substitution effectively truncates the side chain at the β-carbon, removing any functional groups—such as hydrogen bond donors/acceptors, charges, or bulky aromatic rings—that may have participated in interactions.[2][3] By measuring the resulting change in protein stability or binding affinity, researchers can identify "hot-spot" residues that are critical for the interaction.[4] Alanine is chosen because it generally preserves the main-chain conformation, minimizing large-scale structural disruptions.[1]
Thienylalanine Substitution , on the other hand, is a conservative modification approach. It involves replacing an aromatic residue, typically Phenylalanine (Phe), with its non-canonical analog, L-2-thienylalanine (Thi). Thienylalanine is structurally similar to phenylalanine but replaces the phenyl ring with a bioisosteric thiophene (B33073) ring. This subtle change in the aromatic side chain's size, shape, and electronic properties can be used to probe the nature of aromatic-aromatic, hydrophobic, and cation-π interactions without completely ablating the side chain. This allows for a more detailed analysis of the specific chemical contributions to a molecular interaction.
Comparative Overview
| Feature | Alanine Scanning Mutagenesis | Thienylalanine Substitution |
| Primary Goal | Identify energetically critical residues ("hot spots") by removing side chain interactions.[3][4] | Probe the nature of aromatic interactions (e.g., π-stacking, cation-π) by subtly modifying an aromatic side chain. |
| Type of Information | Loss-of-function; identifies if a side chain is important. | Gain-of-function/altered-function; investigates how an aromatic side chain is important. |
| Residues Targeted | Any non-alanine residue.[1] | Primarily aromatic residues (Phenylalanine, Tyrosine, Tryptophan). |
| Structural Impact | Minimal disruption to backbone conformation, but complete removal of the side chain beyond the β-carbon.[1][2] | Very subtle change, preserving the general size and hydrophobicity of the aromatic side chain. |
| Typical Application | Initial mapping of protein-protein interfaces, epitope mapping, identifying key residues for binding.[1][2][3] | Fine-tuning peptide inhibitors, studying cation-π interactions in neuroreceptors, investigating the role of aromatic stacking. |
| Method of Introduction | Site-directed mutagenesis of the gene.[1] | Solid-phase peptide synthesis or in vivo incorporation via amber suppression.[5][6] |
Experimental Protocols
The methodologies for implementing these two techniques differ significantly, reflecting their origins in genetic engineering versus synthetic chemistry and molecular biology.
Alanine Scanning Mutagenesis Protocol (via Site-Directed Mutagenesis)
This protocol outlines a standard PCR-based method for introducing a point mutation to change a target codon to an alanine codon (e.g., GCC).
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length. The primers should contain the desired alanine codon at the center, flanked by 10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA containing the gene of interest as a template, and the designed mutagenic primers. The reaction typically involves 12-18 cycles to amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: The PCR product contains the original, methylated parental DNA and the newly synthesized, unmethylated mutant DNA. Digest the parental DNA by adding a methylation-dependent restriction enzyme, such as DpnI, directly to the amplification reaction. Incubate for 1-2 hours at 37°C.
-
Transformation: Transform the remaining nicked, circular dsDNA (containing the desired mutation) into highly competent E. coli cells. The nicks are repaired by the bacterial host.
-
Selection and Sequencing: Plate the transformed cells on a selective antibiotic agar (B569324) plate. Isolate plasmid DNA from the resulting colonies and verify the desired mutation and the integrity of the rest of the gene through DNA sequencing.
-
Protein Expression and Analysis: Express the mutant protein from the sequence-verified plasmid. Purify the protein and analyze its properties (e.g., binding affinity via Surface Plasmon Resonance or Isothermal Titration Calorimetry) compared to the wild-type protein.
Thienylalanine Substitution Protocol (via Solid-Phase Peptide Synthesis)
This protocol is suitable for synthesizing peptides containing a thienylalanine residue.
-
Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 20-30 minutes.[7]
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group by treating it with a 20% solution of piperidine (B6355638) in DMF.[6][8] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, activate the carboxyl group of the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) using a coupling reagent like HBTU/HOBt in the presence of a base such as DIEA. Add this activated amino acid solution to the resin and allow the reaction to proceed to completion. Wash the resin.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence. When the sequence calls for a thienylalanine, use Fmoc-L-2-thienylalanine-OH in the coupling step.
-
Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic Acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave all side-chain protecting groups.[6]
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC) and verify its identity and purity by mass spectrometry. The purified peptide can then be used in binding assays.
Quantitative Data Presentation
To illustrate the different insights gained from each technique, consider a hypothetical protein-protein interaction where a key Phenylalanine (Phe) residue on Protein A interacts with its partner, Protein B. The change in binding free energy (ΔΔG) upon mutation is a common metric, where a positive value indicates a loss of binding affinity.
Illustrative Comparison of Binding Affinity Changes (ΔΔG)
| Residue Position | Original Residue | Mutant | ΔΔG (kcal/mol) | Interpretation |
| 125 | Phe | Ala | +4.5 | Significant loss of affinity. The Phe side chain is critical for binding, likely forming a major hydrophobic or aromatic interaction. This is a "hot spot". |
| 125 | Phe | Thi | +0.8 | Minor loss of affinity. The interaction is largely preserved, suggesting the binding is primarily driven by the aromatic character and size of the side chain, which Thi successfully mimics. The subtle electronic difference in the thiophene ring may slightly destabilize the interaction. |
| 130 | Arg | Ala | +0.2 | Negligible change. The Arg side chain at this position does not contribute significantly to the binding energy. |
| 130 | Arg | Thi | N/A | Not a relevant substitution as the goal is to probe aromatic interactions. |
Note: The ΔΔG values are illustrative and represent typical outcomes to highlight the conceptual differences between the two methods.
Visualization of Concepts and Workflows
To further clarify the distinction, the following diagrams illustrate the conceptual differences and experimental workflows.
Caption: Conceptual difference between mutation types.
Caption: Workflow for Alanine Scanning Mutagenesis.
Caption: Workflow for Thienylalanine Peptide Synthesis.
Conclusion: Choosing the Right Tool for the Job
Alanine scanning mutagenesis and thienylalanine substitution are not mutually exclusive; rather, they are complementary techniques that answer different questions.
-
Choose Alanine Scanning when the goal is to rapidly identify which residues in an interface are functionally indispensable. It is the workhorse for initial hot-spot mapping and is excellent for determining the overall importance of a side chain to a protein's function or interaction.[1][9]
-
Choose Thienylalanine Substitution when a key aromatic residue has already been identified (perhaps via an alanine scan) and the goal is to understand the specific nature of its aromatic contribution. It allows for a subtle, conservative change that can dissect the roles of hydrophobicity, π-stacking, and cation-π interactions, providing a higher resolution view of the chemical forces at play.
For drug development professionals and researchers, a strategic combination of these methods can be highly effective. An initial alanine scan can broadly survey the interaction landscape, followed by targeted thienylalanine (or other non-canonical amino acid) substitutions to refine the understanding of key aromatic interactions, ultimately guiding the rational design of more potent and specific therapeutics.
References
- 1. Alanine scanning - Wikipedia [en.wikipedia.org]
- 2. mybiosource.com [mybiosource.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. bakerlab.org [bakerlab.org]
- 5. In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-(2-Thienyl)-D-alanine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents like 3-(2-Thienyl)-D-alanine is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper handling and disposal of this non-natural amino acid derivative, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) indicate no known OSHA hazards for N-Boc-3-(2-thienyl)-D-alanine, the L-alanine form is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, caution and appropriate protective measures are essential.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[4]
-
Eye Protection: Safety glasses or goggles are required to protect from dust particles.[4]
-
Lab Coat: A standard lab coat should be worn to protect clothing and prevent skin exposure.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[2][3][4] If dust formation is significant, a NIOSH/MSHA approved respirator may be necessary.[2]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[2][4]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This compound is a solid. Collect all solid waste, including contaminated items like weighing paper, pipette tips, and spatulas, in this designated container.[1][4]
-
Do not mix this waste with other chemical waste streams, especially incompatible materials such as strong oxidizing agents or strong acids.[1]
-
-
Container Selection and Management:
-
Use a container that is chemically compatible. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, tight-fitting lid is recommended.[4]
-
Keep the waste container tightly closed and store it in a designated, cool, dry, and well-ventilated area.[2][3] This area should be away from heat sources or ignition.[2]
-
-
Spill Management:
-
In the event of a small spill, carefully sweep up the solid material and place it into the designated hazardous waste container.[1][2][3] Avoid generating dust during this process.[1][2]
-
For larger spills, shovel the material into a suitable container for disposal.[1]
-
Ensure the spill area is cleaned and decontaminated after the material has been removed. Do not allow the product to enter drains.[1]
-
-
Final Disposal:
-
The ultimate disposal of this compound waste must be conducted through a licensed and approved waste disposal company.[2][3][5]
-
Waste disposal methods must adhere to all federal, state, and local environmental control regulations.[1] Chemical waste generators are responsible for correctly classifying their waste and ensuring it is handled in accordance with all applicable regulations.[2]
-
Quantitative Data and Handling Summary
While specific quantitative disposal limits are determined by local regulations and the policies of waste disposal contractors, the following table summarizes key handling and storage information derived from safety data sheets.
| Parameter | Specification | Source |
| Storage Temperature | Cool, dry, well-ventilated area | [2][3] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [1] |
| Container Type | High-density polyethylene (HDPE), Glass | [4] |
| Waste Classification | Non-hazardous (DOT, IMDG, IATA for N-Boc form) but must be disposed of as chemical waste per local regulations. | [1][2] |
| Spill Containment | Inert absorbent material (e.g., sand, vermiculite) | [4] |
Experimental Protocols
Currently, there are no standard experimental protocols for the in-lab neutralization or deactivation of this compound provided in publicly available safety data sheets. The standard and required procedure is collection and disposal via a licensed professional service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-(2-Thienyl)-D-alanine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of 3-(2-Thienyl)-D-alanine, ensuring laboratory safety and procedural integrity.
This document provides critical safety and logistical information for the laboratory use of this compound. Adherence to these guidelines is essential for minimizing risks and ensuring a safe research environment. The following procedures are based on available safety data for this compound and structurally similar compounds.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE.
| Protection Type | Specification | Purpose |
| Hand Protection | Nitrile gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | N95-rated dust mask or equivalent | Minimizes inhalation of fine particles, especially when handling the powder. |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
Operational Plan: Safe Handling Procedures
Strict adherence to the following step-by-step procedures is mandatory for all personnel handling this compound.
1. Preparation and Weighing:
-
Conduct all handling of the powdered form of this compound within a certified chemical fume hood to control dust.
-
Before handling, ensure all required PPE is correctly worn.
-
Use a dedicated, clean weighing vessel and appropriate tools (e.g., spatula) to measure the desired amount of the compound.
-
Avoid creating dust clouds during transfer. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as chemical waste.
2. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
If sonication is required for dissolution, ensure the container is securely capped.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
3. Storage:
-
Solid Form: For long-term storage, keep the compound in a tightly sealed container at -20°C for up to three years, or at 4°C for up to two years.[1]
-
In Solution: Store solutions at -80°C for up to six months or at -20°C for up to one month.[1] Protect from light.[2]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personal exposure.
1. Spill Response:
-
Small Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.
-
Place the collected material and any contaminated cleaning supplies into a sealed container for chemical waste disposal.
-
Clean the spill area with a suitable laboratory detergent and water.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Disposal Plan
All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Collect unused compound and any contaminated materials (e.g., weigh boats, gloves, wipes) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
